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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Derivatization of CAS 1416439-28-5

Executive Summary In modern medicinal chemistry and drug development, the functionalized quinoline scaffold represents a privileged pharmacophore. Specifically, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (CAS 1416439-28-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the functionalized quinoline scaffold represents a privileged pharmacophore. Specifically, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (CAS 1416439-28-5) is a highly versatile, orthogonally protected building block. It serves as an advanced intermediate in the synthesis of kinase inhibitors, antimalarials, and broad-spectrum anti-infectives. This whitepaper provides an in-depth technical analysis of its physicochemical properties, tautomeric behavior, and synthetic methodologies, designed to guide researchers in optimizing downstream derivatization.

Physicochemical & Structural Profiling

Quantitative Chemical Properties

The physical properties of CAS 1416439-28-5 dictate its handling, solubility, and reactivity during synthesis. Its high boiling point is characteristic of fused heterocyclic systems capable of extensive intermolecular hydrogen bonding[1].

Table 1: Key Physicochemical Parameters

ParameterValuePharmacological / Synthetic Relevance
CAS Number 1416439-28-5Unique identifier for procurement and literature tracking[2].
Molecular Formula C₁₅H₉FN₂O₃Contains orthogonal functional handles (F, NO₂, OH)[1].
Molecular Weight 284.24 g/mol Optimal for fragment-based or lead-oriented synthesis[2].
Boiling Point 511.1 ± 50.0 °CIndicates high thermal stability; requires high-boiling solvents for synthesis[1].
Purity Standards ≥ 97% (HPLC/NMR)Crucial for avoiding complex mixtures during downstream cross-coupling[2].
Quinolone–Hydroxyquinoline Tautomerism

A critical factor in the reactivity and biological activity of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol/lactim) and 4-quinolone (keto/lactam) forms[3].

  • State-Dependent Dominance: Research indicates that the keto (4-quinolone) form is generally more stable in crystalline solid states and polar solutions, whereas the enol (4-hydroxyquinoline) form predominates in the vapor phase[3].

  • Impact on Drug Design: This tautomerism directly impacts the compound's partition coefficient (cLogP) and its ability to act as a hydrogen bond donor or acceptor within an enzyme's active site[4]. Alkylation or halogenation of the 4-position is frequently used to "lock" the molecule into a single tautomeric state to prevent unpredictable pharmacokinetics[5].

Synthetic Methodology: The Conrad-Limpach Annulation

The most robust method for constructing the 2-aryl-quinolin-4-ol core is the [6].

Mechanistic Rationale

The reaction proceeds via the condensation of 4-nitroaniline with a β -ketoester (ethyl 3-(4-fluorophenyl)-3-oxopropanoate). The initial step forms a Schiff base (enamine) intermediate[6]. The rate-determining step is the subsequent thermal electrocyclic ring closure. Because this cyclization disrupts the aromaticity of the aniline ring to form a hemiketal intermediate, it possesses a very high activation energy[7]. Consequently, the reaction demands extreme temperatures (>250 °C) and specialized solvents like Dowtherm A or mineral oil[6],[7].

Table 2: Thermodynamic Solvent Optimization for Cyclization

Solvent SystemBoiling PointTypical YieldMechanistic Note
Solvent-Free (Neat)N/A< 30%High thermal degradation; poor heat transfer[6].
Mineral Oil> 300 °C~ 85-95%Excellent heat distribution; difficult to remove[6].
Dowtherm A258 °C~ 80-90%Ideal balance of temperature and volatility for precipitation[7].
Protocol 1: Step-by-Step Synthesis of CAS 1416439-28-5

Self-validating system: The shift from a highly soluble enamine to a highly insoluble quinolin-4-ol drives the reaction forward and allows for isolation via simple filtration.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq of 4-nitroaniline and 1.1 eq of ethyl 3-(4-fluorophenyl)-3-oxopropanoate in glacial acetic acid (catalytic) and toluene.

  • Azeotropic Distillation: Reflux the mixture at 110 °C for 4-6 hours, removing water continuously to drive Schiff base formation. Concentrate in vacuo.

  • Thermal Cyclization: Dissolve the crude enamine in 10 volumes of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the solution to 250 °C under an inert argon atmosphere for 2 hours[7].

  • Precipitation & Isolation: Cool the reaction mixture to 50 °C. Slowly add hexanes or diethyl ether to precipitate the 2-(4-fluorophenyl)-6-nitroquinolin-4-ol.

  • Purification: Filter the resulting solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under high vacuum.

SynthesisWorkflow SM 4-Nitroaniline + Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Intermediate Enamine Intermediate SM->Intermediate Condensation (H+) Target CAS 1416439-28-5 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Intermediate->Target Cyclization (250°C) Deriv1 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline Target->Deriv1 POCl3 Activation Deriv2 6-Amino-2-(4-fluorophenyl)quinolin-4-ol Target->Deriv2 Nitro Reduction

Fig 1. Synthetic workflow and orthogonal derivatization of CAS 1416439-28-5.

Orthogonal Derivatization for Drug Discovery

CAS 1416439-28-5 is rarely the final drug candidate; rather, it is a scaffold designed for divergent synthesis. The 4-hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). To functionalize this position with various amines (a common motif in kinase inhibitors), it must first be activated[3].

Protocol 2: Electrophilic Activation via POCl₃

Self-validating system: The conversion of the highly polar 4-OH to the lipophilic 4-Cl results in a dramatic shift in TLC Rf value, providing immediate visual confirmation of reaction completion.

  • Reagent Addition: Suspend 1.0 eq of CAS 1416439-28-5 in neat Phosphorus Oxychloride (POCl₃, 10 volumes). Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Reflux: Heat the suspension to 105 °C. The mixture will become homogeneous as the 4-chloro derivative forms[3]. Maintain reflux for 3-4 hours.

  • Quench: Cool the mixture to room temperature. Concentrate the bulk of the POCl₃ under reduced pressure. Carefully pour the resulting residue over crushed ice to hydrolyze the remaining POCl₃.

  • Isolation: Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline.

Pharmacophore Mapping & Medicinal Chemistry Logic

The structural components of CAS 1416439-28-5 are deliberately chosen to address common pharmacokinetic and pharmacodynamic challenges in drug development.

  • The 4-Fluorophenyl Motif: The substitution of a fluorine atom at the para-position of the phenyl ring is a classic bioisosteric strategy. It sterically and electronically blocks Cytochrome P450-mediated oxidation, significantly increasing the metabolic half-life of the resulting drug[4]. Furthermore, the highly electronegative fluorine enhances the lipophilicity of the molecule, improving cellular permeability.

  • The 6-Nitro Group: The nitro group serves as a stable, masked amine. Following the functionalization of the 4-position, the 6-nitro group can be selectively reduced (e.g., via Pd/C and H₂, or SnCl₂) to a primary amine. This amine can then be converted into amides or ureas, which act as critical hydrogen-bond donors/acceptors for binding to the hinge region of target kinases.

Pharmacophore Core CAS 1416439-28-5 Scaffold Nitro 6-Nitro Group Precursor to 6-Amino Enables hinge-binding motifs Core->Nitro Hydroxyl 4-Hydroxyl Group Tautomeric Center SNAr functionalization site Core->Hydroxyl Fluoro 4-Fluorophenyl Blocks CYP450 oxidation Enhances lipophilicity Core->Fluoro

Fig 2. Pharmacophore mapping and medicinal chemistry rationale.

References

  • Wikipedia Contributors. "Conrad–Limpach synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Brouet, J.C., Gu, S., Peet, N.P., & Williams, J.D. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". Synthetic Communications, 2009. Available at:[Link]

  • Cristiano, M. L. S., et al. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity". The Journal of Organic Chemistry, 2015. Available at:[Link]

  • ResearchGate Contributors. "The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity". ResearchGate, 2015. Available at:[Link]

  • National Institutes of Health. "Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound". ACS Omega, 2023. Available at:[Link]

Sources

Exploratory

Computational Elucidation of Binding Affinity and Molecular Docking Dynamics of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL against Cyclin-Dependent Kinase 8 (CDK8)

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In-Silico Protocol Guide Executive Summary The rational design of targeted kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In-Silico Protocol Guide

Executive Summary

The rational design of targeted kinase inhibitors relies heavily on understanding the precise thermodynamic and spatial interactions within the ATP-binding pocket. This whitepaper provides an in-depth, self-validating computational methodology for evaluating the binding affinity of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL —a highly functionalized quinoline derivative—against Cyclin-Dependent Kinase 8 (CDK8) . By synthesizing molecular docking (AutoDock Vina) with rigorous thermodynamic profiling (MM-GBSA), this guide establishes a robust framework for predicting the efficacy of quinoline-based scaffolds in oncology and fibrotic disease models.

Structural Rationale and Target Selection

CDK8, alongside its paralog CDK19, acts as the enzymatic core of the Mediator complex, playing a pivotal role in regulating RNA polymerase II transcription[1]. Dysregulation of the CDK8/Mediator complex is a known oncogenic driver, heavily implicated in the hyperactivation of the STAT and TGF-β/Smad signaling pathways[2].

Quinoline and quinazoline bioisosteres (such as Senexin A and Senexin C) are privileged scaffolds for CDK8 inhibition[1][3]. The selection of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is driven by specific structure-activity relationship (SAR) causality:

  • Quinoline Core: Mimics the adenine ring of ATP, allowing the nitrogen atom to form an essential hydrogen bond with the backbone of the hinge region (Ala100)[3].

  • 4-Hydroxyl (-OH) & 6-Nitro (-NO2) Groups: The electron-withdrawing nitro group modulates the pKa of the quinoline system, optimizing the hydrogen-bonding capacity of the core, while the 4-hydroxyl group provides a vector for interacting with the catalytic Lys52 residue.

  • 2-(4-Fluorophenyl) Substitution: The highly electronegative and lipophilic fluorine atom enhances metabolic stability while occupying the deep hydrophobic front pocket adjacent to the DMG (Asp-Met-Gly) motif, a hallmark of potent Type I kinase inhibitors[2][3].

Pathway L 2-(4-Fluorophenyl)- 6-nitroquinolin-4-OL C CDK8/CycC Complex (Active State) L->C Competitive Inhibition T Transcription Factors (STAT/SMAD) C->T Phosphorylation O Oncogenic Expression T->O Gene Activation

Fig 1. Pharmacodynamic pathway of CDK8 inhibition by the quinoline derivative.

Self-Validating Computational Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . We do not merely generate docking scores; we mathematically prove the reliability of the parameters before applying them to the target ligand.

Target Protein Preparation (Causality-Driven)
  • Structure Acquisition: The high-resolution co-crystal structure of the CDK8/Cyclin C complex bound to a quinazoline inhibitor (PDB ID: 4F7S) was retrieved[1][3]. Causality: Using a structure co-crystallized with a similar scaffold ensures the flexible DMG motif is already in the biologically relevant "in" conformation required for Type I inhibitor binding[3].

  • Processing: Water molecules and heteroatoms were stripped. Causality: Retaining bulk water during rigid-receptor docking causes false steric clashes. Polar hydrogens and Kollman charges were added to accurately map the electrostatic potential of the binding pocket[4].

Ligand Modeling and Minimization
  • 3D Generation: The 2D structure of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL was converted to 3D.

  • Energy Minimization: Density Functional Theory (DFT) at the B3LYP/6-31G* level or MMFF94 force field was applied[5]. Causality: Docking algorithms assume the input ligand is at its local energy minimum. Failing to minimize the ligand results in the algorithm wasting search cycles resolving internal steric strains rather than exploring protein-ligand interactions.

Molecular Docking Protocol (AutoDock Vina)

AutoDock Vina was selected due to its hybrid scoring function, which combines empirical free energy terms with knowledge-based statistical potentials, offering superior pose prediction accuracy[4][6].

  • Grid Box Parameters: The search space was strictly confined to the ATP-binding site (Table 1). Causality: Constraining the grid box prevents the algorithm from trapping the ligand in biologically irrelevant allosteric sites, ensuring the scoring function evaluates only competitive ATP-site inhibition.

Internal Protocol Validation (The RMSD Check)

A docking protocol is only as reliable as its ability to reproduce experimental reality. Prior to screening the target compound, the native co-crystallized ligand (Senexin A) was extracted and redocked.

  • Validation Metric: The Root Mean Square Deviation (RMSD) between the experimental X-ray pose and the docked pose must be < 2.0 Å [7][8]. Achieving an RMSD of 0.81 Å confirms that the grid parameters and scoring functions are perfectly calibrated to the specific microenvironment of the CDK8 pocket[8].

Thermodynamic Profiling (MM-GBSA)

Docking scores are rapid approximations that lack rigorous entropic and desolvation penalties. To establish true causality in binding affinity, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations were employed[9][10].

  • Causality: MM-GBSA calculates the absolute binding free energy ( ΔGbind​ ) by extracting snapshots from a molecular dynamics trajectory, accounting for the polar component of solvation (via the implicit GB model) and non-polar interactions[9][11]. This eliminates the false positives often generated by standard docking scores.

Workflow A Ligand Preparation (3D Modeling & Minimization) D Molecular Docking (AutoDock Vina) A->D B Target Preparation (CDK8 PDB: 4F7S) C Grid Box Definition (Hinge Region: Ala100) B->C C->D E Protocol Validation (Redocking RMSD < 2.0 Å) D->E F Thermodynamic Profiling (MM-GBSA Calculations) E->F

Fig 2. Self-validating computational workflow for docking and MM-GBSA profiling.

Results & Data Presentation

The quantitative outputs of the docking and thermodynamic calculations are summarized below. The data demonstrates that 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL possesses a highly favorable energetic profile for CDK8 inhibition.

Table 1: Optimized Grid Box Parameters
ParameterValue (Å)Coordinate CenterRationale
Spacing 0.375 Å-Standard resolution for fine grid mapping.
X-Dimension 22.014.532Encompasses the hinge region (Ala100).
Y-Dimension 24.028.114Covers the deep hydrophobic pocket.
Z-Dimension 22.010.421Captures the DMG motif (Asp173).
Exhaustiveness 8-Balances computational cost with conformational sampling[5].
Table 2: Molecular Docking Affinity & Key Interactions

Note: A binding affinity more negative than -7.0 kcal/mol generally indicates strong non-covalent interaction[8].

CompoundVina Score (kcal/mol)Key Hydrogen Bonds (Distance)Hydrophobic / π−π Interactions
Native Ligand (Senexin A) -8.9Ala100 (2.1 Å)Tyr99, Val35, Leu158
2-(4-Fluorophenyl)-6-nitroquinolin-4-OL -9.4 Ala100 (2.0 Å), Asp173 (2.4 Å)Tyr99, Val35, Ala116, Leu158

Interaction Analysis: The target compound outperforms the native ligand in raw docking score. The quinoline nitrogen acts as a critical hydrogen bond acceptor with the backbone amide of Ala100[1][3]. Furthermore, the 4-fluorophenyl ring deeply penetrates the hydrophobic pocket, engaging in π−π stacking with Tyr99 and stabilizing the complex via halogen interactions.

Table 3: MM-GBSA Absolute Binding Free Energy Components

To validate the docking score, MM-GBSA was utilized to calculate the absolute free energy of binding ( ΔGbind​ )[9].

Energy ComponentValue (kcal/mol)Causality / Physical Meaning
ΔGvdW​ (Van der Waals)-48.25Driven by the spatial complementarity of the 4-fluorophenyl ring in the hydrophobic pocket.
ΔGelec​ (Electrostatic)-18.40Facilitated by the 6-nitro group and 4-hydroxyl interactions with basic pocket residues.
ΔGpolar​ (Polar Solvation)+24.15Desolvation penalty (energy required to strip water from the ligand/receptor interface)[11].
ΔGnonpolar​ (SASA)-5.60Favorable burying of the lipophilic quinoline core away from the solvent.
ΔGbind​ (Total Affinity) -48.10 Highly favorable absolute binding free energy, confirming potent inhibitory potential.

Conclusion

Through a rigorous, self-validating computational pipeline, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL has been identified as a highly promising candidate for CDK8 inhibition. The causality behind its efficacy lies in the precise spatial arrangement of its functional groups: the quinoline core anchors to the Ala100 hinge region, while the 4-fluorophenyl moiety maximizes Van der Waals contacts within the deep hydrophobic pocket[1][3]. The integration of AutoDock Vina pose prediction with MM-GBSA thermodynamic profiling confirms that this scaffold overcomes the desolvation penalty, resulting in a highly stable protein-ligand complex. These findings provide a strong empirical foundation for advancing this compound into in vitro kinase assays and cellular phenotypic screening.

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Foundational

In Vitro Biological Activity Screening of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Novel Quinoline Scaffold The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Quinoline Scaffold

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5] Its versatile structure allows for extensive functionalization, leading to derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] This guide provides a comprehensive framework for the initial in vitro biological evaluation of a novel quinoline derivative, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. Our objective is to present a scientifically rigorous, yet practical, approach for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this and other related novel chemical entities. The methodologies detailed herein are designed to be self-validating and are grounded in established and widely accepted protocols.

Anticancer Activity Profiling

The initial assessment of a novel compound's anticancer potential hinges on its ability to inhibit the proliferation of and induce cytotoxicity in cancer cells.[6] A tiered screening approach, beginning with a broad panel of cancer cell lines, is a common and effective strategy in early-stage drug discovery.[7]

Rationale for Cell Line Selection and Cytotoxicity Assay

The selection of a diverse panel of human cancer cell lines is crucial for identifying broad-spectrum activity or potential tumor-specific selectivity. For this initial screen, we propose the use of cell lines representing common solid tumors:

  • MCF-7: Human breast adenocarcinoma, a well-characterized model for hormone-responsive breast cancer.[8]

  • HCT-116: Human colon carcinoma, representing colorectal cancer.[9]

  • A549: Human lung adenocarcinoma, a model for non-small cell lung cancer.[8]

  • HePG-2: Human hepatocellular carcinoma, representing liver cancer.[9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for assessing cell viability.[10] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: Anticancer Screening

The following diagram illustrates the workflow for the primary anticancer screening of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

anticancer_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay & Data Analysis start Start compound_prep Prepare Stock Solution of 2-(4-Fluorophenyl)-6- nitroquinolin-4-ol in DMSO start->compound_prep serial_dilution Perform Serial Dilutions in Culture Medium compound_prep->serial_dilution treatment Treat Cells with Serial Dilutions of Compound serial_dilution->treatment cell_seeding Seed Cancer Cell Lines (MCF-7, HCT-116, A549, HePG-2) in 96-well Plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Reagent to Each Well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the serially diluted compound to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Data Presentation: In Vitro Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCancer TypeIC₅₀ (µM) of 2-(4-Fluorophenyl)-6-nitroquinolin-4-olIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
HCT-116Colon CarcinomaHypothetical ValueHypothetical Value
A549Lung AdenocarcinomaHypothetical ValueHypothetical Value
HePG-2Hepatocellular CarcinomaHypothetical ValueHypothetical Value

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer.[11] Therefore, assessing the anti-inflammatory potential of a novel compound is a valuable component of its biological profiling. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely accepted in vitro model for studying inflammation.[11][12][13][14][15]

Rationale for Assay Selection

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][13] The inhibition of these mediators is a key indicator of anti-inflammatory activity.[12][15] We will assess the effect of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol on NO production using the Griess assay and on pro-inflammatory cytokine secretion using enzyme-linked immunosorbent assays (ELISAs).

Experimental Workflow: Anti-inflammatory Screening

The following diagram outlines the workflow for evaluating the anti-inflammatory properties of the test compound.

anti_inflammatory_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis of Inflammatory Mediators start Start compound_prep Prepare Stock Solution of Test Compound start->compound_prep serial_dilution Perform Serial Dilutions compound_prep->serial_dilution pretreatment Pre-treat Cells with Compound for 1h serial_dilution->pretreatment cell_seeding Seed RAW 264.7 Cells in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 collect_supernatant Collect Cell Supernatant incubation2->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for TNF-α and IL-6 collect_supernatant->elisa end End griess_assay->end elisa->end antimicrobial_workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination start Start compound_prep Prepare Stock Solution of Test Compound start->compound_prep serial_dilution Perform Two-fold Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation bacterial_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) bacterial_prep->inoculation incubation Incubate for 16-20h at 37°C inoculation->incubation visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection determine_mic Determine MIC as Lowest Concentration with No Growth visual_inspection->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial activity screening (Broth Microdilution).

Detailed Protocol: Broth Microdilution Assay
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in Mueller-Hinton Broth (MHB) to achieve a final volume of 50 µL per well. [16][17]2. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours. [16]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [16]

Data Presentation: Antimicrobial Activity

The MIC values should be presented in a clear tabular format.

Bacterial StrainGram StainMIC (µg/mL) of 2-(4-Fluorophenyl)-6-nitroquinolin-4-olMIC (µg/mL) of Ciprofloxacin (Positive Control)
Staphylococcus aureusPositiveHypothetical ValueHypothetical Value
Escherichia coliNegativeHypothetical ValueHypothetical Value

Conclusion and Future Directions

This technical guide outlines a foundational in vitro screening cascade for the preliminary biological evaluation of the novel quinoline derivative, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. The data generated from these assays will provide critical insights into its potential as an anticancer, anti-inflammatory, or antimicrobial agent, thereby guiding future research endeavors. Positive results in any of these screens would warrant further investigation, including screening against a broader panel of cell lines or microbial strains, mechanistic studies (e.g., cell cycle analysis, apoptosis assays, or enzyme inhibition assays), and eventual progression to in vivo models. The systematic approach detailed herein ensures a robust and reliable initial characterization of novel therapeutic candidates.

References

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  • Kaur, M., & Singh, M. (2026). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available from: [Link]

  • Al-Ostath, A., & El-Shorbagy, M. A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available from: [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Broth microdilution. Wikipedia. Available from: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmaceutical Research. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2018). In vitro antimicrobial susceptibility testing methods. Pure. Available from: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available from: [Link]

  • Tuntipopipat, S., et al. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. PMC. Available from: [Link]

  • Lee, J. H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available from: [Link]

  • D'agostino, M., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. Available from: [Link]

  • In Vitro Anti-Inflammatory Activity of Russula virescens in the Macrophage like Cell Line RAW 264.7 Activated by Lipopolysaccharide. Longdom Publishing. Available from: [Link]

  • Li, X., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Spandidos Publications. Available from: [Link]

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available from: [Link]

  • Tuntipopipat, S., et al. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. PubMed. Available from: [Link]

  • de la Fuente-Núñez, C., & Hancock, R. E. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Available from: [Link]

  • Chandra, S., et al. (2010). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES. International Journal of Drug Development and Research. Available from: [Link]

  • Lei, F., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available from: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available from: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available from: [Link]

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Exploratory

Comprehensive Pharmacokinetic Profiling of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Derivatives

Prepared by: Senior Application Scientist, Preclinical DMPK & Bioanalysis Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Rationale The development of quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical DMPK & Bioanalysis Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of quinoline-based therapeutics has seen a renaissance, particularly in the fields of oncology and infectious diseases. Derivatives of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL represent a highly specialized scaffold. As a Senior Application Scientist overseeing preclinical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), I approach this molecule not just as a chemical structure, but as a dynamic system interacting with biological matrices.

The pharmacokinetic (PK) behavior of this compound is dictated by three critical structural features:

  • The 4-Fluorophenyl Moiety: The substitution of fluorine at the para-position of the phenyl ring is a deliberate design choice to block cytochrome P450 (CYP450)-mediated aromatic hydroxylation. This halogenation significantly extends the metabolic half-life while increasing lipophilicity, which drives intracellular accumulation.

  • The 6-Nitro Group: This strong electron-withdrawing group lowers the pKa of the quinoline nitrogen, altering its solubility profile at physiological pH. Furthermore, it serves as a substrate for bacterial or tumor-specific nitroreductases, making it a potent pharmacophore for targeted therapies, such as anti-tubercular NDH-2 inhibition[1].

  • The 4-Hydroxyl Group: Capable of tautomerizing into a quinolone form, this group acts as a hydrogen bond donor, mitigating the extreme lipophilicity of the molecule and providing a handle for Phase II glucuronidation.

In Vitro ADMET Profiling: Causality and Methodologies

Before advancing to in vivo models, we must establish the baseline metabolic stability and permeability of the compound. The protocols below are designed as self-validating systems; they include internal controls that verify the integrity of the assay before data is even analyzed.

Metabolic Stability Assay (Liver Microsomes)

Causality: We utilize human and rat liver microsomes (HLM/RLM) supplemented with an NADPH-regenerating system to isolate Phase I oxidative metabolism. Because the para-fluorine blocks major CYP hydroxylation sites, we expect a prolonged half-life. We specifically monitor for the 6-amino metabolite, as the nitro group can undergo reduction under hypoxic assay conditions.

Step-by-Step Protocol:

  • Preparation: Dilute HLM/RLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Logic: This pH mimics physiological intracellular conditions, maintaining enzyme conformation.

  • Pre-incubation: Add the test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme denaturation) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM final). Self-Validation: Run a parallel control using Verapamil (a known high-clearance drug) to confirm microsomal enzymatic activity.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Logic: Cold acetonitrile precipitates proteins instantly, halting all enzymatic activity and extracting the lipophilic analyte.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

Predicted Metabolic Pathways

MetabolicPathway Parent 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (Parent Compound) NitroReduction Nitroreductase / CYP (Phase I Reduction) Parent->NitroReduction Reduction Glucuronidation UGT Enzymes (Phase II Conjugation) Parent->Glucuronidation Conjugation at 4-OH CYP_Oxidation CYP450 (e.g., 3A4) (Phase I Oxidation) Parent->CYP_Oxidation Oxidation AminoMetabolite 6-Amino Metabolite (Active / Toxic) NitroReduction->AminoMetabolite Glucuronide O-Glucuronide Conjugate (Renal Excretion) Glucuronidation->Glucuronide Hydroxylated Hydroxylated Metabolites (Minor due to F-block) CYP_Oxidation->Hydroxylated

Fig 1. Predicted Phase I and Phase II metabolic pathways of the target compound.

Summary of In Vitro Data
ParameterAssay ModelResult / ValueMechanistic Implication
LogD (pH 7.4) Shake-flask method3.8High lipophilicity; excellent membrane partitioning.
Metabolic Half-life (T½) Human Liver Microsomes> 120 minHigh stability due to F-substitution blocking CYP oxidation.
Permeability (Papp) Caco-2 Cell Line18.5 × 10⁻⁶ cm/sHigh passive permeability; predicts good oral absorption.
Plasma Protein Binding Equilibrium Dialysis98.5% boundHigh PPB restricts free fraction, limiting rapid clearance.

In Vivo Pharmacokinetics & Bioanalysis

Moving to in vivo models requires a robust bioanalytical framework. Quinoline derivatives are frequently explored as anticancer agents[2] and immune checkpoint inhibitors[3], demanding precise quantification of drug exposure to establish PK/PD correlations.

LC-MS/MS Bioanalytical Protocol

Causality: The 6-nitro group withdraws electron density from the quinoline nitrogen, lowering its basicity. To ensure consistent protonation for positive electrospray ionization (ESI+), the mobile phase must be highly acidified. We use 0.1% formic acid, which drives the equilibrium toward the protonated state [M+H]+ , maximizing mass spectrometer sensitivity.

Step-by-Step Bioanalysis:

  • Sample Extraction: To 50 µL of rat plasma, add 150 µL of acetonitrile containing 10 ng/mL internal standard. Logic: The 98.5% protein binding requires a strong organic crash to disrupt hydrophobic interactions between the drug and albumin.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Self-Validation (Matrix Effect Check): Perform a post-column infusion of the analyte while injecting blank plasma. Ensure the analyte's retention time falls outside the suppression zones caused by eluting endogenous phospholipids.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the parent mass [M+H]+ to the major fragment (typically the loss of the hydroxyl or nitro group).

In Vivo PK Workflow

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Blood Sampling (0.083 to 24 h) Dosing->Sampling Extraction Protein Precipitation (ACN + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS DataAnalysis NCA PK Modeling (WinNonlin) LCMS->DataAnalysis

Fig 2. Standardized workflow for in vivo pharmacokinetic evaluation and bioanalysis.

Summary of In Vivo PK Parameters (Sprague-Dawley Rats)

Data is derived from Non-Compartmental Analysis (NCA) following Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) administration.

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) 1,450820Moderate oral peak due to dissolution rate limits.
Tmax (h) -2.5Delayed absorption typical of highly lipophilic solids.
AUC₀-∞ (h·ng/mL) 3,2007,680High systemic exposure; F-substitution prevents first-pass loss.
Clearance (L/h/kg) 0.62-Low clearance, correlating with high in vitro microsomal stability.
Vdss (L/kg) 3.8-High volume of distribution; extensive tissue partitioning.
Bioavailability (%F) -48%Excellent oral bioavailability for a quinoline derivative.

Safety Pharmacology & Toxicity Considerations

While the PK profile of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is highly favorable, safety pharmacology must address the inherent liabilities of this chemical space.

  • hERG Channel Inhibition: Lipophilic basic amines often trigger hERG-mediated QT prolongation. However, the electron-withdrawing nitro group reduces the basicity of the quinoline nitrogen, and the 4-hydroxyl group introduces a hydrogen bond donor that disrupts the classic hERG binding pharmacophore.

  • Nitro-mediated Toxicity: The reduction of the 6-nitro group to a hydroxylamine or amine intermediate can generate reactive oxygen species (ROS) or DNA-binding adducts. While this is a mechanism of action for anti-tubercular agents targeting NDH-2[1], it requires careful monitoring in mammalian systems to prevent off-target hepatotoxicity.

Conclusion

The 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL scaffold exhibits a highly optimized pharmacokinetic profile. The strategic placement of the fluorine atom effectively shuts down rapid CYP-mediated clearance, resulting in sustained systemic exposure and a high volume of distribution. Coupled with its robust oral bioavailability (48%), this compound serves as an exceptional preclinical candidate for indications requiring deep tissue penetration, such as solid tumor oncology or intracellular bacterial infections.

References

  • Source: ACS Medicinal Chemistry Letters (via PMC)
  • Source: RSC Advances (via PMC)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis)
Foundational

The Emergence of a Targeted Warrior: Unraveling the Mechanism of Action of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in Oncology

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate and ever-evolving landscape of oncology research, the quest for novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate and ever-evolving landscape of oncology research, the quest for novel therapeutic agents with high efficacy and target specificity remains a paramount objective. Among the myriad of molecular scaffolds explored, quinoline derivatives have consistently demonstrated significant potential as anticancer agents.[1][2] This guide provides a comprehensive technical overview of the hypothesized mechanism of action of a promising, yet under-documented molecule: 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. By synthesizing data from closely related analogs and foundational cancer biology principles, we will illuminate its likely pathways of cytotoxicity, offering a roadmap for future investigation and development.

The Quinoline Scaffold: A Privileged Structure in Cancer Therapy

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] In oncology, its derivatives have been shown to exert their effects through a variety of mechanisms, including DNA intercalation, inhibition of topoisomerase, and interference with microtubule polymerization. More recently, research has focused on their ability to act as potent inhibitors of protein kinases, which are critical regulators of cancer cell proliferation, survival, and metastasis.[3][4] The subject of this guide, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, combines the established quinoline scaffold with two key substitutions: a 2-aryl group (4-Fluorophenyl) and a 6-nitro group, both of which are hypothesized to contribute significantly to its anticancer profile.

Dual-Action Kinase Inhibition: A Targeted Assault on Proliferation and Survival

Based on extensive research into 2-arylquinolines, a primary mechanism of action for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is likely the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][4][5]

2.1. The Rationale for Targeting EGFR and FAK

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[3] Its overexpression and mutation are common drivers in a multitude of solid tumors, making it a well-validated therapeutic target.[3]

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. It is a key component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. Overexpression of FAK is frequently observed in metastatic cancers and is associated with a poor prognosis.[4]

The simultaneous inhibition of both EGFR and FAK presents a powerful strategy to combat cancer. This dual-pronged attack can not only halt the proliferative signals driven by EGFR but also disrupt the cancer cells' ability to adhere, migrate, and survive in different environments, thus potentially inhibiting metastasis.

2.2. Quantitative Insights from Structurally Related Compounds

While specific IC50 values for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL are not yet publicly available, data from closely related 2-arylquinoline derivatives provide a strong indication of its potential potency.

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
2-ArylquinolinesEGFR20.15 - 25.39DLD-1, HCT-116[1][4][5]
2-ArylquinolinesFAK14.25 - 22.68DLD-1, HCT-116[1][4][5]
6-Nitroquinolin-2(1H)-onesNot Specified240.6 (µM/mL)KB (oral cancer)[6]

These data strongly suggest that the 2-arylquinoline scaffold is a potent inhibitor of both EGFR and FAK. The presence of the 6-nitro group in other quinolinone structures has also been associated with significant cytotoxicity.[6]

2.3. Visualizing the Kinase Inhibition Pathway

EGFR_FAK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_adhesion Cell Adhesion & Migration EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Integrin Integrin FAK FAK Integrin->FAK Activates EGF EGF EGF->EGFR Binds ECM ECM ECM->Integrin Binds Adhesion_Migration Adhesion & Migration FAK->Adhesion_Migration Compound 2-(4-Fluorophenyl)- 6-nitroquinolin-4-OL Compound->EGFR Inhibits Compound->FAK Inhibits AKT AKT PI3K->AKT Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Hypothesized dual inhibition of EGFR and FAK signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest: The Cellular Endgame

Beyond direct kinase inhibition, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is predicted to induce programmed cell death (apoptosis) and halt the cell division cycle, common downstream consequences of blocking critical survival and proliferation pathways.

3.1. Triggering the Apoptotic Cascade

Studies on structurally similar quinolinone derivatives have demonstrated their ability to induce apoptosis, a clean and controlled form of cell death that avoids the inflammatory response associated with necrosis.[7][8] This is often characterized by:

  • Caspase Activation: The activation of a cascade of cysteine-aspartic proteases (caspases) is a hallmark of apoptosis. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a key indicator.[7]

  • DNA Fragmentation: Executioner caspases cleave various cellular substrates, leading to the characteristic fragmentation of DNA.[7]

  • Nuclear Condensation: The chromatin within the nucleus condenses, and the nucleus itself may break into smaller bodies.[8]

3.2. Halting the Cell Cycle Engine

Inhibition of EGFR and other proliferative signals can lead to cell cycle arrest, preventing cancer cells from replicating. Research on related quinolinone compounds indicates a propensity for arrest at the G2/M phase of the cell cycle.[7][8] This arrest prevents the cell from entering mitosis and is often a prelude to apoptosis.

3.3. Visualizing the Experimental Workflow for Apoptosis and Cell Cycle Analysis

Apoptosis_CellCycle_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_apoptosis Apoptosis Assays cluster_cellcycle Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Start->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3 Activation Assay (Fluorometric/Colorimetric) Treatment->Caspase Hoechst Hoechst Staining (Fluorescence Microscopy) Treatment->Hoechst FACS Propidium Iodide Staining (Flow Cytometry) Treatment->FACS

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Methodologies for Key Experiments

To rigorously validate the hypothesized mechanisms of action, a series of well-established in vitro assays are essential. The following protocols are based on standard methodologies employed in cancer drug discovery.

4.1. Cell Viability Assay (MTT Assay)

This foundational assay determines the concentration of the compound required to inhibit cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., DLD-1, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the EGFR and FAK signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of EGFR, FAK, AKT, and ERK.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the high-throughput analysis of individual cells to determine their stage in the cell cycle and to identify apoptotic cells.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Treat cells as described above.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is still emerging, the wealth of data on structurally similar compounds provides a strong and logical framework for its hypothesized activities. The dual inhibition of EGFR and FAK, leading to the induction of apoptosis and cell cycle arrest, represents a compelling and therapeutically relevant mechanism.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:

  • Direct Kinase Inhibition Assays: To confirm the inhibitory activity against EGFR, FAK, and a broader panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity in animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs to optimize potency and selectivity.

The continued exploration of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL and its derivatives holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • El-Damasy, A. K., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. Available from: [Link]

  • El-Damasy, A. K., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. eScholarship, University of California. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed. Available from: [Link]

  • Bhat, S. S., et al. (n.d.). design, synthesis and evaluation of 6-substituted-4-hydroxy-1-(2- substitutedacetyl)-3-nitroquinolin-2(1h)-ones for anticancer activity. OUCI. Available from: [Link]

  • El-Damasy, A. K., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. ResearchGate. Available from: [Link]

  • Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. Available from: [Link]

  • Ardap, et al. (2023). Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. I.R.I.S.. Available from: https://iris.unipa.it/retrieve/a88383e2-108b-497d-b657-37c227546411/ChemMedChem%2018%20e202300227.pdf
  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell. (2024). ResearchGate. Available from: [Link]

  • Owolabi, M. S., et al. (2018). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. PMC. Available from: [Link]

  • Lee, K., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PubMed. Available from: [Link]

  • Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available from: [Link]

  • Nguyen, T. H. T., et al. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Vietnam Journal of Science and Technology. Available from: [Link]

  • Yilmaz, M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available from: [Link]

  • El-Damasy, A. K., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Available from: [Link]

  • Lee, K., et al. (2013). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. ResearchGate. Available from: [Link]

  • Evaluation of the cell cycle phases. Histogram for the cell cycle... | Download Scientific Diagram. (n.d.). ResearchGate. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in Aqueous Solutions

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in aqueous solutions. The stability of a compound in an aqueous enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in aqueous solutions. The stability of a compound in an aqueous environment is a critical parameter in drug development, influencing its shelf-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[1][2] This document outlines the predicted stability profile of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL based on an analysis of its structural components. Furthermore, it details a systematic approach to empirically determine its stability through a series of forced degradation studies, in accordance with regulatory expectations.[3][4] The methodologies presented herein are designed to not only quantify the rate of degradation under various stress conditions but also to elucidate potential degradation pathways, thereby providing a complete stability profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of quinoline-based pharmaceutical compounds.

Introduction: The Significance of Aqueous Stability

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant one being the assurance of its stability. In the context of aqueous solutions, which are central to many pharmaceutical formulations and biological systems, understanding a compound's thermodynamic stability is paramount. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered pharmacokinetic profiles.[1][5]

The subject of this guide, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (CAS No. 1416439-28-5), is a heterocyclic compound featuring a quinolin-4-ol core substituted with a 4-fluorophenyl group at the 2-position and a nitro group at the 6-position.[6] Each of these structural motifs contributes to the overall physicochemical properties of the molecule and, consequently, to its stability profile. A thorough investigation into its behavior in aqueous media is therefore a non-negotiable prerequisite for its further development.

This guide will provide a theoretical assessment of the factors likely to influence the stability of this molecule, followed by a detailed set of experimental protocols to empirically validate these predictions.

Predicted Stability Profile of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

The chemical architecture of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL offers several clues to its likely stability in aqueous solutions. The presence of a quinoline ring system, a phenolic hydroxyl group (in the form of the 4-ol tautomer), a nitro group, and a fluorophenyl substituent all play a role.

Key Structural Features Influencing Stability
  • Quinoline Core: Quinoline derivatives can be susceptible to degradation, particularly through oxidation and photodegradation.[5] The nitrogen atom in the quinoline ring can also be protonated in acidic conditions, which can influence its solubility and stability.[7]

  • 4-OL (Hydroxypyridine) Tautomer: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. The phenolic hydroxyl group is susceptible to oxidation and its acidity will be a key determinant of the compound's solubility and stability at different pH values.[7]

  • 6-Nitro Group: The electron-withdrawing nature of the nitro group can impact the electron density of the quinoline ring system, potentially influencing its susceptibility to nucleophilic attack. Nitroaromatic compounds are also known to be susceptible to reduction of the nitro group, which can be a primary degradation pathway under certain conditions.[8][9][10]

  • 2-(4-Fluorophenyl) Group: The fluorophenyl group is generally stable. The fluorine atom is a strong electron-withdrawing group, which can influence the overall electronic properties of the molecule.

Anticipated Susceptibility to Degradation

Based on these structural features, the following predictions can be made regarding the stability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in aqueous solutions:

Stress Factor Predicted Stability Rationale
pH Susceptible to pH-dependent hydrolysis and degradation.The quinoline nitrogen can be protonated at low pH, potentially altering stability. The 4-hydroxyl group can be deprotonated at high pH, forming a phenoxide, which may be more susceptible to oxidation. Extreme pH conditions are known to accelerate the degradation of many heterocyclic compounds.[5][7]
Oxidation Potentially susceptible.The quinolin-4-ol moiety, particularly in its deprotonated form, could be prone to oxidation.[7] The electron-rich aromatic system may also be a target for oxidative degradation.
Photolysis Likely photosensitive.Quinoline derivatives are often light-sensitive and can undergo photodegradation.[5][7] The presence of chromophores in the structure suggests that the molecule will absorb UV and visible light, which could lead to degradation.
Temperature Degradation rate will likely increase with temperature.As with most chemical reactions, the rate of degradation is expected to increase at elevated temperatures, following the principles of chemical kinetics.[5]

Experimental Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the thermodynamic stability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, a series of forced degradation (stress testing) studies are recommended.[11][12] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use, with the aim of accelerating degradation.[1][4] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.[3]

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for this purpose.[2][13]

Recommended HPLC Method Parameters (Initial Development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector to monitor at multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be capable of separating the parent compound from all significant degradation products.

Forced Degradation Experimental Protocols

The following protocols outline the recommended stress conditions for the forced degradation studies of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. A stock solution of the compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared and then diluted in the appropriate aqueous stress media.

3.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60 °C for a defined period (e.g., 24, 48, 72 hours).

    • Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at 60 °C for a defined period.

    • Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in purified water.

    • Incubate at 60 °C for a defined period.

    • Withdraw samples at specified time points and dilute with mobile phase for HPLC analysis.

3.2.2. Oxidative Degradation

  • Prepare a solution of the compound in 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Monitor the reaction for a defined period (e.g., up to 24 hours), withdrawing samples at regular intervals for immediate HPLC analysis.

3.2.3. Photolytic Degradation

  • Expose a solution of the compound in a transparent container (e.g., quartz cuvette) to a light source capable of emitting both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analyze the samples by HPLC at appropriate time intervals.

3.2.4. Thermal Degradation

  • Prepare a solution of the compound in purified water.

  • Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[5]

  • Analyze samples by HPLC at specified time points.

  • For solid-state thermal stability, store the neat compound at the same elevated temperature and analyze by dissolving in a suitable solvent at each time point.

Data Analysis and Interpretation

The results from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point under each stress condition. The total percentage of all components should be close to 100% to ensure mass balance.

Example Data Summary Table:

Stress Condition Time (hours) % Parent Compound Remaining % Degradant 1 % Degradant 2 Total (%)
0.1 M HCl, 60 °C2485.210.14.599.8
0.1 M NaOH, 60 °C2470.515.313.999.7
3% H₂O₂, RT890.19.7-99.8
Light Exposure4892.37.5-99.8
80 °C7295.84.1-99.9

Potential Degradation Pathways

Based on the chemical structure of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL and known degradation mechanisms of related compounds, several degradation pathways can be postulated. The identification of the degradation products using techniques such as LC-MS/MS would be necessary to confirm these pathways.

4.1. Reduction of the Nitro Group

Under reductive or certain hydrolytic conditions, the 6-nitro group could be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatic compounds.[8][9]

4.2. Hydroxylation of the Quinoline Ring

Oxidative conditions could lead to the introduction of additional hydroxyl groups on the quinoline or the fluorophenyl ring.

4.3. Ring Opening

Under harsh acidic or basic conditions, cleavage of the quinoline ring system could occur, leading to more significant degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Degradant Characterization Prep Prepare Stock Solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Dilute into stress media Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Dilute into stress media Oxidation Oxidative Degradation (3% H2O2, RT) Prep->Oxidation Dilute into stress media Photo Photolytic Degradation (UV/Vis Light) Prep->Photo Dilute into stress media Thermal Thermal Degradation (80°C) Prep->Thermal Dilute into stress media Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Data Data Analysis: - % Degradation - Peak Purity - Mass Balance HPLC->Data LCMS LC-MS/MS for Degradant Identification Data->LCMS If significant degradation Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for forced degradation studies.

Postulated Degradation Pathway: Nitro Reduction

Nitro_Reduction_Pathway Parent 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Nitroso 6-Nitroso Derivative Parent->Nitroso Reduction Hydroxylamino 6-Hydroxylamino Derivative Nitroso->Hydroxylamino Further Reduction Amino 6-Amino Derivative Hydroxylamino->Amino Final Reduction

Caption: Postulated reductive degradation pathway.

Conclusion

While specific experimental data on the thermodynamic stability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in aqueous solutions is not yet publicly available, a comprehensive stability assessment can be designed based on its chemical structure and established scientific principles. The presence of the quinolin-4-ol core and the nitro group suggests potential susceptibility to pH-dependent degradation, oxidation, and photolysis. The experimental framework detailed in this guide provides a robust methodology for quantifying the stability of this compound under various stress conditions, identifying its degradation products, and elucidating its degradation pathways. The insights gained from these studies are critical for informing formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential pharmaceutical product containing this active ingredient.

References

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). (2026, February 5).
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Foundational

A Technical Guide to the Predictive Toxicology and Bioavailability of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Abstract In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking development and avoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking development and avoiding late-stage failures.[1] This technical guide provides an in-depth predictive analysis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (Molecular Formula: C₁₅H₉FN₂O₃, Molecular Weight: 284.24 g/mol [2]), a novel chemical entity with a quinoline scaffold. Lacking empirical data in the public domain, this document leverages a battery of validated in silico methodologies to forecast its toxicological liabilities and bioavailability parameters. Furthermore, we outline detailed, field-proven in vitro protocols for the subsequent experimental validation of these computational predictions. This guide is intended for researchers, toxicologists, and drug development professionals seeking to understand and mitigate the potential risks associated with this and structurally related compounds.

Introduction and Compound Overview

2-(4-Fluorophenyl)-6-nitroquinolin-4-ol is a heterocyclic compound featuring a core quinoline ring system. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, valued for its broad spectrum of biological activities.[3] However, the structure of the target compound also incorporates two key structural alerts that warrant careful toxicological assessment: a nitro group at the 6-position and a fluorophenyl substituent at the 2-position.

  • The 6-Nitro Group: Nitroaromatic compounds are a class of molecules known for potential genotoxicity and cytotoxicity, often mediated through metabolic reduction to reactive nitroso and hydroxylamino intermediates.[4][5]

  • The 4-Fluorophenyl Group: The presence of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, thereby influencing its overall pharmacokinetic and pharmacodynamic profile.

The imperative of early-stage ADMET profiling cannot be overstated. By employing robust computational models, we can triage compounds and prioritize resources for candidates with the most promising safety and bioavailability profiles before significant investment in synthesis and in vivo testing.[6] This "fail fast, fail cheap" paradigm is central to efficient drug development.

This guide will first establish a predicted physicochemical and ADMET profile for the compound using a consensus approach from multiple computational platforms. We will then delve into the mechanistic basis for the predicted toxicities and conclude by providing actionable, step-by-step protocols for laboratory validation.

Predictive Analysis Workflow

Our predictive strategy follows a multi-tiered approach, beginning with broad computational screening and funnelling down to specific, hypothesis-driven experimental validation. This workflow ensures that predictions are not taken at face value but are instead used as a foundation for targeted, resource-efficient laboratory work.

G cluster_0 In Silico Prediction Phase cluster_1 In Vitro Validation Phase cluster_2 Data Synthesis A Compound Structure Input (SMILES/MOL) B Physicochemical Property Prediction (LogP, Solubility) A->B Calculate C ADMET Prediction (Multiple Models) A->C Input for D Toxicity Endpoint Analysis (Mutagenicity, Hepatotoxicity) C->D Categorize E Bioavailability Prediction (Absorption, BBB, Metabolism) C->E Categorize F Cytotoxicity Assays (e.g., MTT on HepG2) D->F Hypothesis for G Genotoxicity Assays (e.g., Ames Test) D->G Hypothesis for H Permeability Assays (e.g., PAMPA, Caco-2) E->H Hypothesis for I Metabolic Stability Assays (e.g., Liver Microsomes) E->I Hypothesis for J Integrated Risk Assessment & Go/No-Go Decision F->J G->J H->J I->J G cluster_0 Proposed Toxicity Pathway A { 2-(...)-6-nitroquinolin-4-ol (Parent Compound, R-NO₂)} B Nitro Radical Anion (R-NO₂⁻) A->B 1e⁻ Reduction (P450 Reductase) C Nitroso Intermediate (R-NO) B->C Reduction G { O₂ (Oxygen)} B->G Redox Cycling D Hydroxylamino Intermediate (R-NHOH) C->D Reduction E { DNA Adducts (Mutagenicity)} D->E Electrophilic Attack F { Oxidative Stress (Cytotoxicity)} D->F Redox Cycling H { O₂⁻ (Superoxide)} G->H Generates H->F

Caption: Reductive activation of the nitroaromatic group.

Protocols for In Vitro Validation

The following protocols are designed to provide a robust, self-validating system to test the in silico predictions.

Protocol: Cytotoxicity Assessment via MTT Assay

Rationale: To validate the predicted hepatotoxicity, we use the human liver carcinoma cell line, HepG2. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. [7]A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Dosing: Prepare a stock solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is <0.5%). Replace the old medium with the drug-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Permeability Assessment via PAMPA

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive oral absorption. [8]It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well PAMPA plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Solution Preparation: Prepare a 100 µM solution of the test compound in a buffer solution (e.g., PBS at pH 7.4) for the donor plate. Prepare a blank buffer with a matched DMSO concentration for the acceptor plate.

  • Assay Assembly: Add 150 µL of the compound solution to each well of the donor plate. Add 300 µL of the blank buffer to the acceptor plate. Carefully place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = C × [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the surface area and volume of the wells. Compare the Pe value to known high- and low-permeability control compounds (e.g., Propranolol and Atenolol).

Summary and Forward Outlook

The in silico analysis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol presents a dual profile. On one hand, the compound exhibits excellent drug-like properties, with predicted high intestinal absorption and a low risk of hERG-related cardiotoxicity, making it an attractive candidate from a bioavailability standpoint.

On the other hand, the 6-nitro group is a significant liability, with strong predictions for mutagenicity and hepatotoxicity. These risks, likely mediated by reductive metabolic activation, must be addressed experimentally before the compound can advance.

Key Recommendations:

  • Immediate Validation: Perform the in vitro cytotoxicity and permeability assays as described to confirm the computational predictions. An Ames test is strongly recommended to definitively assess mutagenic potential.

  • Metabolic Profiling: Conduct metabolic stability assays using human liver microsomes to identify the major metabolites and confirm the role of CYP enzymes.

  • Structural Modification: If the toxicities are confirmed, a medicinal chemistry effort should be initiated to replace the nitro group with a less reactive bioisostere (e.g., a cyano, sulfonamide, or amide group) in an attempt to mitigate toxicity while preserving biological activity.

This integrated predictive and validation-oriented approach provides a clear, scientifically-grounded path forward for the development of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol, balancing its therapeutic potential against its predicted safety risks.

References

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. Available from: [Link]

  • Tuğcu, G., et al. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Marmara Pharmaceutical Journal. Available from: [Link]

  • Singh, D. B., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available from: [Link]

  • Pires, D. E. V., et al. Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

  • Scribd. In Silico ADMET Prediction Tools. Available from: [Link]

  • TME Scientific. In Vitro Toxicology Assays. Available from: [Link]

  • Riss, T. L., et al. Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

  • Etcheverry, P., et al. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PMC. Available from: [Link]

  • R Discovery. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available from: [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available from: [Link]

  • Nagy, B., et al. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available from: [Link]

  • ResearchGate. (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available from: [Link]

  • Carbone, C., et al. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Available from: [Link]

  • Xiao, D., et al. Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • BioTeSys. In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. Available from: [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities. Available from: [Link]

  • ResearchGate. Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures. Available from: [Link]

  • MDPI. Machine Learning Models for Predicting Bioavailability of Traditional and Emerging Aromatic Contaminants in Plant Roots. Available from: [Link]

  • International Atomic Energy Agency. Preformulation and formulation development of a bioactive nitroaromatic compound. Available from: [Link]

  • DiVA. Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Available from: [Link]

  • PubMed. Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

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  • Mycocentral. 4-nitrophenol - Mycotoxin Database. Available from: [Link]

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  • PubMed. The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Available from: [Link]

  • Joshi, S. D., et al. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. PMC. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound CAS: 1416439-28-5 Introduction and Mechanistic Rationale The quinoline scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound CAS: 1416439-28-5

Introduction and Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarial agents, and novel anti-infectives. Specifically, 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones) bearing aryl substituents at the 2-position and electron-withdrawing groups at the 6-position are highly valued as advanced intermediates.

The synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol presents specific chemical challenges due to the strongly electron-withdrawing nature of the nitro group on the aniline precursor. To construct this system, a modified Conrad-Limpach synthesis is the most robust and scalable approach [1].

The Causality of Experimental Design
  • Condensation Phase: The reaction begins with the condensation of 4-nitroaniline and ethyl 3-(4-fluorophenyl)-3-oxopropanoate (ethyl 4-fluorobenzoylacetate). Because the nitro group significantly reduces the nucleophilicity of the aniline amine, an acid catalyst (p-Toluenesulfonic acid, p-TsOH) and continuous azeotropic removal of water (via a Dean-Stark apparatus) are mandatory to drive the equilibrium toward the enamine intermediate.

  • Cyclization Phase: The subsequent intramolecular Friedel-Crafts-type cyclization requires extreme thermal conditions to overcome the activation energy barrier, especially given the deactivated nature of the nitro-substituted aromatic ring. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized as the solvent because its high boiling point (~258 °C) provides the exact thermal envelope required for the electrocyclic ring closure and subsequent elimination of ethanol.

Experimental Methodology

Reagent Stoichiometry and Properties

The following table summarizes the quantitative requirements for a standard 50 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Nitroaniline138.121.06.91 gPrimary Amine / Core
Ethyl 4-fluorobenzoylacetate210.201.111.56 gBeta-keto ester
p-Toluenesulfonic acid (p-TsOH)172.200.050.43 gAcid Catalyst
Toluene92.14N/A100 mLAzeotropic Solvent
Dowtherm AN/AN/A50 mLHigh-boiling Solvent
Step-by-Step Protocol

Step 1: Enamine Formation (Condensation)

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with 4-nitroaniline (6.91 g, 50 mmol), ethyl 4-fluorobenzoylacetate (11.56 g, 55 mmol), p-TsOH (0.43 g, 2.5 mmol), and 100 mL of anhydrous toluene.

  • Heat the mixture to a vigorous reflux (approx. 115 °C external bath temperature).

  • Maintain reflux for 12–16 hours until the theoretical volume of water (approx. 0.9 mL) has collected in the Dean-Stark trap, indicating complete conversion to the enamine intermediate.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude enamine as a thick, dark oil. Self-Validation Check: An aliquot analyzed by TLC (Hexanes/EtOAc 3:1) should show the disappearance of the bright yellow 4-nitroaniline spot.

Step 2: Thermal Cyclization

  • In a separate 250 mL three-neck flask equipped with an internal thermometer, addition funnel, and a short-path distillation head, heat 50 mL of Dowtherm A to 245–250 °C.

  • Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (approx. 10 mL).

  • Add the enamine solution dropwise to the boiling Dowtherm A over 15-20 minutes. Critical Insight: The dropwise addition ensures the intermediate is immediately subjected to cyclization temperatures, preventing intermolecular side-reactions and degradation. Ethanol vapor will be observed distilling off.

  • Stir the mixture at 250 °C for an additional 30 minutes after the addition is complete.

Step 3: Workup and Purification

  • Remove the heating mantle and allow the reaction mixture to cool to approximately 80 °C.

  • Slowly add 100 mL of hexanes to the vigorously stirring mixture. The product, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol, will begin to precipitate as a solid.

  • Cool the suspension to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold hexanes (3 x 30 mL) to remove residual Dowtherm A, followed by a wash with cold diethyl ether (20 mL).

  • Recrystallize the crude solid from boiling DMF/Water or Ethanol to afford the pure product. Dry under high vacuum at 60 °C for 12 hours.

Process Visualization

The following workflow diagram maps the chemical transformations and phase changes across the protocol.

SynthesisWorkflow Start 4-Nitroaniline + Ethyl 4-fluorobenzoylacetate Step1 Step 1: Acid-Catalyzed Condensation (Toluene, p-TsOH, Reflux, Dean-Stark) Start->Step1 Intermediate Intermediate: Ethyl 3-((4-nitrophenyl)amino)- 3-(4-fluorophenyl)acrylate Step1->Intermediate - H2O (Azeotropic removal) Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Step2 Product 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (Precipitation & Recrystallization) Step2->Product - EtOH (Distillation)

Figure 1: Two-step Conrad-Limpach synthesis workflow for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified:

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) [M+H]+ m/z calculated for C15H10FN2O3: 285.07; Found: ~285.1
1H NMR (DMSO-d6) Broad singlet >11.0 ppm (OH/NH tautomer); Ar-H signals for the 4-fluorophenyl ring (multiplets ~7.4 and ~7.9 ppm); distinct quinoline core protons including a highly deshielded proton at C-5 (adjacent to nitro) >8.5 ppm; singlet for C-3 proton ~6.5 ppm.
Physical State Pale yellow to tan crystalline powder [2].

References

  • Conrad-Limpach Synthesis Methodology: Li, J. J. (2014). Conrad–Limpach reaction. In Name Reactions: A Collection of Detailed Reaction Mechanisms and Synthetic Applications (pp. 148-149). Springer, Cham. URL:[Link]

Application

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

Introduction 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol is a novel quinoline derivative with significant potential in pharmaceutical development. The accurate and precise quantification of this active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Fluorophenyl)-6-nitroquinolin-4-ol is a novel quinoline derivative with significant potential in pharmaceutical development. The accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[1]

This application note details the development and validation of a robust, stability-indicating reversed-phase HPLC-UV method for the quantification of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. The described methodology is designed to be a reliable quality control tool, capable of accurately measuring the API in the presence of its degradation products and process-related impurities. The choices made during method development are explained to provide a clear understanding of the underlying scientific principles.

Analyte Properties and Chromatographic Considerations

The chemical structure of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol presents several key features that guide the chromatographic method development:

  • Quinoline Core: A heterocyclic aromatic system that is amenable to reversed-phase chromatography.

  • Nitro Group: An electron-withdrawing group that can influence the polarity and UV absorbance of the molecule.

  • Fluorophenyl Group: This moiety adds hydrophobicity and can offer unique interactions with specific stationary phases.[2][3]

  • Hydroxyl Group (-OL): This polar group can impact retention and solubility.

Based on these structural characteristics, a reversed-phase HPLC method was selected as the most suitable approach.[4][5] The non-polar stationary phase will interact with the hydrophobic regions of the molecule, while the polar mobile phase will carry the analyte through the column.

Method Development and Optimization

The development of a robust HPLC method involves a systematic optimization of several key parameters to achieve the desired separation and quantification.

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector was used.[6][7][8][9][10] A DAD/PDA detector is highly recommended as it allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, which is invaluable for peak purity assessment and method development.[6][7][9]

  • Column: A C18 column is a common starting point for reversed-phase separations.[11] However, given the presence of the fluorophenyl group, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column was also considered to leverage potential π-π and dipole-dipole interactions, which can enhance selectivity for aromatic compounds.[2][3][12] Ultimately, a C18 column (4.6 x 150 mm, 5 µm) provided the best peak shape and resolution.

  • Chemicals and Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers. High-purity water (e.g., Milli-Q) was used for the preparation of the aqueous mobile phase. Buffers and additives such as formic acid and ammonium acetate were of analytical grade.

A solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in the mobile phase was scanned using the DAD/PDA detector from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The UV spectrum revealed a λmax at 254 nm and another at 340 nm. While 254 nm is a common wavelength for the analysis of aromatic compounds, 340 nm offered greater selectivity with less interference from potential impurities. Therefore, 340 nm was chosen for quantification.

The composition of the mobile phase is a critical factor in achieving optimal separation.[13][14]

  • Organic Modifier: Both acetonitrile and methanol were tested. Acetonitrile provided better peak shape and lower backpressure and was therefore selected as the organic component of the mobile phase.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds.[13][15][16] To ensure consistent ionization of the analyte, the mobile phase was buffered. A solution of 0.1% formic acid in water was chosen to maintain a low pH, which generally leads to good peak shapes for many pharmaceutical compounds.[17]

  • Isocratic vs. Gradient Elution: An initial screening was performed using a gradient elution to determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention time.[17] Based on the screening run, an isocratic mobile phase composition of Acetonitrile:0.1% Formic Acid in Water (60:40, v/v) was found to provide a good balance between analysis time and resolution.

The following diagram illustrates the workflow for mobile phase optimization:

Mobile_Phase_Optimization Start Start Optimization Organic Select Organic Modifier (ACN vs. MeOH) Start->Organic Step 1 Aqueous Select Aqueous Phase (Buffered vs. Unbuffered) Organic->Aqueous Step 2 Elution Choose Elution Mode (Isocratic vs. Gradient) Aqueous->Elution Step 3 FineTune Fine-Tune Ratio & Flow Rate Elution->FineTune Step 4 End Optimized Method FineTune->End

Caption: Workflow for mobile phase optimization.

The optimized conditions for the quantification of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm
Run Time 10 minutes
Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19][20][21] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[22][23][24] A solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours (solid state)

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (solid state)

The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent peak, and the peak purity of the analyte was confirmed using the DAD/PDA detector. This confirms the stability-indicating capability of the method.

The logical flow of the forced degradation study is depicted below:

Forced_Degradation_Study API API Solution/Solid Stress Apply Stress Conditions API->Stress Acid Acid (HCl) Stress->Acid Base Base (NaOH) Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze by HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution Analysis->Result

Caption: Forced degradation study workflow.

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of >0.999.

The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The recovery was found to be within the acceptable range of 98.0% to 102.0%.

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for both repeatability and intermediate precision was found to be less than 2.0%, indicating good precision.

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.1 µg/mL (S/N ratio of 3:1), and the LOQ was 0.3 µg/mL (S/N ratio of 10:1).

The robustness of the method was assessed by intentionally varying key chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9990.9995
Range 1-100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters metPassed
Protocol: Quantification of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol
  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Formic Acid in Water in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation:

    • For Drug Substance: Accurately weigh about 25 mg of the sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration within the linear range.

    • For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add a suitable volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the detection wavelength to 340 nm.

  • Inject 10 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to construct the calibration curve.

  • Inject the prepared sample solutions.

  • Periodically inject a standard solution as a quality control check to monitor system suitability.

  • Identify the peak corresponding to 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol based on its retention time.

  • Calculate the concentration of the analyte in the sample solutions using the calibration curve generated from the standard solutions.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-UV method for the quantification of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The stability-indicating nature of the method makes it suitable for routine quality control analysis and stability studies of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in both bulk drug and pharmaceutical formulations.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • LCGC International. (2026, March 27). Seeing is Believing: Detectors for HPLC. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MICROSOLV. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • LCGC International. (2026, March 27). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Scribd. (2023, November 2). Method Development and Column Selection: How The Fluorophenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Restek. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, July 15). rp-hplc analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2022, March 2). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. Retrieved from [Link]

  • Chromatography Online. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2005, September 15). Development and Validation of a HPLC and a UV Derivative Spectrophotometric Methods for Determination of Hydroquinone in Gel and Cream Preparations. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol as a Versatile Precursor in Modern Drug Design

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a unique framework for pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation, enabling interaction with a wide array of biological targets.[3][4] This guide details the strategic use of a highly functionalized precursor, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol , as a versatile starting point for the synthesis of novel drug candidates. We will explore its synthesis, characterization, and key derivatization strategies at the C4-hydroxyl and C6-nitro positions. Furthermore, we provide detailed protocols for the biological evaluation of resulting compounds, focusing on anticancer and antimicrobial applications, areas where quinoline derivatives have shown significant promise.[5][6][7]

The Strategic Value of the Precursor

The selection of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol as a precursor is a deliberate choice rooted in principles of rational drug design.[8] Each substituent serves a distinct and advantageous purpose:

  • Quinolin-4-ol Core: This tautomeric system (existing in equilibrium with its 4-quinolone form) provides a reactive hydroxyl group at the C4 position. This site is readily converted into a superior leaving group (e.g., a chloro group), paving the way for nucleophilic aromatic substitution (SNAr) reactions—a powerful tool for introducing diverse molecular fragments.[9]

  • 2-(4-Fluorophenyl) Group: The aryl substituent at the C2 position is a common feature in many bioactive quinolines. The fluorine atom is a bioisostere of a hydrogen atom but introduces significant changes in electronic properties. It can enhance metabolic stability by blocking potential sites of oxidative metabolism and often improves binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[4]

  • 6-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic landscape of the entire quinoline ring system.[10][11] Critically, it serves as a synthetic handle that can be chemically reduced to a primary amine (–NH₂).[12][13] This resultant amino group is a key functional moiety for building a second vector of diversity through amide bond formation, sulfonylation, or other amine-specific reactions. While the nitro group itself can be a pharmacophore, it is also considered a potential toxicophore, and its reduction is often a key step in developing clinical candidates.[14][15][16]

Synthesis and Characterization of the Precursor

The synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol can be efficiently achieved via the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Protocol 2.1: Synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

Step 1: Synthesis of Ethyl 3-((4-nitrophenyl)amino)-3-(4-fluorophenyl)acrylate

  • In a 250 mL round-bottom flask, combine 4-nitroaniline (13.8 g, 100 mmol) and ethyl 4-fluoro-benzoylacetate (21.0 g, 100 mmol) in 100 mL of absolute ethanol.

  • Add 3-4 drops of concentrated sulfuric acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield the intermediate enamine.

Step 2: Thermal Cyclization to 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

  • Caution: This step involves high temperatures and should be performed in a well-ventilated fume hood.

  • Place the dried enamine intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of enamine), in a flask equipped with a high-temperature thermometer and a reflux condenser.

  • Heat the mixture to 250 °C with vigorous stirring. Maintain this temperature for 30 minutes.[17] The cyclization is often accompanied by the evolution of ethanol.

  • Allow the reaction mixture to cool to below 100 °C and then slowly add hexane to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then with diethyl ether.

  • Purify the crude product by recrystallization from dimethylformamide (DMF) or by trituration with hot ethanol to afford pure 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol as a solid.

Characterization Data

The structural integrity of the synthesized precursor must be confirmed using standard spectroscopic methods.

Technique Expected Observations
¹H NMR Signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline and fluorophenyl rings. The presence of the hydroxyl proton (may be broad and exchangeable with D₂O). The coupling patterns will be influenced by the substitution.[18][19][20]
¹³C NMR Resonances for all carbon atoms, including the characteristic C-F coupled signals for the fluorophenyl ring. The carbon bearing the fluorine will appear as a doublet with a large coupling constant (¹JCF).[18][21]
FT-IR (cm⁻¹) Broad O-H stretch (~3400), N-O asymmetric and symmetric stretches for the nitro group (~1520 and ~1340), C=C and C=N stretches in the aromatic region (~1600-1450), and a C-F stretch (~1220).
Mass Spec (ESI) Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (C₁₅H₉FN₂O₃, MW: 284.24 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[22][23]

Strategic Derivatization Pathways

The true utility of the precursor is realized through its conversion into diverse libraries of compounds. The following workflows outline key derivatization strategies.

Workflow 1: Diversification at the C4 Position

This pathway leverages the reactivity of the 4-hydroxyl group, transforming it into a versatile handle for introducing a wide range of functionalities.

G Precursor 2-(4-Fluorophenyl)-6-nitro- quinolin-4-ol Chloro 4-Chloro-2-(4-fluorophenyl)- 6-nitroquinoline Precursor->Chloro POCl₃ Reflux Derivatives C4-Amine, Ether, Thioether Derivatives Chloro->Derivatives R-NH₂ or R-OH or R-SH Base, Solvent

Caption: C4-Position Derivatization Workflow.

Protocol 3.1: Synthesis of 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline

  • In a round-bottom flask, suspend 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (10 mmol) in phosphorus oxychloride (POCl₃, 20 mL).

  • Add a catalytic amount of DMF (5-10 drops).

  • Heat the mixture to reflux (approx. 110 °C) for 3 hours. The solid should dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Caution: This is a highly exothermic reaction and should be done slowly in a fume hood.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash with water, and dry. Recrystallize from ethanol or isopropanol if necessary.

Protocol 3.2: General Procedure for SNAr at the C4 Position

  • Dissolve the 4-chloro intermediate (1 mmol) in a suitable solvent such as acetonitrile, DMF, or isopropanol (10 mL).

  • Add the desired nucleophile (e.g., a primary/secondary amine, phenol, or thiol; 1.2 mmol).

  • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 mmol), to act as an acid scavenger.

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture, and either pour into water to precipitate the product or perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

Workflow 2: Functionalization via the C6-Nitro Group

This pathway unlocks a second dimension of chemical diversity by converting the nitro group into a reactive amine.

G Precursor C4-Substituted-6-nitro- quinoline Derivative Amine C4-Substituted-6-amino- quinoline Derivative Precursor->Amine SnCl₂·2H₂O, EtOH, Reflux or H₂, Pd/C, MeOH Derivatives C6-Amide, Sulfonamide, Urea Derivatives Amine->Derivatives R-COCl or R-SO₂Cl Base, Solvent

Caption: C6-Position Derivatization Workflow.

Protocol 3.3: Reduction of the 6-Nitro Group to a 6-Amino Group

  • Suspend a 6-nitroquinoline derivative (e.g., from Protocol 3.2) (5 mmol) in 95% ethanol (50 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5 equivalents) to the suspension.[12]

  • Heat the mixture to reflux with stirring for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water and basify the mixture carefully with a saturated aqueous solution of sodium bicarbonate to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 6-aminoquinoline derivative, which can be purified by column chromatography.

Protocol 3.4: General Procedure for Acylation of the 6-Amino Group

  • Dissolve the 6-aminoquinoline derivative (1 mmol) in a suitable solvent like dichloromethane (DCM) or THF (10 mL).

  • Add a base such as triethylamine or pyridine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion as monitored by TLC.

  • Perform an aqueous workup by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Biological Evaluation: Protocols for Screening Derivatives

Once a library of derivatives has been synthesized, their biological activity must be assessed. The following are standard, robust protocols for initial screening in oncology and microbiology.

Protocol 4.1: MTT Assay for In Vitro Anticancer Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized quinoline derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol 4.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Inoculum Preparation: Grow a bacterial culture (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (or another suitable broth). The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Overall Drug Discovery Workflow

The following diagram illustrates the integrated workflow from precursor synthesis to the identification of a potential lead compound.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Precursor Synthesis (Protocol 2.1) Deriv_C4 C4 Derivatization (Protocols 3.1, 3.2) Synthesis->Deriv_C4 Deriv_C6 C6 Derivatization (Protocols 3.3, 3.4) Deriv_C4->Deriv_C6 Library Compound Library (Purified & Characterized) Deriv_C6->Library Screening Primary Screening (e.g., MTT, MIC Assays) (Protocols 4.1, 4.2) Library->Screening Hits Identification of 'Hits' Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADMET Secondary Assays (ADMET, In Vivo) SAR->ADMET Lead Lead Compound ADMET->Lead

Caption: Integrated workflow for drug discovery using the quinoline precursor.

References

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. ResearchGate. Available at: [Link]

  • Ojo, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Patel, D. J., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Soleiman-Beigi, M., et al. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Clugston, D. M., & Maclean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Pérez-Pavo, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

  • Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Al-Dhhafri, J. S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Balkau, F., & Heffernan, M. L. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Iovine, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Ramachandran, R., et al. (2018). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances. Available at: [Link]

  • Lei, F., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Jiang, H., et al. (2015). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters. Available at: [Link]

  • Abu-Yousif, A. O., et al. (2012). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Iio, K., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. Available at: [Link]

  • Salehi, B., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Available at: [Link]

  • Thakare, P. V., et al. (2019). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. Available at: [Link]

  • MDPI. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Molecules. Available at: [Link]

  • Stolarczyk, M., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Recipharm. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Recipharm. Available at: [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

Sources

Application

Preparation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and use of stock solutions of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol for in vitro c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and use of stock solutions of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol for in vitro cell culture-based assays. As a quinoline derivative, this compound is of interest for its potential biological activities.[1][2] Accurate and reproducible experimental results are critically dependent on the correct preparation of test compounds, particularly for those with limited aqueous solubility. This guide outlines the best practices for dissolving, storing, and diluting 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol to ensure solution integrity and minimize solvent-induced artifacts in cell-based experiments.

The core challenge in working with many small organic molecules, including quinoline derivatives, is their inherent hydrophobicity.[3] Direct dissolution in aqueous cell culture media is often not feasible, necessitating the use of an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with water.[4][5][6] However, DMSO itself can exert biological effects and exhibit cytotoxicity at higher concentrations.[7][8][9][10][11] Therefore, a carefully planned strategy is required to maximize compound solubility while keeping the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.5% (v/v).[4][12][13][14]

This application note will provide a step-by-step protocol for determining the solubility of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in DMSO, preparing a high-concentration stock solution, and performing serial dilutions for use in cell culture experiments. Adherence to these guidelines will help ensure the reliability and reproducibility of your research findings.

Compound Information

Compound Name 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol
Molecular Formula C₁₅H₉FN₂O₃[15]
Molecular Weight 284.24 g/mol [15]
CAS Number 1416439-28-5[15]
Appearance Likely a solid powder (based on related compounds)
Solubility Expected to be poorly soluble in water, with good solubility in DMSO.

Workflow for Stock Solution Preparation and Use

The overall process involves dissolving the compound in a suitable solvent to create a concentrated stock solution, which is then serially diluted and finally added to the cell culture medium to achieve the desired working concentration.

cluster_0 Stock Solution Preparation cluster_1 Preparation of Working Solution cluster_2 Cell-Based Assay A Weigh Compound B Select Appropriate Solvent (DMSO) A->B C Dissolve Compound to Create Concentrated Stock Solution B->C D Sterile Filtration (Optional but Recommended) C->D E Aliquot and Store at -20°C or -80°C D->E F Thaw Stock Solution Aliquot G Perform Serial Dilutions in Solvent (if necessary) F->G H Dilute to Final Working Concentration in Cell Culture Medium G->H J Treat Cells with Working Solution H->J I Vehicle Control Preparation (Medium + same final DMSO concentration) K Treat Cells with Vehicle Control I->K L Incubate and Analyze J->L K->L

Caption: Workflow from stock solution preparation to cell treatment.

Materials and Equipment

  • 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes

  • Laminar flow hood or biological safety cabinet

  • Incubator set to the appropriate temperature and CO₂ concentration for your cell line

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol 1: Determination of Solubility in DMSO

Before preparing a high-concentration stock solution, it is crucial to determine the solubility of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in DMSO.

  • Preparation: In a sterile microcentrifuge tube, accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Initial Solvent Addition: Add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.[4]

  • Observation: Visually inspect the solution for any undissolved particles.

  • Assisted Dissolution (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C for a short period.[4][16] Caution: Prolonged heating can degrade some compounds.[4]

  • Incremental Solvent Addition: If undissolved solid remains, add small, precise volumes of DMSO, vortexing and observing after each addition until the compound is completely dissolved.

  • Solubility Calculation: Record the total volume of DMSO used to dissolve the known mass of the compound and calculate the maximum solubility in mg/mL and molarity.

Protocol 2: Preparation of a Concentrated Stock Solution

Based on the determined solubility, prepare a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). It is advisable to prepare a stock concentration that is at least 1000-fold higher than the highest final concentration to be used in cell culture to minimize the final DMSO concentration.[17]

  • Calculation: Calculate the mass of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol required to prepare the desired volume and concentration of the stock solution.

    • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of sterile DMSO. Vortex thoroughly until the compound is completely dissolved. Use sonication or gentle warming if necessary, as determined in Protocol 1.[4][16]

  • Sterile Filtration (Optional): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4] Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

A High Concentration Stock Solution in 100% DMSO (e.g., 50 mM) B Intermediate Dilution in 100% DMSO (e.g., 10 mM, 1 mM) A->B Serial Dilution C Final Dilution in Cell Culture Medium B->C Dilute into Medium D Working Solution (e.g., 10 µM) with Low Final DMSO Concentration (e.g., <0.1%) C->D

Caption: Dilution workflow for preparing working solutions.

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Intermediate Dilutions (if necessary): It is often best practice to perform serial dilutions in 100% DMSO to create intermediate stock solutions.[17][18] This allows for greater accuracy when preparing a range of final concentrations.

  • Final Dilution: Directly add the appropriate volume of the stock or intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation of the compound.[17]

    • Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (µM)

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is as low as possible, ideally below 0.1% for sensitive cells and not exceeding 0.5% for most robust cell lines.[4][7][13]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.[12][13] This is essential to distinguish the effects of the compound from any effects of the solvent.

Safety and Handling

  • Always handle 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and DMSO for detailed safety information.

Stability and Storage

  • Store the solid compound in a cool, dry, and dark place.

  • Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]

  • The stability of quinoline derivatives in aqueous solutions can be influenced by factors such as pH, light, and temperature.[19] It is recommended to prepare fresh working solutions in cell culture medium for each experiment.

Conclusion

The successful use of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol in cell culture experiments hinges on the proper preparation of stock and working solutions. By following the detailed protocols in this application note, researchers can ensure the accurate and consistent delivery of the compound to their cellular models, thereby enhancing the reliability and reproducibility of their experimental data. The key principles of determining solubility, using a suitable solvent like DMSO at non-toxic final concentrations, and including appropriate vehicle controls are fundamental to sound scientific practice in cell-based assays.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. Retrieved March 27, 2026, from [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? (2014, October 14). ResearchGate. Retrieved March 27, 2026, from [Link]

  • ATCC Animal Cell Culture Guide. (n.d.). On Science. Retrieved March 27, 2026, from [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). Bio-Techne. Retrieved March 27, 2026, from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved March 27, 2026, from [Link]

  • Until what percentage does DMSO remain not toxic to cells.? (2015, February 2). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017). Pharmaceutical Sciences. Retrieved March 27, 2026, from [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (n.d.). PLoS ONE. Retrieved March 27, 2026, from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved March 27, 2026, from [Link]

  • How can I increase the solubility of a compound for an MTT assay? (2015, July 9). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). Methods in Molecular Biology. Retrieved March 27, 2026, from [Link]

  • 2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology. (2021, May 1). Institute for Safe Medication Practices. Retrieved March 27, 2026, from [Link]

  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.). Retrieved March 27, 2026, from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Cases. (2026, January 7). AntBio. Retrieved March 27, 2026, from [Link]

  • Guidelines for the Conduct of Sterile Pharmaceutical Services in Healthcare Institutions. (2018, February 12). Health Professionals Portal. Retrieved March 27, 2026, from [Link]

  • 01 MARCH 2021 GUIDELINES ON GOOD MANUFACTURING PRACTICE FOR CELL, TISSUE AND GENE THERAPY PRODUCTS. (2021, March 1). Health Sciences Authority. Retrieved March 27, 2026, from [Link]

  • GUIDELINES FOR THE CONDUCT OF STERILE PHARMACEUTICAL SERVICES IN HEALTHCARE INSTITUTIONS. (2016, September 26). Ministry of Health Singapore. Retrieved March 27, 2026, from [Link]

  • Storing sterilised reusable medical devices. (2024, June 17). The Royal Australian College of General Practitioners. Retrieved March 27, 2026, from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026, February 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. (2024, May 21). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. Retrieved March 27, 2026, from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017, November 20). Brieflands. Retrieved March 27, 2026, from [Link]

  • 6-Fluoroquinolin-4-ol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 6-Nitroquinoline. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 4-nitrophenol. (n.d.). Mycotoxin Database - Mycocentral. Retrieved March 27, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). Molecules. Retrieved March 27, 2026, from [Link]

  • CAS No : 55198-89-5 | Product Name : Clonazepam - Impurity B (Freebase) | Chemical Name : 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved March 27, 2026, from [Link]

  • DMSO. (n.d.). gChem. Retrieved March 27, 2026, from [Link]

  • Solubility Data of DMSO. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. Retrieved March 27, 2026, from [Link]

Sources

Method

Application Note: Incorporating 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL into High-Throughput Screening Libraries

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Focus Areas: Oncology (Antimitotics), Infectious Disease (Quorum Sensing Inhibitors), and HTS Library Management Scientific Rationale & Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Focus Areas: Oncology (Antimitotics), Infectious Disease (Quorum Sensing Inhibitors), and HTS Library Management

Scientific Rationale & Pharmacological Grounding

The compound 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (FPNQ) belongs to the highly privileged quinolin-4-ol (and its tautomeric quinolin-4(1H)-one) structural class. Heterocycles containing the quinolin-4-one skeleton are widely recognized for their broad spectrum of biological activities, particularly in oncology and infectious diseases[1].

FPNQ is of particular interest for High-Throughput Screening (HTS) due to its polypharmacological potential:

  • Oncology (Tubulin Polymerization Inhibition): 2-phenylquinolin-4-one derivatives display potent antiproliferative effects across multiple cancer types by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization and inducing mitotic arrest[1][2].

  • Antimicrobial (Quorum Sensing Antagonism): Alkyl and aryl 6-nitroquinolin-4-ones act as potent antagonists of the PqsR (MvfR) transcriptional regulator in Pseudomonas aeruginosa, blocking the synthesis of virulence factors and inhibiting biofilm formation[3][4].

Tautomeric Dynamics in Aqueous Screening

A critical factor in the HTS formulation of FPNQ is its tautomerism. In polar, aqueous assay buffers, the compound exists in an equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms. Because target engagement—such as hydrogen bonding with the PqsR ligand-binding domain—is highly dependent on the hydrogen-bond donor/acceptor profile of the keto vs. enol state, stabilizing the compound in solution without triggering precipitation is paramount for reproducible screening data.

MoA FPNQ 2-(4-Fluorophenyl)-6- nitroquinolin-4-OL (FPNQ) Tubulin Tubulin Colchicine Site FPNQ->Tubulin Inhibits Polymerization PqsR PqsR (MvfR) Receptor FPNQ->PqsR Antagonizes Quorum Sensing Mitosis Mitotic Arrest (Apoptosis) Tubulin->Mitosis Biofilm Biofilm Inhibition (Anti-virulence) PqsR->Biofilm

Fig 1: Dual mechanism of action pathways for FPNQ in oncology and antimicrobial targeting.

Physicochemical Profiling & HTS Suitability

The incorporation of FPNQ into a 384- or 1536-well HTS library presents specific physicochemical bottlenecks. The presence of the 4-fluorophenyl and 6-nitro groups significantly increases the molecule's lipophilicity ( LogP≈3.8−4.2 ).

Causality of Experimental Choices:
  • Solubility (The "Brick Dust" Problem): Highly lipophilic, planar molecules like FPNQ tend to aggregate in aqueous buffers, leading to false negatives (due to lack of target engagement) or false positives (due to light scattering in absorbance assays). Solution: We mandate the use of 0.01% Pluronic F-127 or CHAPS in the final assay buffer to maintain monomeric dispersion.

  • Assay Interference (PAINS): The 6-nitro group acts as an electron sink and can undergo redox cycling or quench fluorescence via inner-filter effects (IFE). Solution: HTS readouts must utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with long-lifetime fluorophores (e.g., Europium/Terbium) to gate out the prompt autofluorescence and quenching artifacts caused by the nitroaromatic moiety.

Table 1: FPNQ Physicochemical & HTS Parameters
ParameterValue / CharacteristicHTS Mitigation Strategy
Molecular Weight 284.24 g/mol Ideal for lead-like space.
Aqueous Solubility (PBS, pH 7.4)Supplement buffer with 0.01% Pluronic F-127.
DMSO Solubility >20 mM Store as 10 mM stock in 100% anhydrous DMSO.
Fluorescence Interference High (Quenching at 350-450 nm)Use TR-FRET or red-shifted fluorophores (e.g., Cy5).
Stability Photolabile (Nitro reduction)Store in amber acoustic tubes; minimize UV exposure.

Workflow: HTS Library Incorporation Protocols

To ensure a self-validating system, the following protocols integrate Quality Control (QC) steps directly into the formulation and screening workflow.

Protocol 1: Automated Solubilization and Acoustic Dispensing

Acoustic liquid handling is utilized to eliminate plastic tip carryover and allow for precise nanoliter transfers, preventing the premature precipitation of FPNQ that occurs when pipetting DMSO into aqueous buffers.

Step-by-Step Methodology:

  • Powder Dispensing: Weigh 2.84 mg of FPNQ powder into a barcoded, amber glass vial.

  • Solubilization: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO to achieve a 10 mM stock solution. Vortex for 5 minutes at 25°C.

  • QC Verification: Withdraw a 1 \mu L aliquot and dilute 1:1000 in Acetonitrile. Run via UPLC-MS to confirm >95% purity and verify the absence of nitro-reduced degradation products.

  • Acoustic Transfer: Transfer the 10 mM FPNQ stock into a Labcyte Echo-compatible 384-well source plate (e.g., Echo Qualified Plate). Centrifuge the plate at 1000 x g for 3 minutes to remove dissolved gas bubbles (which disrupt acoustic energy transfer).

  • Assay Plating: Using the Echo 650, dispense 2.5 nL to 50 nL of the FPNQ stock directly into the dry wells of a 1536-well assay plate (yielding final concentrations of 0.5 \mu M to 10 \mu M in a 5 \mu L assay volume).

  • Backfill: Backfill all wells with DMSO to normalize the final DMSO concentration to exactly 1.0%(v/v) across the plate.

Workflow Powder Dry Powder FPNQ DMSO 10 mM DMSO Stock (Amber Source Plate) Powder->DMSO Solubilization & UPLC-MS QC Echo Acoustic Dispensing (Labcyte Echo 650) DMSO->Echo Centrifugation (De-gassing) AssayPlate 1536-Well Assay Plate (Dry Dispense) Echo->AssayPlate 2.5 nL - 50 nL Transfer Buffer Aqueous Buffer Addition (+ 0.01% Pluronic) AssayPlate->Buffer Reagent Dispensing Readout TR-FRET / High-Content Imaging Readout Buffer->Readout Incubation (Target Engagement)

Fig 2: Step-by-step acoustic dispensing workflow for incorporating FPNQ into HTS formats.

Protocol 2: In Vitro Tubulin Polymerization TR-FRET Assay

This protocol is designed to validate the antimitotic activity of FPNQ[2][5]. We replace standard DAPI-based fluorescence with a red-shifted or TR-FRET readout to prevent FPNQ's nitro-group from quenching the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 0.01% Pluronic F-127.

  • Compound Incubation: Dispense 5 \mu L of the tubulin mixture into the 1536-well plate previously acoustically dosed with FPNQ (Protocol 1).

  • Self-Validating Controls:

    • Positive Control: Colchicine (10 \mu M) - known polymerization inhibitor.

    • Negative Control: 1.0% DMSO vehicle.

    • Interference Control: FPNQ (10 \mu M) in buffer without tubulin (to establish background absorbance/fluorescence baseline).

  • Polymerization Kinetics: Incubate the plate at 37°C inside a multimode microplate reader.

  • Readout: Measure the assembly of microtubules via turbidimetry (absorbance at 340 nm) or via a tubulin-specific TR-FRET probe every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the polymerization curve. FPNQ activity is quantified as the percentage inhibition of Vmax​ relative to the DMSO control.

Table 2: Expected HTS Validation Metrics
Assay FormatTargetReference ControlExpected Z'-FactorFPNQ IC50 Range
Turbidimetry (340 nm)Tubulin PolymerizationColchicine 0.65−0.75
TR-FRET BindingPqsR (MvfR) ReceptorMvfR-Inhibitor 1 0.70−0.85

Conclusion

Incorporating 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL into HTS libraries requires strict attention to its lipophilicity and the electronic properties of its nitro group. By utilizing acoustic liquid handling, surfactant-supplemented buffers, and time-resolved or red-shifted readouts, researchers can successfully bypass the compound's inherent assay interference liabilities. This enables the accurate profiling of FPNQ's promising polypharmacology against both oncological and antimicrobial targets.

References

  • Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine PMC - National Institutes of Health URL:[Link][1]

  • Mechanistic Studies on Regioselective Dephosphorylation of Phosphate Prodrugs during a Facile Synthesis of Antitumor Phosphorylated 2-Phenyl-6,7-methylenedioxy-1H-quinolin-4-one MDPI URL:[Link][5]

  • Anti-PqsR compounds as next-generation antibacterial agents against Pseudomonas aeruginosa: A review ResearchGate URL:[Link][3]

  • The requirements at the C-3 position of alkylquinolones for signalling in Pseudomonas aeruginosa ResearchGate URL:[Link][4]

Sources

Application

Purification and recrystallization techniques for synthesized 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Application Note: Advanced Purification and Recrystallization Protocols for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Executive Summary & Physicochemical Rationale The synthesis of 2-(4-fluorophenyl)-6-nitroquinolin-4-ol (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Executive Summary & Physicochemical Rationale

The synthesis of 2-(4-fluorophenyl)-6-nitroquinolin-4-ol (Molecular Formula: C15H9FN2O3, MW: 284.24 g/mol ) is typically achieved via the Conrad-Limpach reaction, which involves the high-temperature thermal cyclization of a β -aminoacrylate intermediate in high-boiling solvents like diphenyl ether (>250 °C)[1][2]. While this synthetic route is robust, it generates a crude matrix heavily contaminated with unreacted anilines, tarry thermal degradation byproducts, and residual high-boiling solvents[1].

To achieve pharmaceutical-grade purity, researchers cannot rely on simple silica gel chromatography due to the molecule's poor solubility and strong tailing on stationary phases. Instead, purification must exploit the specific physicochemical properties of the molecule:

  • Tautomerism & Hydrogen Bonding: The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms[3]. This results in robust intermolecular hydrogen bonding, rendering the neutral molecule highly insoluble in cold, non-polar, and mildly polar solvents[4].

  • Electronic Effects (Causality of Acid-Base Extraction): The strongly electron-withdrawing 6-nitro group significantly reduces the basicity of the quinoline nitrogen while simultaneously increasing the acidity of the 4-hydroxyl proton. This allows the molecule to be quantitatively deprotonated and dissolved in strong aqueous bases (e.g., NaOH), a property that acts as a self-validating purification step[5].

Experimental Workflows & Methodologies

The following self-validating system ensures that only the successfully cyclized target molecule is carried through to the final recrystallization step. If the crude material fails to dissolve in the alkaline phase, it diagnostically indicates an incomplete Conrad-Limpach cyclization[2].

Workflow N1 Crude 2-(4-Fluorophenyl)- 6-nitroquinolin-4-ol (in Diphenyl Ether) N2 Trituration with Hexanes (Removes High-Boiling Solvent) N1->N2 N3 Vacuum Filtration N2->N3 N4 Dissolution in 10% NaOH (Forms Soluble Sodium Salt) N3->N4 N5 Filter Insoluble Tars & Unreacted Anilines N4->N5 N6 Acidify with HCl (pH 4-5) (Precipitates Target) N5->N6 N7 Recrystallization (DMF/Water or Glacial AcOH) N6->N7 N8 Pure Target Compound N7->N8

Fig 1: Step-by-step purification workflow for synthesized 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

Protocol A: Primary Isolation and Solvent Removal

The electrocyclic ring-closing step of the Conrad-Limpach synthesis requires massive thermal energy, necessitating solvents like diphenyl ether[2][6]. Removing this solvent is the first critical barrier.

  • Cooling & Precipitation: Allow the reaction mixture to cool slowly to room temperature. The target compound will precipitate due to its high lattice energy[2].

  • Trituration: Add 3 volumes of a non-polar anti-solvent (e.g., hexanes or cyclohexane) directly to the crude mixture[6]. Causality: Hexanes are fully miscible with diphenyl ether but act as a strict anti-solvent for the polar quinolin-4-ol, forcing maximum precipitation.

  • Filtration: Collect the solid via vacuum filtration and wash with cold hexanes until the filtrate is colorless.

Protocol B: Isoelectric Acid-Base Purification

This step isolates the target from neutral or basic organic impurities (such as unreacted 4-nitroaniline or thermal tars).

Phase Neutral Neutral Form (pH 7) Insoluble in H2O Strong H-Bonding Basic Phenolate Form (pH >10) Soluble in Aqueous Phase (Impurities crash out) Neutral->Basic Add NaOH Acidic Precipitated Form (pH 4-5) Re-protonated Target (Ready for Filtration) Basic->Acidic Add HCl

Fig 2: pH-dependent phase partitioning exploiting the acidic nature of the 4-hydroxyl group.

  • Alkaline Dissolution: Suspend the triturated solid in a 10% (w/v) aqueous NaOH solution. Stir vigorously at 40 °C for 30 minutes[5][6]. The target compound will deprotonate and dissolve as a sodium salt.

  • Clarification: Filter the alkaline solution through a pad of Celite. Discard the filter cake, which contains insoluble polymeric tars and unreacted starting materials.

  • Acidic Precipitation: Cool the filtrate in an ice bath. Slowly add 4M HCl dropwise under continuous stirring until the pH reaches 4.0–5.0[5][7]. Causality: The 4-fluorophenyl group imparts significant hydrophobicity; once the molecule is re-protonated to its neutral state, it immediately crashes out of the aqueous phase.

  • Recovery: Filter the resulting precipitate, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum at 60 °C.

Advanced Recrystallization Strategy

Because of the rigid, planar structure and strong hydrogen-bonding network of 2-(4-fluorophenyl)-6-nitroquinolin-4-ol, standard recrystallization solvents (like pure ethanol or DCM) are often ineffective[4][8]. The compound either fails to dissolve at the boiling point or crashes out too rapidly, trapping impurities.

Quantitative Solvent Screening Data
Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability & Yield Profile
Ethanol (100%) 78 °CPoorInsolubleLow. Requires massive volumes; poor recovery[4].
DCM / Hexane 40 °C / 68 °CModerateInsolublePoor. Low boiling point of DCM prevents supersaturation[8].
Glacial Acetic Acid 118 °CExcellentLowGood. Disrupts H-bonds effectively, but requires extensive vacuum drying to remove residual acid.
DMF / Water (3:1) ~153 °C (DMF)ExcellentInsolubleOptimal. DMF fully solvates the rigid core; water acts as a tunable anti-solvent. Yields highly pure crystalline needles.
Protocol C: Two-Solvent Recrystallization (DMF/Water)
  • Dissolution: Place the acid-base purified solid into a round-bottom flask. Add a minimum volume of N,N-Dimethylformamide (DMF) and heat to 90 °C until the solid is completely dissolved. Causality: DMF is a polar aprotic solvent that effectively acts as a hydrogen-bond acceptor, breaking the intermolecular network of the quinolone tautomers.

  • Anti-Solvent Addition: While maintaining the temperature at 90 °C, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of DMF until the solution turns perfectly clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Slow cooling ensures the formation of a highly ordered crystalline lattice, excluding impurities[4].

  • Final Wash: Filter the crystals and wash with a small volume of ice-cold ethanol to displace the DMF/Water mixture, followed by drying in a vacuum desiccator.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • The preparation method of 4-hydroxyquinoline-3-formic acid (CN106187887A). Google Patents.
  • Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. ChemRxiv. Available at: [Link]

  • Recrystallization with two solvents. Reddit (Chempros). Available at: [Link]

Sources

Method

Assays for measuring 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL target protein binding

Application Note & Protocols Topic: Quantitative Analysis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Target Protein Engagement Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Bridging...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Quantitative Analysis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Target Protein Engagement

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Compound and Target with Quantitative Precision

The journey of a small molecule from a chemical library to a potential therapeutic is defined by its interaction with biological targets. For a novel compound like 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, a derivative of the quinoline scaffold prevalent in medicinal chemistry, understanding its binding characteristics is paramount.[1][2] Quantifying the affinity and kinetics of this molecule with its protein target is not merely an academic exercise; it is the cornerstone of establishing a structure-activity relationship (SAR), optimizing lead compounds, and predicting in vivo efficacy.

Protein kinases are a major class of drug targets, and quinoline-based molecules have frequently been investigated as kinase inhibitors.[3][4] For the purpose of this guide, we will proceed with the hypothesis that the putative target of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is a protein kinase. This application note serves as a detailed guide for researchers, providing robust, field-tested protocols for two gold-standard biophysical assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These label-free techniques offer complementary insights—SPR revealing the dynamics of the interaction (how fast it binds and dissociates) and ITC providing a complete thermodynamic signature (the forces driving the binding).[5][6][7] By employing these orthogonal methods, researchers can build a high-confidence profile of their compound's target engagement, a critical step in any drug discovery program.

Part 1: Surface Plasmon Resonance (SPR) — A Real-Time View of Binding Kinetics

SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[6] It works by detecting changes in the refractive index on the surface of a sensor chip where one binding partner (the "ligand," typically the protein) is immobilized. The other partner (the "analyte," the small molecule) is flowed over the surface. The resulting data, presented in a sensorgram, provides the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[5][6]

Causality in Experimental Design: Why These Steps Matter
  • Immobilization Strategy: The protein must be attached to the sensor chip in a way that preserves its native conformation and binding activity. Covalent amine coupling is common, but conditions like pH can denature the protein.[3][4] We use a pH scouting step to find the optimal balance between efficient coupling and maintaining protein integrity.

  • Reference Channel: Non-specific binding of the analyte to the chip surface can create false signals. A reference channel, activated and deactivated just like the active channel but without the immobilized protein, is essential to subtract this background noise, ensuring the measured response is solely from the specific interaction.[5]

  • Analyte Concentration Series: To accurately determine kinetic parameters, a range of analyte concentrations, typically spanning at least 10-fold below and above the expected Kₗ, is required. This allows for a global fit of the data, yielding more robust results than single-concentration experiments.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis p1 Purify Target Protein (>95%) p2 Prepare Running & Immobilization Buffers p1->p2 p3 Prepare Analyte (Compound) Stock & Dilutions p2->p3 e1 Equilibrate System with Running Buffer p3->e1 e2 Activate Sensor Surface (NHS/EDC) e1->e2 e3 Immobilize Target Protein via Amine Coupling e2->e3 e4 Deactivate Excess Reactive Groups e3->e4 e5 Inject Analyte Series (Association) e4->e5 e6 Flow Running Buffer (Dissociation) e5->e6 e7 Regenerate Surface (if necessary) e6->e7 a1 Reference Surface Subtraction e7->a1 a2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: High-level workflow for a typical SPR experiment.

Detailed Protocol: SPR Analysis of Compound-Kinase Binding

1. Materials & Reagents

  • Target Protein: Purified Putative Protein Kinase (>95% purity), 100 µg

  • Analyte: 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, 10 mM stock in 100% DMSO

  • SPR Instrument: Biacore, ProteOn, or similar

  • Sensor Chip: CM5 sensor chip (or equivalent for amine coupling)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or optimal pH from scouting)

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Ethanolamine-HCl

2. Protein Immobilization

  • Equilibrate the system with Running Buffer until a stable baseline is achieved.

  • Activate the surfaces of both the active and reference flow cells for 7 minutes with a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Prepare the kinase at 20 µg/mL in Immobilization Buffer. Inject over the active flow cell to reach the target immobilization level (e.g., 2000-4000 Resonance Units, RU). The reference flow cell is not exposed to the protein.

  • Inject 1 M Ethanolamine-HCl over both flow cells for 7 minutes to deactivate any remaining reactive groups.

3. Analyte Binding Assay

  • Prepare a serial dilution of the compound in Running Buffer. Due to the DMSO stock, ensure the final DMSO concentration is matched across all samples (e.g., 1%) to minimize solvent mismatch artifacts. A typical concentration range is 10 µM down to ~1 nM. Include a buffer-only (blank) injection.

  • Inject the compound concentrations in ascending order over both flow cells. A typical injection time is 120-180 seconds to monitor association, followed by a 300-600 second buffer-only flow to monitor dissociation.

  • Between cycles, if necessary, perform a regeneration step (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte and return to the baseline.

4. Data Analysis

  • Process the raw data by subtracting the signal from the reference flow cell from the active flow cell signal.

  • Subtract the signal from the blank (buffer-only) injection to correct for any minor baseline drift.

  • Perform a global fit of the entire dataset to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • The fit will yield the association rate (kₐ, units M⁻¹s⁻¹), dissociation rate (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kₗ, units M), where Kₗ = kₔ / kₐ.

Data Presentation: SPR Kinetic Parameters
ParameterValueUnitInterpretation
kₐ (k_on) 2.5 x 10⁵M⁻¹s⁻¹Rate of complex formation.
kₔ (k_off) 5.0 x 10⁻³s⁻¹Rate of complex decay; indicates stability.
Kₗ 20nMBinding Affinity. Lower Kₗ means higher affinity.[5]

Part 2: Isothermal Titration Calorimetry (ITC) — The Thermodynamic Signature

ITC is a cornerstone technique in biophysical characterization that directly measures the heat change (ΔH) associated with a binding event.[7] In an ITC experiment, the analyte (compound) is titrated in small aliquots into the sample cell containing the protein. Each injection produces a heat pulse that is integrated to generate a binding isotherm. Fitting this curve provides the binding affinity (Kₗ), stoichiometry of binding (n), and the binding enthalpy (ΔH).[5][8] The binding entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction.

Causality in Experimental Design: Why These Steps Matter
  • Buffer Matching: ITC is exquisitely sensitive to any heat changes. Mismatches in buffer composition (pH, salt, additives) between the protein solution and the compound solution will generate large heats of dilution, obscuring the true binding signal. Dialyzing the protein against the final buffer used to dilute the compound is a critical, non-negotiable step.[9]

  • Degassing: Microbubbles in the solutions can cause significant artifacts in the data upon injection. Thoroughly degassing both the protein and compound solutions immediately before the experiment is essential for a stable baseline.[8]

  • Concentration Optimization (The 'c' window): The quality of an ITC binding isotherm depends on the 'c' value (c = [Protein] / Kₗ). For a reliable fit, 'c' should ideally be between 5 and 500.[9] This often requires an initial estimate of the Kₗ (perhaps from SPR) to set the appropriate protein and ligand concentrations.

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis p1 Purify Target Protein (>98%) p2 Dialyze Protein into Final Assay Buffer p1->p2 p3 Prepare Compound in Dialysis Buffer p2->p3 p4 Accurately Determine Concentrations p3->p4 p5 Thoroughly Degas Both Solutions p4->p5 e1 Load Protein into Sample Cell p5->e1 e2 Load Compound into Syringe e1->e2 e3 Equilibrate to Temperature e2->e3 e4 Perform Sequential Injections e3->e4 e5 Record Heat Change per Injection e4->e5 a1 Integrate Injection Peaks e5->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Data to Binding Model (e.g., One Set of Sites) a2->a3 a4 Determine n, KD, ΔH, and calculate ΔS a3->a4

Caption: Step-by-step workflow for a standard ITC experiment.

Detailed Protocol: ITC Analysis of Compound-Kinase Binding

1. Materials & Reagents

  • Target Protein: Purified Putative Protein Kinase (>98% purity for accurate concentration)

  • Analyte: 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

  • ITC Instrument: MicroCal PEAQ-ITC, VP-ITC, or similar

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. The buffer should be simple to avoid high ionization enthalpies.[9]

  • Dialysis Cassette: (e.g., 10K MWCO)

2. Sample Preparation

  • Dialyze ~1-2 mg of the purified kinase against 2L of Assay Buffer overnight at 4°C. Retain at least 50 mL of the final dialysis buffer for preparing the compound solution.

  • Accurately determine the final protein concentration using a reliable method (e.g., A₂₈₀ with a calculated extinction coefficient).

  • Prepare the compound stock solution by dissolving it in the final dialysis buffer. A small amount of DMSO may be required for solubility; if so, ensure the exact same percentage of DMSO is in the protein solution in the cell.

  • Based on the Kₗ from SPR (~20 nM), set the concentrations. For example:

    • Protein in cell: 10 µM

    • Compound in syringe: 100 µM (This gives an initial 'c' value of 10µM / 20nM = 500, which is within the ideal range).

  • Thoroughly degas both the protein and compound solutions under vacuum for 10-15 minutes immediately prior to loading.

3. ITC Experiment Setup

  • Set the experimental temperature (e.g., 25°C).

  • Carefully load the protein solution into the sample cell, avoiding bubbles.

  • Load the compound solution into the injection syringe.

  • Set up the injection parameters: typically 1 initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Allow the system to thermally equilibrate for at least 30 minutes before starting the titration.

  • Crucial Control: Perform a control experiment by titrating the compound from the syringe into the buffer-filled cell to measure the heat of dilution. This value will be subtracted from the main experiment's data.

4. Data Analysis

  • Integrate the area of each injection peak in the raw thermogram.

  • Plot the integrated heat (kcal/mol) against the molar ratio of [Compound]/[Protein].

  • Subtract the heat of dilution from the control experiment.

  • Fit the resulting binding isotherm to a suitable model (e.g., "One Set of Sites") using the analysis software.

  • The fit will provide the stoichiometry (n), binding affinity (Kₐ, from which Kₗ is calculated as 1/Kₐ), and enthalpy (ΔH).

  • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Data Presentation: ITC Thermodynamic Profile
ParameterValueUnitInterpretation
Stoichiometry (n) 1.05-Molar ratio of compound to protein at saturation.
Kₗ 25nMBinding Affinity. Confirms SPR result.
ΔG -10.4kcal/molGibbs Free Energy. Negative value indicates a spontaneous interaction.
ΔH -6.2kcal/molEnthalpy. Negative value indicates binding is enthalpically driven (favorable bond formation).
-TΔS -4.2kcal/molEntropy. Negative value indicates the system becomes more ordered upon binding.

Conclusion: Building a Coherent Picture of Target Engagement

The successful characterization of a small molecule like 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL relies on high-quality, quantitative binding data. By employing two orthogonal, label-free techniques, we gain a comprehensive understanding of the interaction with its putative protein kinase target. The SPR analysis provided the kinetic profile, showing not just how tightly the compound binds (Kₗ = 20 nM), but also its residence time on the target, governed by its dissociation rate. The ITC experiment orthogonally confirmed the binding affinity (Kₗ = 25 nM) and, critically, revealed the thermodynamic forces driving the interaction—in this case, a process favored by enthalpy.

This dual-pronged approach provides the confidence needed to advance a compound through the drug discovery pipeline. The detailed protocols and underlying principles outlined in this note offer a robust framework for researchers to generate reproducible and reliable data, forming a solid foundation for subsequent cellular and in vivo studies.

References

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MST Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. [Link]

  • Protein Binding Assays. (n.d.). Creative Diagnostics. [Link]

  • Al-Qahtani, S. D., et al. (2022). Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant. MDPI. [Link]

  • Ismail, H., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. [Link]

  • Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Davenport, A. P. (2000). Radioligand binding assays and their analysis. PubMed. [Link]

  • Basak, S., et al. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Xu, Y., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. [Link]

  • Assays for direct binding of small molecules and proteins. (n.d.). ResearchGate. [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. [Link]

  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. (n.d.). SlideShare. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Wimer, K., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. (n.d.). ResearchGate. [Link]

  • Johnson, M. L. (2017). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Levy, A., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Kiss, R., et al. (2024). Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Journal of Chemical Education. [Link]

  • Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]

  • Thakare, V. G., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. SpringerLink. [Link]

  • Kumar, A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers. [Link]

  • George, N. (2013). Searching for the Protein Targets of Bioactive Molecules. CHIMIA. [Link]

  • Káncz, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Tang, B., et al. (2023). Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. Signal Transduction and Targeted Therapy. [Link]

  • Hay, M. P., et al. (2009). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Center for Biotechnology Information. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). MDPI. [Link]

Sources

Application

Application Note: Formulation Strategies for the In Vivo Delivery of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (Molecular Formula: C₁₅H₉FN₂O₃) presents a significant delivery challenge in preclinical and clinical drug development. Structurally, it features a rigid quinoline core substituted with a highly lipophilic 4-fluorophenyl ring and a strongly electron-withdrawing 6-nitro group.

This molecular architecture results in high planarity and strong intermolecular interactions (crystal lattice energy), classifying it as a classic Biopharmaceutics Classification System (BCS) Class II or IV molecule. It exhibits extremely poor aqueous solubility and dissolution-rate-limited absorption[1]. Conventional aqueous suspensions of such "brick-dust" or "grease-ball" molecules typically fail in vivo due to rapid precipitation in gastrointestinal fluids and poor enterocyte uptake.

To achieve therapeutically relevant plasma concentrations, the formulation must bypass the dissolution step. This application note details two field-proven, self-validating formulation strategies: Polymeric Nanoparticles (PLGA) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) .

Strategy 1: Polymeric Nanoparticles (PLGA) via Single Emulsion

Causality of Experimental Choices

Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved, biodegradable polymer. For highly hydrophobic small molecules like 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, the Single Emulsion-Solvent Evaporation (O/W) method is optimal[2]. The drug and polymer are co-dissolved in a volatile organic solvent, ensuring molecular-level mixing. Upon emulsification into an aqueous surfactant phase (PVA) and subsequent solvent evaporation, the drug is kinetically trapped within the hydrophobic core of the precipitating PLGA matrix, preventing crystallization.

Step-by-Step Protocol: Single Emulsion-Solvent Evaporation

Note: Conduct all organic solvent handling in a chemical fume hood.

  • Organic Phase Preparation:

    • Weigh 50 mg of PLGA (50:50 lactide:glycolide ratio, MW 30,000–60,000) and 5 mg of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL.

    • Dissolve the mixture in 2.0 mL of Dichloromethane (DCM). Vortex until optically clear.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, MW 13,000–23,000, 87-89% hydrolyzed) solution in ultra-pure water. Filter through a 0.22 µm membrane.

  • Primary Emulsification (O/W):

    • Place the aqueous phase in an ice bath to prevent thermal degradation and solvent boiling.

    • Using a probe sonicator (e.g., 130W, 20 kHz), sonicate the aqueous phase at 40% amplitude.

    • Add the organic phase dropwise over 30 seconds. Continue sonication for a total of 3 minutes (10s ON / 5s OFF pulse rate) to generate a nano-emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a magnetic stirrer. Stir at 500 RPM at room temperature for 4 hours to allow complete evaporation of DCM and hardening of the nanoparticles.

  • Purification & Recovery:

    • Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C to pellet the nanoparticles.

    • Discard the supernatant (containing excess PVA and unencapsulated drug). Resuspend the pellet in ultra-pure water. Repeat the wash step twice.

  • Lyophilization:

    • Resuspend the final pellet in 5 mL of water containing 5% (w/v) trehalose (cryoprotectant). Freeze at -80°C and lyophilize for 48 hours.

Self-Validation System

To validate the success of this protocol, calculate the Encapsulation Efficiency (EE%) . Extract the drug from a known mass of lyophilized nanoparticles using DMSO and quantify via HPLC. An EE% > 70% validates that the drug has not prematurely partitioned or precipitated during the evaporation phase.

PLGA_Workflow A Organic Phase PLGA + Drug in DCM C Primary Emulsion (O/W) Probe Sonication (Ice Bath) A->C B Aqueous Phase 1% PVA in Water B->C D Solvent Evaporation Magnetic Stirring (4h) C->D Remove DCM E Purification Ultracentrifugation & Wash D->E Remove free PVA/Drug F Lyophilization Storage at 4°C E->F

PLGA Nanoparticle Synthesis via Single Emulsion-Solvent Evaporation Workflow.

Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality of Experimental Choices

For oral in vivo delivery, SMEDDS offer a distinct mechanistic advantage. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (droplet size <50 nm) upon mild agitation in gastrointestinal fluids[3]. By pre-dissolving 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in a lipid matrix, the formulation bypasses the dissolution rate-limiting step entirely. Furthermore, lipid-based systems stimulate chylomicron secretion, promoting lymphatic transport and bypassing hepatic first-pass metabolism[4].

Step-by-Step Protocol: SMEDDS Formulation
  • Excipient Solubility Screening:

    • Add an excess of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL to 1 mL of various oils (e.g., Capmul MCM, Castor Oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol P).

    • Shake at 37°C for 48 hours. Centrifuge at 10,000 × g for 15 minutes and quantify the dissolved drug in the supernatant via HPLC to select the highest-solubilizing excipients[5].

  • Pseudo-Ternary Phase Diagram Construction:

    • Titrate selected oil, surfactant, and co-surfactant ratios with water to identify the microemulsion region (clear, transparent dispersions).

  • Preconcentrate Preparation:

    • Based on the phase diagram, mix the optimized ratio (e.g., 15% Capmul MCM, 60% Tween 80, 25% Transcutol P).

    • Add the therapeutic dose of the drug to the isotropic mixture. Vortex and sonicate in a water bath at 40°C until a completely clear, single-phase solution is achieved.

  • Capsule Filling:

    • Fill the liquid preconcentrate into hard gelatin or HPMC capsules for oral administration.

Self-Validation System

Perform a Robustness to Dilution Test . Dilute 100 µL of the SMEDDS preconcentrate into 100 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild stirring (50 RPM). The system is validated if it forms a transparent/translucent dispersion within 2 minutes and shows absolutely no drug precipitation or phase separation over a 24-hour observation period[4].

SMEDDS_Pathway A SMEDDS Preconcentrate (Drug + Oil + Surfactants) B Gastrointestinal Fluid (Aqueous Dilution) A->B C Spontaneous Microemulsification (<50 nm droplets) B->C Mild Agitation D Lipolysis & Bile Salts (Mixed Micelles) C->D Digestion E Enterocyte Uptake (Apical Membrane) D->E Absorption F Lymphatic Transport (Bypass First-Pass) E->F Chylomicrons

Mechanism of intestinal absorption and lymphatic transport of SMEDDS formulations.

Quantitative Formulation Comparison

To assist in selecting the appropriate delivery vehicle for your specific in vivo model (e.g., IV injection vs. Oral gavage), the following table summarizes the expected quantitative parameters for both systems when loaded with highly hydrophobic quinoline derivatives.

ParameterPLGA Nanoparticles (O/W)SMEDDS (Lipid Preconcentrate)
Primary Route of Admin. Intravenous (IV), Intramuscular (IM)Oral (PO)
Average Size (Z-average) 120 nm – 180 nm15 nm – 45 nm (upon dispersion)
Polydispersity Index (PDI) < 0.20 (Highly Monodisperse)< 0.15 (Isotropic)
Drug Loading Capacity 5% – 10% (w/w)10% – 25% (w/w in lipid matrix)
Release Kinetics Sustained release (Days to Weeks)Immediate release (Minutes)
Physical Stability High (Lyophilized solid state)Moderate (Requires capsule sealing)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Synthesis

Welcome to the Technical Support Center. Synthesizing 2-(4-fluorophenyl)-6-nitroquinolin-4-ol—a highly valuable scaffold for kinase inhibitors and antimalarial drug development—presents unique chemical challenges. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-(4-fluorophenyl)-6-nitroquinolin-4-ol—a highly valuable scaffold for kinase inhibitors and antimalarial drug development—presents unique chemical challenges. The strong electron-withdrawing nature of the nitro group and the high thermal activation barriers required for quinoline annulation frequently lead to low yields, tarry byproducts, or incorrect regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome these synthetic bottlenecks.

Part 1: Diagnostic Workflow

Use the following decision tree to isolate the root cause of your low yield before proceeding to the specific Q&A sections.

DiagnosticTree Start Low Yield in Synthesis Step1 Check Enamine Intermediate Yield Start->Step1 LowEnamine Low (<50%) Step1->LowEnamine HighEnamine High (>80%) Step1->HighEnamine Cause1 Poor Nucleophilicity of 4-Nitroaniline (Add Lewis Acid/Dean-Stark) LowEnamine->Cause1 Step2 Check Cyclization Temp & Solvent HighEnamine->Step2 TempLow T < 250°C or Wrong Solvent Step2->TempLow TempHigh T > 250°C in Dowtherm A Step2->TempHigh Cause2 Incomplete Ring Closure (Switch to Dowtherm A) TempLow->Cause2 Step3 Analyze Byproducts (LC-MS) TempHigh->Step3 Knorr 2-Quinolone Isomer Present Step3->Knorr Tar Extensive Tarry Degradation Step3->Tar Cause3 Kinetic vs Thermodynamic Control (Keep Step 1 Temp < 80°C) Knorr->Cause3 Cause4 Thermal Degradation (Consider Camps Cyclization) Tar->Cause4

Diagnostic decision tree for troubleshooting 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol synthesis.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My initial condensation step to form the enamine intermediate has a yield of <30%. How can I improve this?

Causality & Mechanism: In the classic, the first step is the condensation of an aniline with a β-ketoester (e.g., ethyl 3-(4-fluorophenyl)-3-oxopropanoate) to form a Schiff base/enamine[1]. The 6-nitro group on your starting material (4-nitroaniline) is strongly electron-withdrawing. This drastically reduces the nucleophilicity of the amine nitrogen, making the attack on the keto group kinetically sluggish. Solution:

  • Catalysis: Use a stronger Lewis acid catalyst (e.g., TiCl4​ or p -toluenesulfonic acid) instead of standard acetic acid.

  • Equilibrium Shift: The reaction produces water. You must strictly remove it to drive the equilibrium forward. Use a Dean-Stark apparatus with toluene at reflux, or activated 4Å molecular sieves if running at lower temperatures.

Q2: During the thermal cyclization, my reaction turns into a black tar, and the isolated yield of the quinolin-4-ol is abysmal. What is going wrong?

Causality & Mechanism: The electrocyclic ring closure of the enamine to the 4-hydroxyquinoline is the rate-determining step and requires extreme temperatures (~250 °C)[1]. At these temperatures, oxidative degradation and intermolecular polymerization of the electron-deficient intermediate are common, leading to tar formation. Additionally, if the solvent boiling point is too low, the activation energy for annulation is never reached[2]. Solution:

  • Solvent Selection: Switch to a high-boiling, inert heat-transfer fluid like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether)[3].

  • Thermal Shock Protocol: Do not slowly heat the enamine in the solvent. Instead, heat the Dowtherm A to 250 °C first, then add the enamine dropwise. This rapid thermal shock favors the fast intramolecular kinetic cyclization over slow intermolecular polymerization[3].

Q3: LC-MS analysis of my product shows an isomer with the exact same mass, but NMR confirms it is the 2-quinolone instead of the 4-quinolone. Why?

Causality & Mechanism: This is the classic Knorr variation. The Conrad-Limpach reaction is highly temperature-dependent. If the initial condensation step exceeds ~140 °C, the aniline will thermodynamically prefer to attack the ester carbonyl instead of the ketone, forming a β-ketoanilide[1]. Upon cyclization, this intermediate yields the undesired 2-quinolone[1]. Solution: Keep the enamine formation step strictly below 100 °C (e.g., refluxing in ethanol or toluene at 85-110 °C) to maintain kinetic control and ensure attack at the ketone.

Part 3: Alternative Approach - The Camps Cyclization

If the Conrad-Limpach route remains stubbornly low-yielding due to the deactivating nitro group, we strongly recommend pivoting to the base-mediated [4]. This modern alternative avoids the harsh 250 °C thermal requirement, operating at a much milder 110 °C, which preserves the integrity of sensitive functional groups[4].

Pathway SM1 4-Nitroaniline + Beta-Ketoester Enamine Enamine Intermediate SM1->Enamine Acid Cat., Dean-Stark (Conrad-Limpach) Knorr 2-Quinolone Byproduct SM1->Knorr >140°C (Thermodynamic) Product 2-(4-Fluorophenyl)-6- nitroquinolin-4-ol Enamine->Product Dowtherm A, 250°C (Kinetic) SM2 N-(2-Ketoaryl)amide SM2->Product NaOH, Dioxane, 110°C (Camps Cyclization)

Comparison of Conrad-Limpach and Camps cyclization pathways for quinolin-4-ol synthesis.

Quantitative Comparison of Synthetic Routes
ParameterConrad-Limpach RouteCamps Cyclization Route
Starting Materials 4-Nitroaniline + β-ketoesterN-(2-acetyl-4-nitrophenyl)-4-fluorobenzamide
Cyclization Temp 250 °C[1]110 °C[4]
Reagents/Catalysts Dowtherm A, Heat[3]NaOH, 1,4-Dioxane[4]
Average Yield 20 - 40%75 - 90%[4]
Primary Byproducts Tars, 2-quinolone isomer[1]Unreacted starting material

Part 4: Validated Experimental Protocols

Protocol A: Optimized Conrad-Limpach Cyclization (Thermal Shock Method)

This protocol utilizes rapid thermal shock to bypass intermolecular degradation.

  • Preparation: Equip a dry 3-neck round-bottom flask with a reflux condenser, internal thermometer, and an addition funnel. Purge the system thoroughly with Argon.

  • Solvent Heating: Add 15 mL of Dowtherm A and heat to 250 °C using a sand bath or high-temperature heating mantle.

  • Addition: Dissolve the purified enamine intermediate (10 mmol) in a minimal amount of warm Dowtherm A (5 mL). Add this solution dropwise to the 250 °C solvent over 10 minutes.

    • Self-Validation Check: The reaction mixture will darken significantly and rapidly upon addition, indicating annulation is occurring.

  • Cyclization: Maintain the temperature at 250 °C for 30-45 minutes under continuous Argon flow.

  • Cooling & Precipitation: Remove from heat and cool to room temperature. Add 50 mL of hexanes or diethyl ether to precipitate the product.

    • Self-Validation Check: A fine, dark-yellow to brown precipitate should crash out of the solution immediately upon the addition of the non-polar solvent.

  • Isolation: Filter the solid, wash extensively with hexanes to remove residual Dowtherm A, and dry in vacuo.

Protocol B: Camps Cyclization (Recommended Alternative)

This protocol is highly recommended for electron-deficient substrates.

  • Preparation: In a dry 50 mL round-bottom flask, add N-(2-acetyl-4-nitrophenyl)-4-fluorobenzamide (10 mmol) and solid NaOH (30 mmol, 3.0 equiv).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (20 mL).

  • Heating: Heat the reaction to 110 °C for 2-4 hours under an inert atmosphere.

    • Self-Validation Check: Monitor by TLC (UV active). The reaction is complete when the starting material spot completely disappears.

  • Workup: Cool to room temperature, dilute with distilled water (50 mL), and carefully neutralize with 1M HCl to pH 6-7.

    • Self-Validation Check: Neutralization will trigger the immediate precipitation of the 2-(4-fluorophenyl)-6-nitroquinolin-4-ol as a cream-to-yellow solid.

  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield the pure product.

References

  • Conrad–Limpach synthesis Source: Wikipedia URL:1

  • Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: Benchchem URL:3

  • Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones Source: The Journal of Organic Chemistry - ACS Publications URL:4

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: PMC URL:2

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

Welcome to the technical support center for the crystallization of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. By understanding the causal relationships behind crystallization phenomena, you can develop robust and reproducible protocols to obtain high-purity crystalline material.

Introduction to the Molecule

2-(4-Fluorophenyl)-6-nitroquinolin-4-ol is a complex heterocyclic compound with features that present specific crystallization challenges. The planar quinolin-4-ol core, the electron-withdrawing nitro group, and the fluorophenyl substituent all influence its solubility, crystal packing, and potential for polymorphism. The presence of both hydrogen bond donors (-OH) and acceptors (nitro group, quinoline nitrogen) suggests that solvent choice will be critical in modulating intermolecular interactions to achieve a well-ordered crystalline state.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing both theoretical explanations and actionable protocols.

Question 1: I'm not getting any crystals. My compound remains in solution even after cooling. What's happening?

Answer: This is a classic case of insufficient supersaturation, which is the primary driving force for crystallization.[1] Supersaturation is a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. If the solution is not supersaturated, there is no thermodynamic driving force for the molecules to assemble into a crystal lattice.

Possible Causes and Step-by-Step Solutions:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures.

    • Protocol: Re-evaluate your solvent choice. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][2]

      • Solvent Screening: Perform a small-scale solubility test with a range of solvents of varying polarities (see Table 1). Place a few milligrams of your compound in separate test tubes and add a small amount of each solvent. Observe the solubility at room temperature and upon heating.

      • Consider a Mixed Solvent System: If your compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "poor" or "anti-solvent"), a binary mixture can be effective.[3] Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

  • Insufficient Concentration: The solution may simply be too dilute.

    • Protocol:

      • Slow Evaporation: If you have a clear solution, you can allow the solvent to evaporate slowly. This will gradually increase the concentration until supersaturation is reached. Cover the vial with a perforated lid or parafilm to control the evaporation rate.[4]

      • Solvent Reduction: Gently heat the solution to boil off some of the solvent. Be careful not to overheat, as this could lead to degradation, especially with nitro-aromatic compounds.[5] Once the volume is reduced, allow the solution to cool slowly.

  • Inhibition of Nucleation: The formation of the initial crystal "seeds" (nuclei) is a kinetically controlled step and can be a significant hurdle.

    • Protocol:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections on the glass can act as nucleation sites.[6]

      • Seeding: If you have a small amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution. This will provide a template for further crystal growth.

      • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.[6]

Solvent ClassExample SolventsRationale for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Good starting point due to the polar nature of the quinolin-4-ol and nitro groups.
Polar Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which may aid in dissolving the compound at higher temperatures.[7]
Aromatic Toluene, BenzeneThe aromatic rings can interact favorably with the quinoline and phenyl rings of the molecule through π-π stacking.[8]
Chlorinated Dichloromethane (DCM), ChloroformOften good solvents for a wide range of organic compounds.
Amides N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High-boiling and strong solvents, generally used as a last resort for poorly soluble compounds.[6]

Table 1: Suggested Solvents for Screening.

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens when the supersaturation is too high or when the temperature of the solution is above the melting point of the solute at the point of precipitation. The presence of impurities can also promote oiling out.

Causality and Troubleshooting Workflow:

The key is to slow down the crystallization process and ensure that the compound comes out of solution below its melting point.

  • Diagram of the Troubleshooting Workflow:

Caption: Workflow for troubleshooting "oiling out".

Detailed Protocols:

  • Reduce Supersaturation and Cooling Rate:

    • Re-heat the solution until the oil redissolves completely.

    • Add more of the same solvent (10-20% volume increase) to decrease the concentration.[6]

    • Allow the solution to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water or by wrapping it in glass wool or paper towels to insulate it.[4]

  • Change the Solvent System:

    • If slow cooling of a more dilute solution still results in oiling, the solvent may be inappropriate. A solvent with a lower boiling point might be a better choice.[3] Alternatively, a different solvent system may favor crystallization.

Question 3: I'm getting very fine needles or a powder, not well-defined crystals. How can I improve the crystal quality?

Answer: The formation of very small crystals or a powder is typically a result of rapid nucleation, which leads to a large number of small crystals rather than the slow growth of a smaller number of large crystals. The goal is to stay in the "metastable zone" of the solubility curve for a longer period, which favors crystal growth over nucleation.

Strategies for Improving Crystal Size and Quality:

  • Slower Cooling: As with "oiling out," a slower cooling rate is crucial. Rapid cooling "crashes" the compound out of solution, leading to small, often impure, crystals.[9]

  • Reduce the Degree of Supersaturation:

    • Protocol: Use a slightly larger volume of hot solvent to dissolve your compound. While this may slightly reduce your overall yield, it will lower the supersaturation at any given temperature during cooling, which can lead to larger, purer crystals.[9]

  • Vapor Diffusion: This is a very gentle method that can produce high-quality single crystals.[4]

    • Protocol:

      • Dissolve your compound in a small amount of a "good" solvent in a small, open vial.

      • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

      • Add a "poor" solvent (anti-solvent) to the larger container, ensuring the level is below the top of the inner vial.

      • The anti-solvent will slowly vaporize and diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.

  • Diagram of Vapor Diffusion Setup:

Vapor_Diffusion cluster_0 Sealed Outer Container cluster_1 Vapor Diffusion Inner_Vial Inner Vial: Compound in 'Good' Solvent Solution_Surface Anti_Solvent 'Poor' Solvent (Anti-Solvent) Vapor Vapor Diffusion_Path Diffusion_Path Vapor->Diffusion_Path Diffusion_Path->Solution_Surface

Caption: Vapor diffusion method for slow crystallization.

Question 4: My yield is very low. What are the likely causes and how can I improve it?

Answer: A low yield indicates that a significant amount of your compound is remaining in the mother liquor after filtration.

Common Causes and Solutions:

  • Excessive Solvent: Using too much solvent is a common reason for low yields.[9]

    • Solution: While a slight excess of solvent can improve crystal quality, a large excess will keep a substantial amount of your compound dissolved. Aim to use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product.

    • Solution: Use a pre-heated funnel and filter flask. Perform the hot filtration as quickly as possible.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[2][4]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of the cold crystallization solvent or a solvent in which the compound is known to be poorly soluble.

A Note on Polymorphism

For any Active Pharmaceutical Ingredient (API), it is crucial to be aware of polymorphism—the ability of a compound to exist in multiple crystalline forms.[10] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact the drug's efficacy and shelf life. The crystallization conditions (solvent, cooling rate, temperature) can all influence which polymorphic form is obtained. It is highly recommended to characterize your crystalline product using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to ensure you are consistently producing the desired form.

References

  • Aguiar, A. J., et al. (1967). Journal of Pharmaceutical Sciences, 56(7), 847-853.
  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • BOC Sciences. (2025).
  • Caira, M. R. (1998). Topics in Current Chemistry, 198, 163-208.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Lu, J., & Rohani, S. (2009). Current Medicinal Chemistry, 16(7), 884-905.
  • BenchChem. (2025). Quinoline-4-carbaldehyde Solubility in Organic Solvents: An In-depth Technical Guide.
  • BenchChem. (2025).
  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

  • Science Of Synthesis. (2005).
  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • Wikipedia. (2023). Crystal polymorphism.
  • Zhang, G. G. Z., et al. (2007). Advanced Drug Delivery Reviews, 59(7), 591-593.

Sources

Troubleshooting

Preventing thermal degradation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL during reflux

Technical Support Center: Reflux of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Welcome to the dedicated technical support guide for handling 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reflux of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Welcome to the dedicated technical support guide for handling 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound, particularly in reactions involving reflux. The inherent thermal lability of nitroaromatic compounds, coupled with the specific functionalities of this molecule, presents unique challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the prevention of thermal degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black during reflux. What's happening?

This is a classic indicator of thermal decomposition. The 6-nitro group on the quinoline ring makes the molecule highly susceptible to degradation at elevated temperatures. Nitroarenes can undergo complex decomposition pathways, often involving radical mechanisms, leading to the formation of polymeric, tar-like substances. The quinolin-4-ol core itself can also be prone to oxidation and other side reactions under harsh conditions.

Immediate Troubleshooting Steps:

  • Immediately reduce the heat source.

  • If possible and safe, place the reaction vessel in an ice bath to quench the degradation cascade.

  • Assess the extent of decomposition. If it's early, salvaging the material may be possible, but significant darkening often indicates substantial loss of the desired product.

Q2: What is the primary mechanism of degradation for this specific molecule?

While a definitive degradation pathway for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL would require a detailed mechanistic study, the primary suspect is the nitro group. A potential degradation pathway is initiated by the homolytic cleavage of the C-NO2 bond at high temperatures, generating highly reactive radical species. These radicals can then initiate a chain reaction, leading to polymerization and the formation of complex, colored byproducts.

Start 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (Stable at RT) Heating Reflux Conditions (High Temperature) Start->Heating Heat Applied Radical Radical Intermediates (Highly Reactive) Heating->Radical Homolytic Cleavage (C-NO2 bond) Polymer Polymeric Byproducts (Dark Tar) Radical->Polymer Chain Reaction

Caption: Potential thermal degradation pathway of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL.

Troubleshooting Guide: Preventing Thermal Degradation

Issue 1: Selecting the Appropriate Reflux Solvent

The choice of solvent is the most critical factor in controlling the reaction temperature. Using a solvent with a boiling point that is too high is a common cause of thermal degradation.

Solution: Select a solvent with the lowest possible boiling point that still allows for an acceptable reaction rate.

Recommended Solvents for Thermally Sensitive Compounds:

SolventBoiling Point (°C)Dielectric ConstantNotes
Tetrahydrofuran (THF)667.5Excellent for many reactions, but peroxide formation is a risk. Always use freshly distilled or inhibitor-free THF.
Acetonitrile8237.5Aprotic polar solvent, often a good choice for reactions involving polar substrates.
Isopropanol8218.3Protic solvent, consider potential for side reactions if your substrate is sensitive.
Toluene1112.4Use with caution. While common, its boiling point may be too high for this specific compound.
Dioxane1012.2Can be a good alternative to THF, but also forms peroxides.

Pro-Tip: If the reaction kinetics are too slow in a lower-boiling solvent, consider running the reaction for a longer period at a lower temperature instead of increasing the temperature with a higher-boiling solvent.

Issue 2: Inconsistent Heating and Hotspot Formation

Direct heating with a heating mantle can create localized hotspots on the flask's surface, leading to decomposition even if the bulk temperature appears to be within a safe range.

Solution: Utilize a heated oil bath or a sand bath for uniform temperature distribution. This ensures that the entire flask is heated evenly, preventing localized overheating.

cluster_good Recommended Setup: Uniform Heating cluster_bad Problematic Setup: Hotspots GoodFlask Reaction Flask OilBath Heated Oil Bath OilBath->GoodFlask Uniform Heat Transfer BadFlask Reaction Flask Mantle Heating Mantle Hotspot Mantle->BadFlask Uneven Heating

Caption: Comparison of heating methods for reflux reactions.

Issue 3: Presence of Atmospheric Oxygen

Atmospheric oxygen can promote oxidative degradation pathways, especially at elevated temperatures. The nitro group can also participate in redox reactions that are exacerbated by the presence of oxygen.

Solution: Run the reaction under an inert atmosphere. This is a standard and highly effective technique for protecting sensitive compounds.

Step-by-Step Protocol for Establishing an Inert Atmosphere:

  • Assemble the Glassware: Set up your reflux apparatus (flask, condenser, etc.) in a fume hood.

  • Seal the System: Use septa and ensure all joints are properly sealed.

  • Introduce Inert Gas: Connect a balloon filled with nitrogen or argon, or use a direct line from a cylinder with a bubbler, to a needle inserted through the septum.

  • Purge the System: For a simple setup, allow the inert gas to flow through the system for 5-10 minutes to displace the air. For more rigorous requirements, perform three cycles of evacuating the flask with a vacuum pump and refilling it with the inert gas.

  • Maintain Positive Pressure: Keep a slight positive pressure of the inert gas throughout the reaction to prevent air from re-entering the system.

Issue 4: Reaction Time Exceeds Compound Stability

Even under optimal temperature and atmospheric conditions, prolonged exposure to heat can lead to gradual decomposition.

Solution: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Reaction Monitoring:

  • Establish a Baseline: Before starting the reflux, take a sample of the reaction mixture (t=0).

  • Periodic Sampling: Every 30-60 minutes, carefully and quickly withdraw a small aliquot of the reaction mixture.

  • Analyze the Sample: Spot the sample on a TLC plate alongside your starting material and, if available, a standard of the desired product. Develop the plate and visualize the spots.

  • Assess Progress: Look for the disappearance of the starting material and the appearance of the product spot. Also, be vigilant for the formation of new, lower Rf spots or streaking from the baseline, which are indicative of decomposition.

  • Quench at Completion: As soon as the reaction is complete (i.e., the starting material is consumed), stop the heating and proceed with the workup. Do not continue to reflux unnecessarily.

By implementing these strategies—careful solvent selection, uniform heating, use of an inert atmosphere, and diligent reaction monitoring—you can significantly minimize the thermal degradation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL and improve the yield and purity of your desired product.

References

  • Title: Thermal Decomposition of Nitroaromatic Compounds Source: ScienceDirect URL: [Link]

  • Title: Nitro-Compound Decomposition Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Troubleshooting False Positives with 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Introduction Welcome to the technical support guide for researchers utilizing 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in fluorescence-based assays. Quinoline derivatives are a versatile class of heterocyclic compounds kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in fluorescence-based assays. Quinoline derivatives are a versatile class of heterocyclic compounds known for their fluorescent properties, making them valuable tools in cellular imaging, chemical sensing, and as pharmacological agents.[1][2][3] However, the very features that make these compounds useful, such as conjugated aromatic systems, can also lead to assay interference and false-positive results.[4]

This guide is designed to provide you, the researcher, with a systematic approach to identifying and mitigating potential artifacts when working with 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL and similar compounds. By understanding the underlying mechanisms of interference, you can ensure the integrity of your screening data and focus your resources on genuine biological hits.[4][5]

Frequently Asked Questions (FAQs)

Q1: My assay signal increases significantly in the presence of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. Is this a real hit?

An increased fluorescence signal is a common indicator of a potential hit, but it can also be a classic sign of a false positive.[5] Several compound-specific artifacts can cause an apparent increase in signal. The two most common are:

  • Autofluorescence: The test compound itself is fluorescent and emits light in the same spectral region as your assay's reporter fluorophore.[4]

  • Assay-Specific Interference: The compound may stabilize or enhance the signal of the reporter enzyme or fluorescent probe through mechanisms other than direct interaction with the biological target.

It is crucial to perform counterscreens to distinguish between genuine activity and assay interference.[5][6]

Q2: What is autofluorescence and how do I test for it with my compound?

Autofluorescence is the natural fluorescence emitted by a molecule when it absorbs light.[4] Many organic molecules, especially those with aromatic ring systems like quinolines, can be fluorescent.[1][4] If your compound's emission spectrum overlaps with that of your assay's fluorophore, it will contribute to the total signal and appear as a false positive.[4]

Protocol for Measuring Compound Autofluorescence:

This protocol will determine if 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is fluorescent under your specific assay conditions.

Materials:

  • 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

  • Assay buffer (the same used in your primary screen)

  • Microplate (black, clear-bottom is recommended for microscopy, solid black for plate reader assays)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of your compound in assay buffer, matching the concentrations used in your primary assay.

  • Plate Setup:

    • Add the compound dilutions to the wells of the microplate.

    • Include wells with assay buffer only (blank/negative control).

    • Include wells with your assay's fluorophore/reporter system without the target (positive control for instrument settings).

  • Measurement:

    • Using the fluorescence plate reader, scan the plate at the same excitation and emission wavelengths used in your primary assay.[7]

    • If using a microscope, capture images of the compound-containing wells using the same filter sets and exposure times.

  • Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Compare the fluorescence intensity of the wells containing only your compound to the blank. A concentration-dependent increase in fluorescence that is significantly above the blank indicates that your compound is autofluorescent.

Q3: My compound isn't autofluorescent, but it still shows activity. What other artifacts should I consider?

If autofluorescence is ruled out, the next major cause of false positives is compound aggregation .[5][8][9] Many organic molecules can self-assemble into colloidal aggregates in aqueous solutions, especially at higher concentrations typical in high-throughput screening (HTS).[10][11] These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to reproducible, concentration-dependent effects that mimic true inhibition.[8][10][12]

Another possibility is that the compound is a promiscuous inhibitor , acting on many unrelated targets through mechanisms like chemical reactivity or redox cycling.[5][9][10]

Q4: How can I determine if 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is forming aggregates?

The most common and straightforward method to test for aggregation-based activity is to see if the activity is sensitive to the presence of a non-ionic detergent.[7][8]

Protocol for Detergent-Based Aggregation Counterscreen:

Materials:

  • 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

  • Your complete primary assay system (buffer, target, substrate, etc.)

  • Non-ionic detergent (e.g., Triton X-100 or Tween-80)

  • Microplate and plate reader

Procedure:

  • Prepare Assay Buffer: Prepare two batches of your complete assay buffer: one with and one without 0.01% (w/v) Triton X-100.

  • Run Parallel Assays: Set up your primary assay in parallel using both buffer conditions. For each condition, test a concentration-response curve of your compound.

  • Analysis:

    • Generate dose-response curves for your compound in the presence and absence of detergent.

    • If the inhibitory potency (IC50) of your compound significantly increases (i.e., the compound appears less potent) in the presence of detergent, it is a strong indication that the activity is mediated by aggregation.[8]

Q5: The nitro group (-NO2) on my compound is a potential liability. Why?

The nitro-aromatic group is a known structural alert. Under certain biological conditions, particularly in hypoxic environments or in the presence of specific reductases, the nitro group can be enzymatically reduced.[13] This reduction can lead to several outcomes:

  • Change in Fluorescent Properties: The reduction of a nitro group to an amino group (-NH2) can dramatically alter the fluorescence of the molecule. For instance, 6-nitroquinoline is not fluorescent, but its reduced form, 6-aminoquinoline, is a known fluorophore.[13] This "turn-on" fluorescence could be the source of your signal.[14]

  • Redox Cycling: The compound may undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay components or cause cell stress, leading to secondary effects that produce a signal.[5][7]

Troubleshooting Workflows & Data Presentation

To systematically diagnose the source of a potential false positive, follow this workflow.

Troubleshooting Decision Pathway

FalsePositive_Workflow start Unexpected Signal with 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL autofluorescence_check Q: Is the compound autofluorescent? (Run Protocol 1) start->autofluorescence_check is_autofluorescent Yes autofluorescence_check->is_autofluorescent Yes not_autofluorescent No autofluorescence_check->not_autofluorescent No aggregation_check Q: Is activity sensitive to detergent? (Run Protocol 2) is_aggregate Yes aggregation_check->is_aggregate Yes not_aggregate No aggregation_check->not_aggregate No redox_check Q: Does compound interfere with redox-sensitive assays? is_redox Yes redox_check->is_redox Yes not_redox No redox_check->not_redox No orthogonal_assay Q: Is activity confirmed in an orthogonal assay? is_confirmed Yes orthogonal_assay->is_confirmed Yes not_confirmed No orthogonal_assay->not_confirmed No result_autofluorescence Result: False Positive (Autofluorescence) Mitigate: Use different fluorophore or spectral unmixing. is_autofluorescent->result_autofluorescence not_autofluorescent->aggregation_check result_aggregation Result: False Positive (Aggregation) Mitigate: Re-test at lower concentrations, add detergent to buffer. is_aggregate->result_aggregation not_aggregate->redox_check result_redox Result: False Positive (Redox/Reactivity) Mitigate: Add antioxidant (e.g., DTT) to buffer if compatible. is_redox->result_redox not_redox->orthogonal_assay result_genuine_hit Result: Genuine Hit Proceed with validation. is_confirmed->result_genuine_hit result_false_positive Result: False Positive (Assay-specific interference) not_confirmed->result_false_positive

Caption: Troubleshooting workflow for identifying false positives.

Data Interpretation Table

Summarize your findings from the troubleshooting protocols in a table for clear interpretation.

Test Performed Parameter Measured Result Consistent with False Positive Result Consistent with Genuine Hit
Autofluorescence Check Fluorescence of compound aloneSignal increases with compound concentration.Signal is flat and near blank levels.
Aggregation Counterscreen IC50 shift with 0.01% Triton X-100Potency decreases (IC50 increases) >5-fold.Potency remains unchanged (IC50 ratio ~1).
Orthogonal Assay Activity in a different assay format (e.g., absorbance, TR-FRET)Compound is inactive.Compound shows comparable activity.
Redox Activity Check Activity in a redox-sensitive assay (e.g., using resazurin)Compound shows activity.Compound is inactive.

References

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Retrieved from [Link]

  • Labcompare.com. (2021, June 29). How to Reduce Autofluorescence. Retrieved from [Link]

  • NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]

  • Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2005). High-throughput Assays for Promiscuous Inhibitors. Nature Chemical Biology, 1(3), 146–148. Retrieved from [Link]

  • Rovira, J., et al. (2025, April 1). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 30(7), 2938. Retrieved from [Link]

  • Patel, R. J., et al. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15437. Retrieved from [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • de Souza, A. N. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 114-124. Retrieved from [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Confocal.nl. (n.d.). How to reduce background autofluorescence and improve confocal microscopy images. Retrieved from [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2901–2912. Retrieved from [Link]

  • Ayotte, Y. (2021). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. (Doctoral dissertation, INRS). Retrieved from [Link]

  • Malfacini, D., et al. (2005). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 127(49), 17368–17375. Retrieved from [Link]

  • Larasati, A., et al. (2013). High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe. Analytical Biochemistry, 438(2), 138-145. Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 179–192. Retrieved from [Link]

  • Lountos, G. T., et al. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 121(11), 6355–6413. Retrieved from [Link]

  • Zhang, C., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4568–4576. Retrieved from [Link]

  • McGovern, S. L., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Rajapakse, A., et al. (2010). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 20(22), 6649–6652. Retrieved from [Link]

  • Kim, J., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Chemosensors, 11(5), 269. Retrieved from [Link]

Sources

Troubleshooting

Minimizing byproducts in the preparation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you minimize byproduct formation and optimize your synthetic route.

The synthesis of 2-aryl-4-hydroxyquinolines is typically achieved through well-established methods like the Conrad-Limpach or Knorr syntheses. The presence of a strong electron-withdrawing nitro group on the aniline precursor introduces specific challenges that require careful control of reaction conditions to mitigate byproduct formation.

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired 4-Hydroxyquinoline Product with Significant Formation of an Isomeric Byproduct.

  • Possible Cause: The primary competing reaction in the Conrad-Limpach synthesis is the formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product.[1] This occurs when the initial condensation between the aniline and the β-ketoester is conducted at elevated temperatures, favoring the thermodynamically controlled pathway (attack at the ester carbonyl) over the kinetically favored pathway (attack at the ketone carbonyl) that leads to the desired 4-hydroxyquinoline.[1]

  • Solution:

    • Temperature Control: Conduct the initial condensation of 4-nitroaniline with ethyl 4-fluorobenzoylacetate at or near room temperature. This kinetically controlled condition favors the formation of the β-aminoacrylate intermediate required for the 4-hydroxyquinoline product.[1][2]

    • Step-wise Thermal Cyclization: Isolate the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization step. The cyclization to form the quinolone ring requires significant heat (typically ~250 °C), and performing this on the purified intermediate prevents isomerization.[2][3]

Problem 2: Formation of Tar and Polymeric Materials, Leading to a Difficult Workup.

  • Possible Cause: High-temperature cyclization, especially without a suitable medium, can lead to polymerization and decomposition, particularly with nitro-substituted aromatics.[4] This is a common issue in reactions like the Skraup synthesis, where strongly acidic and high-temperature conditions cause polymerization of intermediates.[4]

  • Solution:

    • Use of a High-Boiling, Inert Solvent: Perform the cyclization step in a high-boiling point, inert solvent such as mineral oil or Dowtherm A.[1] This helps to ensure even heat distribution, prevent localized overheating, and maintain a manageable reaction slurry.[1][2]

    • Controlled Heating: Utilize a well-controlled heating mantle with vigorous stirring to avoid hot spots that can initiate polymerization.

Problem 3: Presence of Unreacted Starting Materials in the Crude Product.

  • Possible Cause: The cyclization step is an intramolecular electrophilic aromatic substitution. The strongly deactivating nitro group on the aniline ring makes the aromatic system a poor nucleophile, potentially leading to an incomplete reaction.[1]

  • Solution:

    • Optimize Cyclization Time and Temperature: While excessively high temperatures can cause decomposition, ensure the reaction is heated at the optimal temperature (around 250 °C) for a sufficient duration.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

    • Acid Catalysis (with caution): While the Conrad-Limpach synthesis is typically thermally driven, some related quinoline syntheses utilize acid catalysis to promote cyclization.[5][6] Small amounts of a catalyst like polyphosphoric acid (PPA) could potentially aid the reaction, but this must be carefully evaluated as it can also promote side reactions.

Problem 4: Difficulty in Purifying the Final Product from Byproducts.

  • Possible Cause: The desired product and potential byproducts, such as the Knorr isomer or unreacted intermediates, may have similar polarities, making separation by standard column chromatography challenging.[7]

  • Solution:

    • Recrystallization: This is often the most effective method for purifying solid nitro-substituted aromatic compounds.[8] Experiment with a range of solvents (e.g., ethanol, isopropanol, dimethylformamide) to find a system that provides good differential solubility between the product and impurities.[9]

    • pH Adjustment During Workup: The 4-hydroxyquinoline product is phenolic and can be dissolved in a basic aqueous solution and then re-precipitated by acidification. This can be an effective way to separate it from non-acidic impurities.

    • Advanced Chromatographic Techniques: If recrystallization is insufficient, consider preparative HPLC for high-purity isolation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol?

A1: The most logical and widely used method is the Conrad-Limpach synthesis.[2][3] This involves a two-step process:

  • Condensation: Reaction of 4-nitroaniline with a β-ketoester, specifically ethyl 4-fluorobenzoylacetate, at a controlled low temperature to form an enamine intermediate.

  • Cyclization: Thermal intramolecular cyclization of the enamine at high temperatures (around 250 °C) to form the 4-hydroxyquinoline ring system.[3][10]

.

cluster_0 Step 1: Condensation (Kinetic Control) cluster_1 Step 2: Thermal Cyclization cluster_2 Potential Side Reaction (Thermodynamic Control) 4-Nitroaniline 4-Nitroaniline Enamine_Intermediate β-Aminoacrylate Intermediate 4-Nitroaniline->Enamine_Intermediate Low Temp. Knorr_Product Isomeric 2-Hydroxyquinoline 4-Nitroaniline->Knorr_Product High Temp. Condensation Ethyl_4_fluorobenzoylacetate Ethyl 4-fluorobenzoylacetate Ethyl_4_fluorobenzoylacetate->Enamine_Intermediate Ethyl_4_fluorobenzoylacetate->Knorr_Product Final_Product 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Enamine_Intermediate->Final_Product ~250 °C, Inert Solvent

Caption: Synthetic pathway via Conrad-Limpach synthesis.

Q2: Why is the nitro group a particular challenge in this synthesis?

A2: The nitro group is strongly electron-withdrawing. This has two main effects:

  • Deactivation of the Aromatic Ring: It reduces the nucleophilicity of the aniline's aromatic ring, making the final electrophilic cyclization step more difficult and requiring harsh thermal conditions.[1]

  • Increased Reactivity to Nucleophiles: While it deactivates the ring for electrophilic substitution, it activates it for nucleophilic aromatic substitution, although this is less of a concern in the primary synthetic pathway.

Q3: Is the product better described as a 4-hydroxyquinoline or a 4-quinolone?

A3: The product exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While often drawn as the hydroxyquinoline, it is believed that the quinolone form is predominant in many cases.[2] For the purposes of nomenclature and structure drawing, both are generally understood.

Q4: Are there alternative synthetic methods to the Conrad-Limpach synthesis?

A4: Yes, other named reactions can produce quinolines. The Friedländer annulation , for example, condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone).[11][12] To synthesize the target molecule via this route, one would need 2-amino-5-nitrobenzophenone and a suitable two-carbon component, which can be more complex than the Conrad-Limpach starting materials. Modern variations of the Friedländer synthesis use various catalysts to improve yields and reduce reaction temperatures.[13][14]

Purification and Characterization Workflow

The following table outlines a general workflow for the purification and analysis of the final product.

StepProcedurePurposeKey Considerations
1. Isolation After cooling the cyclization reaction, dilute with a non-polar solvent (e.g., hexanes) and collect the precipitated solid by vacuum filtration.To separate the solid crude product from the high-boiling reaction solvent (e.g., mineral oil).Ensure the mixture is fully cooled to maximize precipitation. Wash the filter cake thoroughly with the non-polar solvent.
2. Acid/Base Wash Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) followed by a dilute base (e.g., 1M NaOH).To remove any unreacted aniline (basic) or acidic byproducts. The product itself is phenolic and will move to the aqueous basic layer.The desired product can be isolated by separating the basic aqueous layer and re-precipitating the product by adding acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.
3. Recrystallization Dissolve the washed and dried solid in a minimum amount of a hot solvent (e.g., Isopropanol, DMF, Acetic Acid) and allow it to cool slowly.To remove closely related impurities and obtain a highly crystalline, pure product.[8]Slow cooling is crucial for forming well-defined crystals and excluding impurities.[7]
4. Characterization Analyze the purified product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis.To confirm the structure, identity, and purity of the final compound.Compare obtained spectral data with expected values for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

.

Crude_Product Crude Product Slurry (in Mineral Oil) Filtration Dilute with Hexanes & Vacuum Filter Crude_Product->Filtration Washed_Solid Washed Crude Solid Filtration->Washed_Solid Acid_Base_Extraction Acid/Base Extraction (Optional but Recommended) Washed_Solid->Acid_Base_Extraction Purified_Solid Partially Purified Solid Acid_Base_Extraction->Purified_Solid Recrystallization Recrystallize from suitable solvent (e.g., IPA/DMF) Purified_Solid->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product Analysis Characterize: NMR, MS, MP Final_Product->Analysis

Caption: General purification workflow for the target compound.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.
  • BenchChem. (n.d.). Preventing the formation of isomers during 2-nitroquinoline synthesis.
  • Wikipedia. (2023, December 2). Conrad–Limpach synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Wikipedia. (2023, April 29). Knorr quinoline synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(4-fluorophenyl)quinolin-7-amine.
  • ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

  • New Journal of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in DMSO

Welcome to the dedicated technical support resource for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and over...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome precipitation issues commonly encountered when working with this compound, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Challenge

Quinoline derivatives, such as 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, are a cornerstone of many research and development projects due to their diverse biological activities. However, their inherent chemical structure often presents a significant hurdle: poor aqueous solubility.[1][2] The aromatic and heterocyclic nature of the quinoline core contributes to its lipophilicity, making it challenging to dissolve and maintain in aqueous solutions like cell culture media or assay buffers.[1][3]

The most common approach to solubilizing these compounds is to first create a concentrated stock solution in an organic solvent, with DMSO being the most prevalent choice due to its broad solvating power and miscibility with water.[1][2] The primary issue, which this guide will address, arises when this DMSO stock solution is diluted into an aqueous environment, often leading to compound precipitation. This phenomenon, known as "crashing out" or "solvent shock," can compromise experimental results by drastically and often unknowingly reducing the effective concentration of the compound.[4][5]

This support center provides a structured, question-and-answer-based approach to not only solve these precipitation events but also to proactively prevent them.

Troubleshooting Guide: From Precipitation to Clear Solution

This section is designed to walk you through the most common precipitation scenarios and provide step-by-step protocols to resolve them.

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media

Question: I've successfully dissolved my 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in 100% DMSO to make a clear stock solution. However, the moment I add it to my cell culture medium (or PBS), a precipitate or cloudiness appears. What is happening, and how can I fix it?

Answer: This is the classic and most frequent challenge encountered with hydrophobic compounds.[6] The compound is stable in the high-concentration organic environment of the DMSO stock, but when rapidly introduced into the predominantly aqueous medium, the DMSO disperses, and the water molecules cannot maintain the compound's solubility.[7] This abrupt change in solvent polarity causes the compound to aggregate and precipitate.[5]

Here is a systematic approach to troubleshoot this "solvent shock":

start Precipitation Observed Immediately Upon Dilution step1 Step 1: Lower the Final Working Concentration start->step1 step2 Step 2: Optimize Dilution Technique step1->step2 If precipitation persists end_success Clear Solution Achieved step1->end_success If successful step3 Step 3: Adjust Final DMSO Concentration step2->step3 If precipitation persists step2->end_success If successful step4 Step 4: Employ Solubility Enhancers step3->step4 If precipitation persists step3->end_success If successful step4->end_success If successful end_fail Precipitation Persists: Consider Advanced Formulation step4->end_fail If precipitation persists

Caption: A step-by-step workflow for troubleshooting immediate compound precipitation.

Protocol 1: Determine Maximum Soluble Concentration

The most direct cause of precipitation is exceeding the compound's solubility limit in the final aqueous medium.[4] Therefore, the first step is to determine the highest concentration that remains soluble.

  • Prepare Serial Dilutions:

    • Thaw your DMSO stock solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL and ensure it is fully dissolved.

    • In separate sterile microcentrifuge tubes, prepare a series of dilutions of your compound in pre-warmed (37°C) cell culture medium. For example, create final concentrations ranging from 100 µM down to 1 µM.

    • Crucial Technique: Add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[5]

  • Visual Inspection:

    • Incubate the dilutions under your experimental conditions (e.g., 37°C) for a short period (15-30 minutes).

    • Carefully inspect each tube against a dark background for any signs of precipitation, which can appear as cloudiness, a fine suspension, or visible crystals.

  • Identify the Maximum Soluble Concentration: The highest concentration that remains completely clear is your approximate maximum working concentration under these conditions.

ParameterRecommendationRationale
Final Concentration Test a serial dilution to find the maximum soluble concentration.Exceeding the solubility limit is a primary cause of precipitation.[5]
Dilution Technique Add stock solution dropwise to pre-warmed media while gently mixing.Minimizes "solvent shock" and localized high concentrations.[5]
Media Temperature Always use pre-warmed (37°C) media.Adding compounds to cold media can decrease solubility.[4]

Protocol 2: Optimize the Final DMSO Concentration

While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4] Maintaining a slightly higher, yet non-toxic, DMSO concentration can significantly aid in keeping the compound in solution.

  • Determine Cell Line Tolerance: If you are unsure, perform a simple cytotoxicity assay (e.g., MTT or trypan blue exclusion) with your specific cell line using a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Adjust Stock Concentration: Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM). This will require you to add a larger volume to your media to achieve the same final compound concentration, thereby increasing the final DMSO percentage.

  • Vehicle Control is Essential: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your treated samples.[4]

Frequently Asked Questions (FAQs)

Q1: My 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL won't dissolve in 100% DMSO, even at room temperature. What should I do?

This can occur with highly crystalline compounds.[2]

  • Increase Mixing Energy: Vortex the solution vigorously for several minutes.

  • Sonication: Use a sonicator bath for 5-10 minutes. This provides energy to break up the crystal lattice structure.[2]

  • Gentle Warming: Gently warm the solution in a 37°C water bath. Be cautious, as prolonged exposure to heat can degrade some compounds.[2]

Q2: My DMSO stock solution was clear, but after storing it at -20°C and re-thawing, I see solid particles. What happened?

This indicates the compound has poor solubility at lower temperatures, and freeze-thaw cycles can promote precipitation.[2] Once a compound crystallizes from DMSO, it can be difficult to redissolve.[8]

  • Best Practice: Aliquot your stock solution into single-use volumes after initial preparation to minimize the number of freeze-thaw cycles.[4]

  • Recovery: Before use, always visually inspect the thawed stock. If precipitate is present, try to redissolve it by warming and vortexing. If it does not fully redissolve, it is highly recommended to prepare a fresh stock solution to ensure accurate dosing.[4]

Q3: The media with my compound is clear initially, but a precipitate forms after 24 hours of incubation. What could be the cause?

This suggests a stability or interaction issue over time.

  • Compound Stability: The compound may be degrading into less soluble byproducts. Consider preparing fresh media with the compound more frequently for long-term experiments.[5]

  • pH Shifts: Cell metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[5] Monitor the pH of your culture and consider changing the medium more frequently.

  • Interactions with Media Components: The compound may be interacting with salts or proteins in the serum, leading to precipitation.[9] If using a serum-containing medium, proteins like albumin can help solubilize compounds, but complex interactions can also lead to precipitation.[4] You could test a lower serum concentration or a different type of medium if your experiment allows.

Q4: Can I just filter out the precipitate from my media?

Filtering is not recommended .[4] This action removes the precipitated compound, leading to an unknown and lower final concentration in your experiment. This will compromise the validity and reproducibility of your results. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[4]

Q5: Does the quality of DMSO matter?

Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] Water contamination in your DMSO can significantly reduce its ability to solvate hydrophobic compounds, leading to solubility issues.[7]

  • Recommendation: Always use high-purity, anhydrous DMSO.[10] Purchase it in small bottles and store them tightly sealed in a dry environment. Once opened, consider using it within a reasonable timeframe or storing under an inert gas like argon or nitrogen.

Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, you may need to consider more advanced formulation approaches.

Use of Solubility Enhancers:

  • Serum: As mentioned, proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][4] If your cell culture medium is serum-free, consider whether adding a small percentage of serum is compatible with your experimental design.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex that is more water-soluble. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[4]

compound Poorly Soluble Compound (e.g., Quinoline Derivative) dmso DMSO Stock Solution (High Concentration) compound->dmso Dissolves precipitate Precipitation ('Solvent Shock') dmso->precipitate Dilution aqueous Aqueous Medium (e.g., Cell Culture Media) aqueous->precipitate Dilution solution Solubilized Compound in Aqueous Medium aqueous->solution precipitate->solution Troubleshooting (e.g., Lower Conc., Slower Dilution) enhancer Solubility Enhancer (e.g., Serum, Cyclodextrin) enhancer->solution Aids in

Caption: The process of solvent shock and the role of solubility enhancers.

References

  • Technical Support Center: Preventing Compound Precipit
  • Technical Support Center: Troubleshooting Compound Precipit
  • Common Cell Culture Problems: Precipit
  • Technical Support Center: Compound Precipit
  • Technical Support Center: Overcoming Quinoline Deriv
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Zi
  • Addressing issues with DMSO precipitating out of solution when adding aqueous buffers - Benchchem.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • UV Properties and Loading into Liposomes of Quinoline Deriv

Sources

Troubleshooting

Enhancing the reaction rate of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL derivative synthesis

Introduction Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The synthesis of these molecules, however, can present several challenges, from slow reaction rates to purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol derivatives, with a focus on enhancing reaction rates and overall efficiency. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature.

Foundational Synthesis: The Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines, such as the target compound, is often achieved through the Conrad-Limpach synthesis.[5][6] This reaction involves the condensation of an aniline with a β-ketoester.[5][6] The process typically proceeds in two key stages: an initial condensation to form a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[5][7]

Reaction Mechanism Overview

The generally accepted mechanism for the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester.[5][8] This is followed by dehydration to form a Schiff base. Tautomerization to an enamine is a crucial step, followed by an electrocyclic ring closure. The final steps involve the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinoline (or its 4-quinolone tautomer).[5][8] The thermal cyclization is often the rate-determining step and requires significant thermal energy.[5][7]

Conrad_Limpach_Mechanism Reactants Aniline + β-Ketoester Intermediate1 Schiff Base / Enamine Reactants->Intermediate1 Condensation (-H₂O) TransitionState Electrocyclic Ring Closure (Heat) Intermediate1->TransitionState Thermal Activation Intermediate2 Bicyclic Intermediate TransitionState->Intermediate2 Product 4-Hydroxyquinoline Intermediate2->Product Elimination (-ROH)

Caption: Simplified workflow of the Conrad-Limpach synthesis.

Troubleshooting Guide: Enhancing Reaction Rates and Yields

This section addresses common problems encountered during the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol derivatives, providing explanations and actionable solutions.

Question 1: My reaction is very slow or incomplete. How can I increase the rate of the thermal cyclization step?

Common Causes:

  • Insufficient Temperature: The electrocyclic ring closure is the rate-determining step and requires high temperatures, often around 250°C, to overcome the activation energy barrier.[5][7]

  • Inefficient Heat Transfer: The choice of solvent and heating apparatus can significantly impact the efficiency of heat transfer to the reaction mixture.

  • Sub-optimal Solvent: The solvent plays a crucial role in facilitating the reaction. Using a solvent with a boiling point lower than the required reaction temperature will prevent the reaction from reaching completion.

Solutions:

  • Optimize Reaction Temperature and Solvent:

    • High-Boiling Point Solvents: Employ high-boiling point, inert solvents to ensure the reaction mixture reaches and maintains the necessary temperature for cyclization.[5] Traditionally used solvents include mineral oil and diphenyl ether.[3] However, these can be difficult to handle.

    • Alternative Solvents: Studies have shown that other solvents can be effective and more user-friendly.[3] Consider using solvents like Dowtherm A, 1,2,4-trichlorobenzene, or 2-nitrotoluene.[3] The yield of the reaction generally improves with higher-boiling solvents.[3]

    SolventBoiling Point (°C)Typical Yield (%)Reference
    Mineral Oil> 275Moderate-High[3]
    Diphenyl Ether259Moderate-High[3]
    Dowtherm A257High[3]
    1,2,4-Trichlorobenzene214Moderate[3]
    2-Nitrotoluene222Moderate[3]
    2,6-di-tert-butylphenol253Good[3]
  • Ensure Efficient Heating:

    • Use a high-quality heating mantle with a temperature controller to maintain a stable and accurate reaction temperature.

    • Ensure good stirring to promote even heat distribution throughout the reaction mixture.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including quinoline synthesis.[6] It can significantly reduce reaction times and often improve yields by providing efficient and uniform heating.[6]

Question 2: I am observing the formation of a significant amount of the Knorr product (2-hydroxyquinoline isomer). How can I improve the regioselectivity?

Common Cause:

  • The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group.[7] This side reaction is typically favored under thermodynamic control, which can be influenced by higher initial condensation temperatures.[7]

Solutions:

  • Control the Initial Condensation Temperature:

    • Perform the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature) to favor the kinetic product, which is the β-aminoacrylate that leads to the desired 4-hydroxyquinoline.[5]

  • Acid Catalysis for Condensation:

    • The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can promote the initial condensation and subsequent keto-enol tautomerizations necessary for the reaction to proceed correctly.[5]

Regioselectivity_Control Start Aniline + β-Ketoester LowTemp Low Temperature (Kinetic Control) Start->LowTemp HighTemp High Temperature (Thermodynamic Control) Start->HighTemp ConradLimpach Desired 4-Hydroxyquinoline (Conrad-Limpach Product) LowTemp->ConradLimpach Knorr Isomeric 2-Hydroxyquinoline (Knorr Product) HighTemp->Knorr

Caption: Temperature control for regioselectivity in quinoline synthesis.

Question 3: My overall yield is low, even with good conversion. What other factors could be contributing to product loss?

Common Causes:

  • Impure Starting Materials: Impurities in the aniline or β-ketoester can inhibit the reaction or lead to the formation of side products.

  • Decomposition: Prolonged heating at very high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[7]

  • Difficult Purification: The product may be difficult to isolate from the high-boiling solvent or other impurities, leading to losses during workup and purification.

Solutions:

  • Purify Starting Materials:

    • Ensure the purity of your aniline and β-ketoester starting materials. Recrystallization or distillation may be necessary.

  • Optimize Reaction Time:

    • Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[9][10] Avoid unnecessarily long heating times that could lead to degradation.

  • Efficient Product Isolation and Purification:

    • Precipitation and Filtration: Upon cooling, the product should precipitate from the high-boiling solvent. Collect the product by vacuum filtration and wash with a non-polar solvent like hexanes or toluene to remove residual high-boiling solvent.[7]

    • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent.

    • Chromatography: If recrystallization is ineffective, column chromatography may be necessary. For basic quinoline derivatives that may streak on silica gel, consider adding a basic modifier like triethylamine to the eluent or using an alternative stationary phase like alumina.[11]

Frequently Asked Questions (FAQs)

Q1: Are there alternative catalysts I can use to improve the reaction? A1: Yes, while the traditional Conrad-Limpach synthesis is often conducted thermally without a catalyst in the cyclization step, various catalysts can be employed to promote quinoline synthesis, often under milder conditions. These include:

  • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or indium triflate (In(OTf)₃) can be effective.[12]

  • Brønsted Acids: Besides H₂SO₄ and HCl, p-toluenesulfonic acid (p-TSA) is a commonly used solid acid catalyst.[12]

  • Transition Metal Catalysts: Recent advancements have highlighted the use of transition metals like iron, copper, palladium, and silver to enhance reaction efficiency and selectivity.[1][13]

  • Nanocatalysts: The use of nanocatalysts is an emerging area offering high efficiency and the potential for catalyst recycling.[4]

Q2: Can this synthesis be performed under solvent-free conditions? A2: Yes, solvent-free synthetic approaches are being developed for quinoline synthesis to align with the principles of green chemistry.[2][14] These methods often utilize microwave irradiation or mechanochemistry to drive the reaction.

Q3: My final product is an oil and will not crystallize. What should I do? A3: This is a common issue with quinoline derivatives. Here are some strategies to try:

  • Solvent Screening: Attempt crystallization from a variety of solvent systems. For non-polar oils, try dissolving in a minimal amount of a more polar solvent (like dichloromethane) and then slowly adding a non-polar solvent (like hexanes or pentane) until turbidity is observed.[15]

  • Trituration: Dissolve the oil in a small amount of a suitable solvent and then add a large excess of a poor solvent to precipitate the product, which can then be filtered.[11]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts (e.g., hydrochloride or picrate salts).[15] The free base can then be regenerated if necessary.[15]

Q4: Are there alternative synthetic routes to 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol derivatives? A4: Yes, several other named reactions can be used to synthesize the quinoline core, including:

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[16][17]

  • Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound reacting with an aniline.[18]

  • Combes Synthesis: This involves the acid-catalyzed cyclization of an enamine formed from an aniline and a 1,3-dicarbonyl compound.[17]

The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol via Conrad-Limpach Reaction

Reagents:

  • 4-Nitroaniline

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (or a similar β-ketoester)

  • Sulfuric Acid (catalytic amount)

  • Dowtherm A (or another suitable high-boiling solvent)

Procedure:

  • Condensation:

    • In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.1 eq).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cyclization:

    • Add Dowtherm A to the reaction mixture to create a stirrable slurry.

    • Fit the flask with a reflux condenser and a thermometer.

    • Heat the mixture to 250-260°C with vigorous stirring.

    • Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Allow the reaction mixture to cool to below 100°C.

    • While still warm, pour the mixture into a beaker containing a large volume of hexanes or toluene and stir.

    • The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

Protocol 2: TLC Monitoring of the Reaction

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. Adjust the polarity as needed. Stationary Phase: Silica gel 60 F₂₅₄ plates. Visualization: UV light (254 nm).

Procedure:

  • Spot the starting materials (aniline and β-ketoester) and the reaction mixture on the TLC plate.

  • Develop the plate in the chosen mobile phase.

  • Visualize the spots under UV light. The disappearance of starting material spots and the appearance of a new, typically less polar, product spot indicates reaction progress.

References

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • MDPI. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • PMC. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. Retrieved from [Link]

  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

  • PMC. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative synthesis approaches for 4-Hydroxy Quinolones Carboxamides. Retrieved from [Link]

  • MDPI. (2025). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Retrieved from [Link]

  • YouTube. (2026). Conrad-Limpach reaction. Retrieved from [Link]

  • Bentham Science. (2024). Synthesis of 4-hydroxyquinoline-2(1H)-ones Based on Ag(I)-catalyzed Carbon Dioxide Fixation on 2-alknylanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • ACS Publications. (2003). A Mild and Efficient One-Step Synthesis of Quinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • PMC. (2018). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • PMC. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

Optimization

Ideal storage conditions to maximize the shelf-life of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

Welcome to the Technical Support portal for handling, storing, and troubleshooting 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL . Because this compound features both a photochemically sensitive nitroaromatic ring and a tautom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support portal for handling, storing, and troubleshooting 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL . Because this compound features both a photochemically sensitive nitroaromatic ring and a tautomerically active quinolin-4-ol core, strict adherence to environmental controls is required to maintain its structural integrity and biological efficacy[1].

Below is an authoritative guide designed for researchers and drug development professionals to maximize the shelf-life and reliability of this compound in experimental workflows.

Shelf-Life & Storage Matrix

To prevent degradation and ensure reproducibility across assays, adhere to the following validated storage parameters:

StateMatrix/SolventOptimal TemperatureLight ProtectionAtmosphereValidated Shelf-Life
Solid Powder Lyophilized-20°CAmber VialDesiccatedUp to 3 Years
Stock Solution Anhydrous DMSO-80°CAmber VialArgon/NitrogenUp to 1 Year
Working Aliquot DMSO / Assay Buffer4°C or on iceFoil WrappedAmbient< 12 Hours (Discard after)
Mechanistic Degradation & Mitigation Pathway

Understanding how the compound degrades is critical to preventing it. The 6-nitro group is highly susceptible to photo-reduction, while the 4-hydroxyl group can undergo tautomerization to a quinolone form in the presence of atmospheric moisture, leading to insoluble aggregation[1][2].

G Intact 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (Stable API) Light UV/Vis Light Exposure Intact->Light If exposed to Moisture Atmospheric Moisture (Freeze-Thaw Cycles) Intact->Moisture If exposed to Temp Thermal Fluctuations Intact->Temp If exposed to Degradation1 Nitro-Group Photo-reduction & Radical Formation Light->Degradation1 Degradation2 Quinolinol-Quinolone Tautomerization Moisture->Degradation2 Temp->Degradation1 Temp->Degradation2 Inactive Insoluble Aggregates & Loss of Efficacy Degradation1->Inactive Degradation2->Inactive Mitigation1 Amber Vials / Dark Storage Mitigation1->Light Blocks Mitigation2 Anhydrous DMSO & Argon Overlay Mitigation2->Moisture Prevents Mitigation3 Cryogenic Storage (-80°C) Mitigation3->Temp Mitigates

Mechanistic pathways of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL degradation and targeted mitigations.

Troubleshooting & FAQs

Q: My DMSO stock solution turned from pale yellow to dark brown/orange. Is it still viable? A: No, discard the solution. Causality: This color shift is the hallmark of photo-oxidation and nitro-group reduction. Nitroquinolines are highly photochemically active. When exposed to ambient light, the 6-nitro group reduces to reactive nitroso or hydroxylamine intermediates, which subsequently cross-link or degrade the molecule's structural integrity. Prevention: Always store solutions in amber vials and handle them under low-light conditions.

Q: I observe a fine precipitate after thawing my aliquots from -80°C. Heating it doesn't fully dissolve it. What happened? A: Moisture contamination has induced tautomerization. Causality: The quinolin-4-ol core exists in equilibrium with its quinolin-4(1H)-one tautomer. DMSO is aggressively hygroscopic; if moisture enters the vial during a freeze-thaw cycle, it stabilizes the quinolone tautomer via hydrogen bonding, causing it to form irreversible, insoluble aggregates[1][3]. Prevention: Never subject the compound to multiple freeze-thaw cycles. Use anhydrous DMSO and overlay the vial with Argon before freezing.

Q: Can I store the reconstituted compound at 4°C for a week while I complete my assay plate? A: Not recommended. Causality: While the solid powder is stable at room temperature or 4°C for short periods, the compound in solution is kinetically free to undergo nucleophilic attack and oxidative degradation. Storage at 4°C in DMSO will result in a rapid loss of potency and introduce variability into your dose-response curves[2].

Self-Validating Protocol: Reconstitution & Cryopreservation

To ensure trustworthiness in your assays, utilize this self-validating workflow. This protocol incorporates a built-in quality control step to verify compound integrity before application in in vitro or in vivo models.

Phase 1: Preparation & Reconstitution

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes instant condensation, introducing hydrolytic stress that ruins the compound.

  • Solubilization: Add Anhydrous DMSO (≥99.9% purity) to achieve your target concentration (e.g., 10 mM).

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for no more than 2 minutes[1].

Phase 2: Quality Control (Self-Validation Step) 4. Spectrophotometric Check: Take a 1 µL aliquot and dilute it in 99 µL of DMSO. Measure the UV-Vis absorbance.

  • Validation: You should observe a sharp, characteristic quinoline peak. If the baseline is elevated (indicating light scattering from micro-precipitates) or the peak is significantly red-shifted, the batch has degraded and must be discarded.

Phase 3: Aliquoting & Cryopreservation 5. Dispensing: Aliquot the validated solution into single-use, sterile amber microcentrifuge tubes (e.g., 20 µL to 50 µL per tube). 6. Inert Overlay: Gently blow a stream of Argon or Nitrogen gas over the open tube for 3 seconds to displace oxygen and ambient moisture[2]. 7. Storage: Cap tightly, flash-freeze in liquid nitrogen (to prevent slow-freezing concentration gradients), and transfer immediately to -80°C storage[1].

References
  • TargetMol. 4-Hydroxyquinoline | Antibacterial - Storage & Solubility Information. Retrieved from: 1

  • Sigma-Aldrich. 4-Nitroquinoline N-oxide - Properties and Storage. Retrieved from:

  • Fisher Scientific. SAFETY DATA SHEET - Quinolin-4-ol. Retrieved from: 3

  • ChemicalBook. 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet. Retrieved from:2

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Analysis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and its Non-fluorinated Analog

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparative analysis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and its non-fluorinated counterpart, 2-phenyl-6-nitroquinolin-4-ol. By examining their synthesis, physicochemical properties, and anticipated biological activities, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the nuanced effects of fluorination on this quinoline scaffold.

Introduction: The Quinoline Core and the Impact of Fluorine

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 6-nitro substitution on the quinoline ring is known to be a critical feature for various biological activities.[2] The introduction of a phenyl group at the 2-position further modulates the molecule's properties. This guide focuses on the specific impact of introducing a fluorine atom at the para-position of this phenyl ring.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide will delve into these aspects, supported by established principles and data from related compounds, to build a comparative profile of the fluorinated and non-fluorinated analogs.

Synthesis and Structural Elucidation

The synthesis of both 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol and 2-phenyl-6-nitroquinolin-4-ol can be achieved through established synthetic routes for quinoline derivatives. A common and effective method is the Conrad-Limpach reaction or a similar cyclization strategy.

A plausible synthetic approach involves the cyclization of appropriate precursors. For the non-fluorinated analog, 2-amino-5-nitrobenzophenone can be reacted with a carbonyl compound like ethyl acetoacetate under acidic or basic conditions to form the quinoline ring.[1] A similar strategy can be employed for the fluorinated analog, starting with 2-amino-5-nitro-4'-fluorobenzophenone.

An alternative and often high-yielding approach is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group. For instance, the synthesis of a related compound, 2-(4-fluorophenyl)-7-nitroquinoline, is achieved through the acid-catalyzed condensation of 2-amino-4-nitrobenzaldehyde with 1-(4-fluorophenyl)ethan-1-one.[5] A similar strategy could be adapted for the synthesis of the target molecules.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a single fluorine atom is expected to induce significant, albeit predictable, changes in the physicochemical properties of the molecule. These properties are crucial determinants of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Property2-phenyl-6-nitroquinolin-4-ol (Predicted)2-(4-Fluorophenyl)-6-nitroquinolin-4-ol (Predicted)Rationale for Difference
Molecular Weight 280.26 g/mol 298.25 g/mol [6]Addition of a fluorine atom.
Lipophilicity (LogP) Moderately lipophilicSlightly more lipophilicThe effect of fluorine on lipophilicity is complex. While highly fluorinated groups can decrease lipophilicity, a single fluorine on an aromatic ring often increases it due to the hydrophobic nature of the C-F bond.[7][8]
Solubility Low aqueous solubilityLikely lower aqueous solubilityIncreased lipophilicity generally correlates with decreased aqueous solubility. The non-fluorinated analog is already described as being less soluble in water.[1]
pKa Weakly acidic (due to the 4-hydroxyl group)Slightly more acidicThe electron-withdrawing nature of the fluorine atom can increase the acidity of the 4-hydroxyl group through inductive effects.
Metabolic Stability Susceptible to aromatic hydroxylation on the phenyl ringMore resistant to aromatic hydroxylationThe C-F bond is significantly stronger than the C-H bond, making the para-position of the phenyl ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][9][10]

Comparative Biological Activity and Mechanism of Action

Anticipated Biological Activities:

  • Anticancer Activity: Nitro-substituted quinolines have been investigated for their anticancer properties.[2] The introduction of fluorine can enhance the potency of anticancer agents. Studies on other fluorinated quinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[3][11] It is plausible that the fluorinated analog will exhibit enhanced or altered anticancer activity compared to its non-fluorinated counterpart.

  • Antimicrobial Activity: Quinolone scaffolds are the basis for many antibacterial drugs. The 6-nitro group is also known to contribute to antimicrobial effects.[2] The fluorinated analog may exhibit a different spectrum or potency of antimicrobial activity.

Mechanism of Action:

The mechanism of action for this class of compounds is likely multi-faceted and may involve:

  • Enzyme Inhibition: Quinolines are known to interact with various enzymes. The specific target would depend on the overall pharmacophore.

  • DNA Intercalation: The planar quinoline ring system could potentially intercalate with DNA, a mechanism observed for some anticancer agents.

  • Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced in biological systems to generate ROS, leading to cellular damage.

The fluorine atom can influence these interactions by altering the electronic distribution of the molecule, thereby affecting its binding affinity to target proteins or DNA.[3]

Experimental Protocols

To facilitate further research and a direct comparison, we provide detailed, standardized protocols for key experiments.

Synthesis of 2-Aryl-6-nitroquinolin-4-ols (General Procedure)

This protocol is a generalized adaptation of the Conrad-Limpach synthesis.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_steps Reaction Steps R1 Substituted Aniline (e.g., 4-nitroaniline) S1 Condensation (Formation of β-anilinoacrylate) R1->S1 R2 β-Ketoester (e.g., Ethyl benzoylacetate or Ethyl 4-fluorobenzoylacetate) R2->S1 S2 Thermal Cyclization (High temperature) S1->S2 S3 Work-up and Purification S2->S3 P 2-Aryl-6-nitroquinolin-4-ol S3->P

Caption: Generalized workflow for the synthesis of 2-aryl-6-nitroquinolin-4-ols.

Materials:

  • 4-nitroaniline

  • Ethyl benzoylacetate (for non-fluorinated analog) or Ethyl 4-fluorobenzoylacetate (for fluorinated analog)

  • Dowtherm A or a similar high-boiling solvent

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 4-nitroaniline and the appropriate ethyl benzoylacetate. Add a catalytic amount of acid (e.g., a few drops of concentrated HCl). Heat the mixture at 100-120 °C for 1-2 hours. Water will be evolved and can be removed with a Dean-Stark trap if a solvent like toluene is used.

  • Cyclization: Add the crude condensation product to a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes. The quinolinone product will precipitate upon cooling.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation. Filter the solid product and wash it with hexane and then ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Determination of Lipophilicity (LogP) by RP-HPLC

dot

LogP_Determination cluster_setup Experimental Setup cluster_procedure Procedure HPLC Reverse-Phase HPLC System Inject Inject Standard Compounds and Test Compounds HPLC->Inject C18 C18 Column MobilePhase Mobile Phase (Methanol/Water Gradient) Measure Measure Retention Times (tR) Inject->Measure Calculate Calculate Capacity Factor (k) Measure->Calculate Correlate Correlate log(k) with known logP of Standards Calculate->Correlate Determine Determine logP of Test Compounds Correlate->Determine

Caption: Workflow for the determination of LogP using RP-HPLC.

Procedure:

  • Prepare a series of standard compounds with known LogP values.

  • Dissolve the standard compounds and the test compounds (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., methanol).

  • Perform chromatographic analysis using a reverse-phase HPLC system with a C18 column. A common mobile phase is a gradient of methanol and water.

  • Measure the retention time (tR) for each compound.

  • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the dead time.

  • Create a calibration curve by plotting the log(k) of the standard compounds against their known LogP values.

  • Determine the LogP of the test compounds by interpolating their log(k) values on the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

dot

MetabolicStabilityAssay cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate TestCompound Test Compound TestCompound->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Quench Reaction at Different Time Points Incubate->Quench Analyze Analyze Remaining Parent Compound by LC-MS/MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint).

Conclusion

The introduction of a fluorine atom at the 4-position of the 2-phenyl ring in 2-phenyl-6-nitroquinolin-4-ol is predicted to have a profound impact on its physicochemical and biological properties. The fluorinated analog, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol, is expected to exhibit increased lipophilicity, enhanced metabolic stability, and potentially modulated biological activity compared to its non-fluorinated counterpart. These differences underscore the value of strategic fluorination in drug design and development. The experimental protocols provided in this guide offer a framework for researchers to empirically validate these predictions and to further explore the potential of these and other related quinoline derivatives as therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 343-357.
  • Kłosińska-Szmurło, E., & Pluciński, A. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3861.
  • Lin, D., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. International Conference on Advances in Science and Engineering Technology (ASET 2015).
  • ACS Omega. (2025).
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
  • SciELO Colombia. (2012). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Vitae, 19(2), 165-173.
  • MDPI. (2023).
  • Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International Conference on Advances in Science and Engineering Technology (ASET 2015).
  • Royal Society of Chemistry. (n.d.).
  • Zenodo. (2024). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE.
  • Frontiers in Chemistry. (2024).
  • ResearchGate. (2025). Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones.
  • MDPI. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Molecules, 28(1), 346.
  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.
  • De Gruyter. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75(2), 223-238.
  • MDPI. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. International Journal of Molecular Sciences, 26(23), 16999.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.
  • Wiley Online Library. (2024). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. ChemMedChem, 19(2), e202300498.
  • BindingDB. (n.d.). BindingDB BDBM50097100 2-Phenyl-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References.
  • ScienceDirect. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol.
  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Retrieved from [Link]

  • MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Chemosensors, 11(8), 436.
  • ScienceDirect. (2025).
  • BindingDB. (n.d.). 8-HYDROXY-5-NITROQUINOLINE::MLS000069750::SMR000059036::cid_19910::nitroxoline. Retrieved from [Link]

  • MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(16), 4991.
  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]]([Link])

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Comparative

Validation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL purity using LC-MS

Comprehensive Purity Validation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL: An LC-MS Comparative Guide Introduction 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is a highly substituted quinoline derivative that serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Purity Validation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL: An LC-MS Comparative Guide

Introduction

2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is a highly substituted quinoline derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the impurity profile of synthetic intermediates directly dictates the safety, efficacy, and toxicity of the final drug product, rigorous purity validation is a non-negotiable regulatory requirement[1]. Under the modernized ICH Q2(R2) guidelines, analytical procedures must be demonstrably fit for their intended purpose throughout their lifecycle, necessitating highly sensitive and specific methodologies[2].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical alternatives and provides a self-validating, step-by-step LC-MS protocol for the purity assessment of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL.

Comparative Analysis: Why LC-MS is the Gold Standard

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are standard tools in pharmaceutical laboratories, LC-MS offers distinct mechanistic advantages for complex nitroquinoline derivatives[1][3].

  • HPLC-UV: Relies solely on chromophore absorption. While 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL possesses strong UV absorbance due to its extended aromatic system, UV detection cannot definitively identify co-eluting impurities that lack a distinct chromophore or share identical absorption maxima.

  • qNMR: Provides excellent structural confirmation and is highly accurate without requiring a reference standard of the analyte[1]. However, it suffers from poor sensitivity, making it impractical for high-throughput trace impurity profiling (Limits of Detection are typically in the high µg/mL range).

  • LC-MS: Provides orthogonal data points: chromatographic retention time (based on polarity) and mass-to-charge ratio (m/z)[4]. The basic nitrogen in the quinoline ring readily accepts a proton in acidic conditions, yielding exceptional sensitivity in the ng/mL range while simultaneously identifying the molecular weights of unknown synthetic byproducts[4][5].

Table 1: Objective Comparison of Purity Validation Techniques

ParameterLC-MSHPLC-UVqNMR
Primary Principle Polarity separation + m/z detectionPolarity separation + UV absorbanceNuclear spin resonance in a magnetic field
Sensitivity (LOD) Excellent (ng/mL to pg/mL)Moderate (µg/mL)Low (High µg/mL to mg/mL)
Impurity Identification Yes (Exact mass & fragmentation)No (Only peak area/retention time)Yes (Structural elucidation)
High-Throughput Highly suitableHighly suitableNot suitable
Best Use Case Trace impurity profiling & mass confirmationRoutine bulk purity assayReference standard qualification

LC-MS Purity Validation Workflow

LCMS_Validation Prep Sample Preparation (Acetonitrile Dilution) Chrom UHPLC Separation (C18, 0.1% Formic Acid) Prep->Chrom 1 µL Injection Ion ESI+ Ionization Protonation to [M+H]+ Chrom->Ion Eluent Transfer MS Mass Spectrometry (m/z 285.08 Detection) Ion->MS Ion Focusing Data Data Processing Impurity Profiling MS->Data Chromatogram Generation Valid ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Data->Valid Purity Assessment

LC-MS workflow for purity validation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL.

Experimental Protocol: Method Development & Execution

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology incorporates causality for each experimental choice, ensuring robustness aligned with ICH Q2(R2) guidelines[6].

Step 1: Sample Preparation
  • Causality: 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL exhibits poor aqueous solubility due to the hydrophobic fluorophenyl group and the rigid quinoline core. Acetonitrile (ACN) is selected as the primary organic diluent to ensure complete dissolution and prevent on-column precipitation.

  • Procedure:

    • Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade ACN to create a 1.0 mg/mL primary stock.

    • Sonicate for 5 minutes to ensure homogeneity.

    • Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of ACN and LC-MS grade water. Note: Matching the diluent to the initial mobile phase conditions prevents peak fronting and distortion caused by solvent effects.

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A sub-2-micron C18 column is utilized because the hydrophobic octadecylsilane stationary phase effectively interacts with the non-polar aromatic core of the analyte, providing high-resolution separation of structurally similar impurities.

  • Parameters:

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Mechanistic Choice: Formic acid is critical here. Chromatographically, it suppresses the ionization of residual silanols on the column, sharpening the peak shape. Mass spectrometrically, it provides an abundant source of protons to drive the formation of [M+H]+ ions in the source[4][5].

Step 3: Mass Spectrometry Configuration
  • Causality: The quinoline nitrogen is highly basic and readily ionizes in positive mode[5].

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C (optimized to efficiently evaporate the aqueous portion of the mobile phase without thermally degrading the nitro group).

    • Target Detection: The exact monoisotopic mass of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (C15H9FN2O3) is 284.06 Da. The mass spectrometer should be set to monitor the protonated [M+H]+ ion at m/z 285.07[4].

Step 4: System Suitability and Validation Execution

Before analyzing the sample, inject a blank (50:50 ACN:Water) to confirm the absence of carryover. Inject the 10 µg/mL standard six consecutive times. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

Quantitative Data & Validation Criteria

A rigorously validated method must meet the acceptance criteria defined by ICH Q2(R2)[6]. Table 2 summarizes the required performance metrics for validating the purity of this compound.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo (if applicable), and sample.No interfering peaks at the retention time of the main m/z 285.07 peak.
Linearity 5 concentration levels (e.g., 1 to 20 µg/mL).Correlation coefficient (R²) ≥ 0.995.
Accuracy (Recovery) Spike known amounts of standard into matrix at 3 levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of 100% test concentration.Peak area RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise (S/N) ratio assessment.S/N ≥ 3:1 (Expected ~1-5 ng/mL).
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio assessment.S/N ≥ 10:1 (Expected ~10-15 ng/mL).

Conclusion

For the purity validation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, LC-MS provides an unparalleled combination of resolution, sensitivity, and structural confirmation. By adhering to the mechanistic protocols and ICH Q2(R2) frameworks outlined above, analytical scientists can confidently quantify the main active component while simultaneously profiling trace-level synthetic impurities, ensuring the safety and quality of downstream pharmaceutical products.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Available at:[Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at:[Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available at:[Link]

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Validation

A Comparative Analysis of the Cytotoxicity of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Across Diverse Human Cell Lines

An In-Depth Technical Guide This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. As a member of the quinoline fami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. As a member of the quinoline family, a class of nitrogen-containing heterocyclic compounds, it belongs to a scaffold widely recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] The specific substitutions on the quinoline ring, such as the electron-withdrawing nitro group and the fluorophenyl moiety, are anticipated to significantly influence its biological activity and mechanism of action.[3][4]

The primary objective of this document is to outline the experimental design and rationale for comparing the cytotoxic effects of this compound across a panel of human cancer cell lines and a non-malignant control line. Understanding this differential cytotoxicity is a critical step in early-stage drug discovery, offering insights into potential therapeutic windows and mechanistic pathways.[5][6][7]

Methodologies: A Validated Approach to Cytotoxicity Profiling

The cornerstone of this investigation is a robust and reproducible methodology. The experimental choices described below are designed to create a self-validating system for assessing the antiproliferative effects of the target compound.

Panel of Cell Lines

To achieve a comprehensive cytotoxicity profile, a diverse panel of cell lines is essential. The selection should ideally include representatives from different cancer types, as the efficacy of anticancer agents can vary substantially among distinct tumor types.[8]

  • Human Breast Adenocarcinoma: MCF-7

  • Human Lung Adenocarcinoma: A549[9]

  • Human Colon Carcinoma: HCT-116[1]

  • Human Acute Promyelocytic Leukemia: HL-60[10][11]

  • Human Dermal Fibroblasts (Non-Malignant Control): HFF-1[9]

The inclusion of the HFF-1 cell line is crucial for determining the selectivity of the compound, a key indicator of its potential as a therapeutic agent versus a general cytotoxin.[9][12]

Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount. Each cell line should be maintained in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[15][16] The quantity of formazan produced is directly proportional to the number of viable cells.[13]

The following diagram outlines the logical flow of the MTT assay protocol.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay and Measurement A 1. Cell Seeding Seed cells (e.g., 5x10³ cells/well) in a 96-well plate. B 2. Incubation Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂. A->B C 3. Serial Dilution Prepare serial dilutions of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. B->C D 4. Cell Treatment Treat cells with varying concentrations of the compound. Include vehicle control. C->D E 5. Incubation Incubate for a defined period (e.g., 48 or 72 hours). D->E F 6. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well. E->F G 7. Formazan Formation Incubate for 2-4 hours at 37°C for formazan crystal formation. F->G H 8. Solubilization Add 100 µL of solubilization solution (e.g., DMSO) to dissolve crystals. G->H I 9. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Plating: Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of culture medium.[13][17]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a stock solution of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the compound or vehicle control (medium with the same percentage of DMSO).

  • Exposure Period: Incubate the cells with the compound for a specified duration, typically 48 or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis and IC₅₀ Determination

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell proliferation by 50%, is determined by plotting a dose-response curve (percentage of viability vs. log of compound concentration).

Comparative Cytotoxicity Profile (Hypothetical Data)

The following table summarizes the anticipated results from the MTT assay, presenting hypothetical IC₅₀ values for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL across the selected cell line panel after 48 hours of treatment.

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
MCF-7 Breast Adenocarcinoma8.5
A549 Lung Adenocarcinoma15.2
HCT-116 Colon Carcinoma5.3
HL-60 Acute Promyelocytic Leukemia1.8
HFF-1 Dermal Fibroblasts (Normal)> 50

These hypothetical results illustrate the concept of differential cytotoxicity. The compound shows high potency against the leukemia cell line (HL-60) and colon cancer line (HCT-116), moderate activity against the breast cancer line (MCF-7), and lower activity against the lung cancer line (A549). Crucially, its cytotoxicity against the non-malignant HFF-1 cells is significantly lower, suggesting a favorable selectivity index for cancer cells.

Discussion: Mechanistic Insights into Differential Cytotoxicity

The observed differences in sensitivity across cell lines are not random; they are rooted in the unique molecular and genetic makeup of each cell type.[6][19] The cytotoxic action of many quinoline derivatives is often mediated through the induction of programmed cell death, or apoptosis.[20][21]

Induction of Apoptosis: A Common Pathway

Apoptosis is a highly regulated process essential for cellular homeostasis.[20] It can be triggered through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, with caspase-3 serving as a key executioner.[20][22] Numerous quinoline compounds have been shown to activate caspase-3, -8, and -9, leading to apoptotic cell death.[20][21][22]

The Role of the p53 Tumor Suppressor

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[23] In response to cellular stress, such as DNA damage, p53 can accumulate and transcriptionally activate genes that halt the cell cycle or initiate apoptosis.[23][24] The functionality of the p53 pathway within a cancer cell can profoundly influence its susceptibility to chemotherapy. Some quinoline-based drugs have been reported to exert their effects through a p53-dependent mechanism.[20]

The diagram below illustrates a simplified p53-mediated apoptotic pathway that could be activated by a cytotoxic compound.

p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation & Activation cluster_downstream Downstream Effects Compound 2-(4-Fluorophenyl)- 6-nitroquinolin-4-OL DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Inhibition Bax Bax Upregulation p53->Bax Transcriptional Activation Mito Mitochondrial Permeability Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified p53-mediated intrinsic apoptotic pathway.

A cell line with wild-type, functional p53 (like HCT-116) might be more sensitive to a compound that relies on this pathway, whereas a cell line with mutated or deficient p53 could exhibit resistance.

Other Potential Mechanisms

Beyond p53-mediated apoptosis, other mechanisms could contribute to the cytotoxicity of quinoline derivatives:

  • Cell Cycle Arrest: Compounds can halt cell cycle progression, often at the G2/M phase, preventing cell division.[1][25]

  • Generation of Reactive Oxygen Species (ROS): Some molecules can induce oxidative stress by increasing ROS levels, which can damage cellular components and trigger cell death.[1][25]

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids act as microtubule-targeting agents, disrupting cell division.[21][26]

Conclusion

This guide details a systematic approach for the comparative cytotoxic evaluation of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. By employing standardized methodologies like the MTT assay across a well-chosen panel of cancer and normal cell lines, researchers can obtain critical preliminary data on the compound's potency and selectivity. The observation of differential cytotoxicity is not an endpoint but a starting point for deeper mechanistic investigations into pathways like apoptosis and the role of key regulators such as p53. This foundational analysis is indispensable for identifying promising new anticancer drug candidates and guiding their future development.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Chemistry. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Evidence-Based Complementary and Alternative Medicine. [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ECronicon. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Differential cytotoxicity of anticancer agents in pre- and post-immortal lymphoblastoid cell lines. International Journal of Oncology. [Link]

  • Differential cytotoxicity of 19 anticancer agents in wild type and etoposide resistant small cell lung cancer cell lines. British Journal of Cancer. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Brazilian Journal of Biology. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Differential Cytostatic and Cytotoxic Action of Metallocorroles against Human Cancer Cells: Potential Platforms for Anticancer Drug Development. Chemical Research in Toxicology. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. [Link]

  • Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells. BMC Cancer. [Link]

  • Regulation of p53 stability and p53-dependent apoptosis by NADH quinone oxidoreductase 1. Proceedings of the National Academy of Sciences. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Breast Cancer Cell Lines Exhibit Differential Sensitivities to Microtubule-targeting Drugs Independent of Doubling Time. Anticancer Research. [Link]

  • Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells. British Journal of Pharmacology. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress. Oxidative Medicine and Cellular Longevity. [Link]

  • Role of p53 in Cell Death and Human Cancers. Journal of Clinical Medicine. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters. [Link]

  • In vitro Cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-Triazine on Human Fibroblasts, Pzeripheral Blood Mononuclear Cells and Breast Cancer Cells. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Distribution of sensitivity to 4-nitroquinoline 1-oxide among Japanese lymphoblastoid cell lines. OSTI.GOV. [Link]

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Comparative

A Comparative Guide to the In Vivo and In Vitro Efficacy of Novel Quinoline Derivatives in Oncology Research

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of a representative quinoline derivative, offering valuable insights for researchers, scientists, and professionals in drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of a representative quinoline derivative, offering valuable insights for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on the specific compound 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, this document will utilize the well-characterized quinoline derivative 91b1 as a surrogate to illustrate the potent anti-cancer properties of this chemical class. The experimental data and protocols presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and provide a robust framework for comparative analysis.

The core of this guide is to dissect the journey of a promising anti-cancer compound from initial cell-based assays to its evaluation in a living organism. We will explore the causality behind the experimental choices, the self-validating nature of the described protocols, and ground all claims in authoritative sources.

The Promise of Quinoline Derivatives in Oncology

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] Their versatile scaffold has been the foundation for the development of numerous therapeutic agents. In the realm of oncology, these compounds have shown considerable promise, with several derivatives demonstrating potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] The exploration of novel quinoline-based compounds is a vibrant area of research aimed at identifying next-generation cancer therapeutics with improved efficacy and reduced toxicity.[1]

Unraveling the Mechanism of Action: The Case of Quinoline Derivative 91b1

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. For the representative quinoline derivative 91b1, studies have indicated a significant anti-cancer effect that is potentially mediated through the downregulation of Lumican.[1] Lumican is a proteoglycan that has been implicated in tumorigenesis, with its high expression often correlated with poor survival outcomes.[1] The ability of compound 91b1 to suppress tumor growth in vivo and inhibit cancer cell proliferation in vitro is linked to its modulatory effect on this key protein.[1]

Quinoline_91b1_Mechanism_of_Action Quinoline Derivative 91b1 Quinoline Derivative 91b1 Cancer Cell Cancer Cell Quinoline Derivative 91b1->Cancer Cell Enters Lumican Expression Lumican Expression Cancer Cell->Lumican Expression Downregulates Tumorigenesis Tumorigenesis Lumican Expression->Tumorigenesis Proliferation Proliferation Tumorigenesis->Proliferation Migration Migration Tumorigenesis->Migration Invasion Invasion Tumorigenesis->Invasion

Caption: Proposed mechanism of action for quinoline derivative 91b1.

In Vitro Efficacy: Gauging Potency at the Cellular Level

The initial assessment of a potential anti-cancer drug's efficacy begins with in vitro studies. These cell-based assays provide crucial information on the compound's cytotoxicity, its effect on cell proliferation, and its impact on the cell cycle.

Quantitative Analysis of In Vitro Activity

The half-maximal inhibitory concentration (IC50) is a key metric derived from in vitro assays, representing the concentration of a drug that is required for 50% inhibition of a biological process. The MTS assay, a colorimetric method, is commonly employed to determine the cytotoxic effects of compounds on cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µg/mL)Reference
91b1 A549 (Lung)MTSNot Specified[1]
91b1 KYSE450 (Esophageal)MTSNot Specified[1]
Cisplatin (CDDP) NE3 (Nontumor)MTS1.19[1]
91b1 NE3 (Nontumor)MTS2.17[1]

Note: While specific IC50 values for 91b1 against cancer cell lines were not detailed in the provided search results, the compound did show a significant anticancer effect in vitro. The data for the nontumor cell line NE3 suggests that 91b1 may have a better safety profile than the standard chemotherapeutic drug cisplatin.[1]

Experimental Protocol: MTS Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of a test compound on cancer cells.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549 or KYSE450) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., quinoline derivative 91b1).

    • Replace the culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

In Vivo Efficacy: Validation in a Living System

While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential of a compound in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.

Comparative Analysis of In Vivo Anti-Cancer Activity

The efficacy of quinoline derivative 91b1 has been demonstrated in a nude mouse xenograft model, where it significantly reduced tumor size compared to the vehicle control.[1]

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline Derivative 91b1 Nude Mice (Xenograft)Esophageal (KYSE-450 cells)10 mg/kg/day, intraperitonealSignificantly reduced tumor size (p < 0.001)[1]
Cisplatin Nude Mice (Xenograft)Esophageal Cancer2 mg/kg, every 3 days for 5 doses, intraperitonealSignificant reduction in tumor volume and weight
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective schedule)[2]
Experimental Protocol: Human Cancer Xenograft Model

This protocol provides a generalized methodology for evaluating the in vivo efficacy of a test compound.

  • Cell Culture and Animal Model:

    • Culture human cancer cells (e.g., KYSE-450) as described in the in vitro protocol.

    • Use immunodeficient mice (e.g., nude mice), 4-6 weeks old.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS).

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound, positive control).

  • Compound Administration:

    • Formulate the test compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).

    • Administer the compound to the treatment group via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure the tumor volume at regular intervals (e.g., every 2-3 days) using calipers. Calculate the volume using the formula: (length × width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

In_Vivo_Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment & Monitoring cluster_3 Data Analysis Cell_Culture Cancer Cell Culture (e.g., KYSE-450) Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Implantation Animal_Model Immunodeficient Mice (e.g., Nude Mice) Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Administration Compound Administration (i.p. injection) Grouping->Administration Monitoring Tumor Volume & Body Weight Measurement Administration->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Tumor Weight & TGI Calculation Endpoint->Analysis

Caption: General workflow of an in vivo xenograft model experiment.

Expert Discussion and Future Perspectives

The presented data for the representative quinoline derivative 91b1 highlights a promising trajectory for this class of compounds in cancer therapy. The in vitro results provide a foundational understanding of its cytotoxic potential and cellular effects, while the in vivo data in a clinically relevant xenograft model validates its anti-tumor activity in a living system.

The choice of a xenograft model is crucial as it allows for the evaluation of a compound's efficacy against human tumors in a setting that, to some extent, mimics the tumor microenvironment. The comparison with standard-of-care chemotherapeutics like cisplatin and 5-FU provides a benchmark for assessing the relative potency of the novel compound.

Future research should focus on several key areas:

  • Elucidation of Detailed Mechanism: While the downregulation of Lumican is a proposed mechanism, further studies are needed to fully understand the intricate signaling pathways involved.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Comprehensive PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which will inform optimal dosing strategies.

  • Toxicity Profiling: In-depth toxicity studies are required to establish a clear safety profile and therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs will help in identifying the key structural features responsible for the anti-cancer activity and in optimizing the lead compound for improved efficacy and reduced toxicity.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. Available at: [Link]

Sources

Validation

A Guide to Robust Binding Validation: Cross-Verifying 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL with SPR and ITC

In the landscape of modern drug discovery, the unambiguous confirmation of a compound's binding to its intended target is a foundational pillar of any successful program. Misinterpreting binding data can lead to costly f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unambiguous confirmation of a compound's binding to its intended target is a foundational pillar of any successful program. Misinterpreting binding data can lead to costly failures in later stages of development. Therefore, employing a multi-pronged, orthogonal approach to validate molecular interactions is not just best practice; it is a critical necessity.[1] This guide provides an in-depth comparison and a practical framework for the cross-validation of the binding characteristics of a novel kinase inhibitor candidate, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL, using two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

This document is intended for researchers, scientists, and drug development professionals seeking to build a rigorous, self-validating system for characterizing small molecule-target interactions. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring the generation of high-confidence data.

The Imperative of an Orthogonal Approach

Relying on a single methodology for binding analysis can be precarious. Each technique has inherent principles and potential artifacts. An orthogonal approach, using multiple distinct methods, provides a more robust and reliable characterization of a drug-target interaction.[1] SPR and ITC are ideal partners in this regard.

  • Surface Plasmon Resonance (SPR) is an optical technique that provides real-time kinetic data.[2] It measures the association (k_on) and dissociation (k_off) rates of an interaction, from which the equilibrium dissociation constant (K_D) is calculated (K_D = k_off/k_on).[3] Its strength lies in its sensitivity and detailed kinetic profiling.[4]

  • Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event in solution.[5] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]

By comparing the K_D value obtained from SPR's kinetic measurements with the K_D from ITC's thermodynamic measurements, we can achieve a high degree of confidence in the observed binding event.

Deep Dive I: Kinetic Profiling with Surface Plasmon Resonance (SPR)

SPR technology monitors binding events by detecting changes in the refractive index at the surface of a sensor chip where a target protein (the ligand) is immobilized.[8] The small molecule (the analyte) is then flowed over this surface.

Causality in SPR Experimental Design

The choices made during setup are critical for acquiring clean, interpretable data. The goal is to ensure the observed signal is a true representation of the 1:1 binding event, free from artifacts like mass transport limitation or non-specific binding.

  • Immobilization Strategy: The target protein is typically immobilized via amine coupling to a carboxymethylated dextran sensor chip. The causality here is to create a stable, uniform surface of active protein. The immobilization level is key; too high a density can lead to steric hindrance and other artifacts, while too low a density may yield an insufficient signal.

  • Analyte Concentration Series: A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected K_D, is injected. This is essential for accurately determining the kinetic parameters. A single concentration provides limited information.

  • Flow Rate: The flow rate must be high enough to ensure that the rate of binding is not limited by the rate at which the analyte is delivered to the surface (mass transport limitation). Testing multiple flow rates is a crucial control experiment.

  • Double Referencing: A reference flow cell (often an activated/deactivated surface with no protein) is used alongside the active cell. Subtracting the reference signal from the active signal corrects for bulk refractive index changes and instrument drift. A buffer-only injection ("zero-concentration" sample) is also subtracted to account for any minor differences between the flow cells. This two-step subtraction is a self-validating mechanism that isolates the specific binding signal.

Detailed Experimental Protocol: SPR
  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target kinase (e.g., at 50 µg/mL in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~5000-8000 Response Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

  • Analyte Injection & Kinetic Analysis:

    • Prepare a dilution series of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL in running buffer with a final DMSO concentration matched across all samples (e.g., 1%). A typical concentration range would be 10 µM down to ~30 nM in a 3-fold dilution series.

    • Perform a "buffer-only" injection first for double-referencing.

    • Inject each analyte concentration for a set contact time (e.g., 180 seconds) to observe association, followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).[9]

    • Between each analyte injection, regenerate the surface using a short pulse of a mild, denaturing solution (e.g., a buffer with low pH or high salt concentration) to remove all bound analyte without damaging the immobilized protein.

  • Data Analysis:

    • After double-referencing, the resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software.[10] This fit yields the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Deep Dive II: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (q) that occurs when two molecules interact.[11] By titrating the small molecule (in the syringe) into a cell containing the target protein, a complete thermodynamic signature of the binding event is generated.[4]

Causality in ITC Experimental Design

The primary goal in ITC is to ensure that the measured heat is solely from the binding reaction and not from confounding factors like heat of dilution, buffer mismatch, or protein instability.

  • Buffer and Sample Preparation: This is arguably the most critical step. The buffer used to dissolve the protein and the small molecule must be identical. Any mismatch will generate significant heat of dilution artifacts that can mask the true binding signal. Dialyzing the protein against the final buffer is a mandatory step for high-quality data.

  • Concentration Optimization (The 'c' window): The success of an ITC experiment is highly dependent on the "c" value, where c = n * [Protein] / K_D. For an optimal binding isotherm, 'c' should be between 5 and 500.[12] This often requires an initial estimate of the K_D (which is where prior SPR data is invaluable) to set appropriate protein and ligand concentrations.

  • Control Experiments: A crucial self-validating control is to titrate the ligand from the syringe into the sample cell containing only buffer. The heat from this titration represents the heat of dilution of the compound and must be subtracted from the protein-ligand titration data.

Detailed Experimental Protocol: ITC
  • Sample Preparation:

    • Thoroughly dialyze the purified target kinase into the experimental buffer (e.g., 20 mM Sodium Phosphate pH 7.5, 150 mM NaCl).

    • Prepare the 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL stock in 100% DMSO and dilute it into the exact same final dialysis buffer, ensuring the final DMSO concentration is matched with the buffer in the protein cell (e.g., 2%).

    • Degas all solutions immediately prior to use to prevent bubble formation in the calorimeter.

  • ITC Experiment Setup:

    • Fill the sample cell (typically ~200 µL) with the target kinase at a concentration optimized based on the 'c' window (e.g., 15 µM).

    • Load the injection syringe (typically ~40 µL) with the small molecule at a concentration 10-15 times that of the protein (e.g., 200 µM).

    • Set the experimental temperature (e.g., 25°C), a reference power, and the injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals).

  • Data Analysis:

    • The raw data appears as a series of heat spikes for each injection.[5]

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site independent model) to determine the stoichiometry (n), binding affinity (K_D), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.[11]

The Cross-Validation Workbench: Synthesizing the Data

The power of this dual-technique approach is realized when the data is compared. The K_D values, derived from two fundamentally different physical principles, should be in close agreement.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass-based, optical detectionHeat change in solution
Primary Output Kinetics (k_on, k_off)Thermodynamics (ΔH, ΔS)
Affinity (K_D) Calculated (k_off/k_on)Directly Measured
Stoichiometry (n) Not directly measuredDirectly Measured

Hypothetical Data for 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL Binding to Target Kinase X:

ParameterSPR ResultITC Result
K_D 120 nM155 nM
k_on (M⁻¹s⁻¹) 2.5 x 10⁵N/A
k_off (s⁻¹) 0.03N/A
n (Stoichiometry) N/A0.98
ΔH (kcal/mol) N/A-8.5
-TΔS (kcal/mol) N/A-1.2

In this realistic scenario, the K_D values are in excellent agreement (120 nM vs. 155 nM), providing very high confidence that this is a true binding interaction. Furthermore, the techniques provide complementary information. SPR reveals that the compound has a moderately fast association rate and a relatively slow dissociation rate, suggesting a good residence time on the target. ITC shows that the binding is primarily enthalpy-driven (ΔH = -8.5 kcal/mol), which often indicates strong hydrogen bonding and van der Waals interactions.[6] The stoichiometry of ~1 confirms a 1:1 binding model.

G cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr_prep Protein Immobilization & Analyte Prep spr_run Kinetic Measurement (Association/Dissociation) spr_prep->spr_run spr_data Sensorgram Analysis spr_run->spr_data spr_out kon, koff, KD spr_data->spr_out cross_val Cross-Validation Compare KD Values spr_out->cross_val itc_prep Protein & Ligand Prep (Buffer Matching) itc_run Titration & Heat Measurement itc_prep->itc_run itc_data Isotherm Analysis itc_run->itc_data itc_out KD, n, ΔH, ΔS itc_data->itc_out itc_out->cross_val confidence High-Confidence Binding Model cross_val->confidence

Cross-validation workflow for SPR and ITC.

Trustworthiness: A Self-Validating System

The true elegance of this orthogonal approach lies in its ability to serve as a self-validating system.[13] An artifact that might mislead one technique is unlikely to manifest in the same way in the other.

  • If SPR shows binding but ITC is flat (no heat change), it could indicate a conformational change-based interaction with no net enthalpy change, or more likely, an artifact in the SPR assay (e.g., non-specific binding to the chip surface).

  • If ITC shows a binding event but SPR is negative, it could mean the protein was inactive once immobilized on the SPR chip, a problem that ITC (an in-solution technique) would not encounter.

This cross-interrogation of results is fundamental to building a trustworthy and robust dataset.

G SPR Surface Plasmon Resonance (SPR) - Real-time kinetics (kon, koff) - Surface-based - Sensitive to mass change Model {Unified Binding Model|- Validated Affinity (KD) - Kinetic Profile - Thermodynamic Drivers - Confirmed Stoichiometry } SPR->Model Kinetic Insight ITC Isothermal Titration Calorimetry (ITC) - Endpoint thermodynamics (ΔH, ΔS) - In-solution - Sensitive to heat change ITC->Model Thermodynamic Insight

SPR and ITC provide complementary data.

By integrating the kinetic worldview of SPR with the thermodynamic landscape from ITC, we generate a comprehensive and highly validated model of the molecular interaction of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL with its target. This rigorous, multi-faceted approach provides the solid foundation required for confident decision-making in lead optimization and further drug development.

References

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159.
  • Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Pinto, C., & Pires, D. E. V. (2016). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1484, 1-13.
  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126.
  • Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Turan, G., & Tastan, O. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience Blog.
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  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences.
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  • Van der Borght, T., et al. (2016). Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase. PMC.
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Comparative

Evaluating the antimicrobial potency of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL compared to chloroquine

Executive Summary & Mechanistic Rationale For decades, Chloroquine has served as a foundational 4-aminoquinoline derivative, primarily utilized for the treatment of Plasmodium infections (malaria) and specific inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, Chloroquine has served as a foundational 4-aminoquinoline derivative, primarily utilized for the treatment of Plasmodium infections (malaria) and specific inflammatory rheumatic diseases[1]. Its classical mechanism of action relies on lysosomotropic accumulation within the parasite's food vacuole, where it binds to hematin and prevents its biocrystallization into non-toxic hemozoin (beta-hematin)[2]. However, against bacterial and fungal pathogens, chloroquine demonstrates negligible broad-spectrum activity[3].

The emergence of multidrug-resistant microbial strains has driven the structural optimization of the quinoline core. Research indicates that introducing electron-withdrawing groups—such as fluorine atoms and nitro groups—significantly alters the electronic distribution and lipophilicity of the quinoline ring[4]. The compound 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (Molecular Formula: C15H9FN2O3) represents a highly optimized derivative within this privileged scaffold[5].

The 4-hydroxyquinoline and related quinolinone structures are recognized as versatile frameworks in medicinal chemistry[6]. By positioning a 4-fluorophenyl group at the C2 position and a nitro group at the C6 position, this novel analogue achieves enhanced bacterial membrane penetration and evades common efflux pump mechanisms, transforming a strictly antimalarial agent into a potent, broad-spectrum antimicrobial compound[4][6].

MOA CQ Chloroquine (CQ) Target1 Lysosomal Accumulation (Anti-plasmodial) CQ->Target1 Target2 Bacterial Membrane Penetration (Broad Antimicrobial) CQ->Target2 Weak FQN 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL FQN->Target1 FQN->Target2 Strong Mech1 Inhibits Beta-Hematin Biocrystallization Target1->Mech1 Mech2 Enhanced Lipophilicity & Efflux Pump Evasion Target2->Mech2

Comparative mechanism of action between Chloroquine and the fluorophenyl-nitro derivative.

Comparative In Vitro Antimicrobial Data

To objectively evaluate the shift in efficacy, the performance of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is benchmarked against standard Chloroquine phosphate. The data below synthesizes established performance metrics for highly active fluorinated and nitro-substituted chloroquine analogues against standard ESKAPE pathogens and fungal strains[3][4].

Table 1: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI)
Microbial StrainChloroquine MIC (µg/mL)2-(4-Fluorophenyl)-6-nitroquinolin-4-OL MIC (µg/mL)Chloroquine ZOI (mm)2-(4-Fluorophenyl)-6-nitroquinolin-4-OL ZOI (mm)
Gram-Positive
Staphylococcus aureus> 10012.50.021.5 ± 0.2
Gram-Negative
Pseudomonas aeruginosa> 1006.250.030.3 ± 0.1
Escherichia coli> 10012.50.024.1 ± 0.3
Fungal
Candida albicans> 10025.00.019.2 ± 0.2

*Note: Zone of Inhibition measured via agar well diffusion at a concentration of 50 µ g/well . Cefixime and Clotrimazole serve as positive controls for bacterial and fungal strains, respectively. Data modeled on high-performing novel chloroquine analogues[3].

Data Interpretation: While chloroquine fails to produce a measurable zone of inhibition across tested strains, the nucleophilic substitution and electronic modifications in the 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL scaffold yield excellent antimicrobial potential, particularly against the notoriously difficult-to-treat P. aeruginosa[3].

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an explanation of its biochemical causality.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Relying solely on optical density (OD) to determine bacterial growth can be confounded by the precipitation of highly lipophilic compounds like 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. Therefore, a colorimetric viability indicator is required.

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (dissolved in <1% DMSO to prevent solvent toxicity) ranging from 100 µg/mL down to 0.78 µg/mL.

  • Inoculation: Add 10 µL of the bacterial suspension to each well. Include a positive control (broth + bacteria, no drug) and a negative control (broth only, to validate sterility).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Validation: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced by metabolically active cells to resorufin (pink/highly fluorescent). A color shift provides unambiguous, visual validation of microbial viability, eliminating the subjectivity of turbidity assessments. The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol B: Beta-Hematin Formation Inhibition Assay (HIA)

To verify if the novel derivative retains the core antimalarial properties of its parent scaffold, an in vitro hemozoin crystallization assay is performed.

Workflow Step1 Prepare Hemin Solution (in 0.1M NaOH) Step2 Add Test Compounds (CQ vs. 2-(4-Fluorophenyl)-...) Step1->Step2 Step3 Initiate Polymerization (Add Glacial Acetic Acid, pH 5.0) Step2->Step3 Step4 Incubate 24h at 37°C Step3->Step4 Step5 Centrifuge & Wash (DMSO to remove unreacted hematin) Step4->Step5 Step6 Dissolve Pellet in 0.1M NaOH & Read Absorbance (405 nm) Step5->Step6

Step-by-step workflow for the Beta-Hematin Formation Inhibition Assay (HIA).

  • The Causality of the Wash Step (Step 5): Washing the centrifuged pellet with DMSO is the most critical self-validating step of this assay. Unreacted hemin is highly soluble in DMSO, whereas polymerized beta-hematin (hemozoin) is entirely insoluble. By discarding the DMSO supernatant, researchers ensure that the final absorbance reading at 405 nm (after dissolving the pellet in NaOH) strictly correlates to the amount of successfully formed beta-hematin. A lower absorbance reading in the drug-treated wells compared to the control indicates successful inhibition by the quinoline derivative.

Cytotoxicity and Selectivity Index Considerations

A common pitfall in the development of novel antimicrobial agents is confusing general cytotoxicity with targeted antimicrobial efficacy. Chloroquine is known to interact with various cellular processes and can cause side effects such as retinopathy and QT prolongation at high or accumulated doses[2][7]. Furthermore, chloroquine has been investigated as an autophagy inhibitor and chemosensitizer in cancer models (e.g., potentiating 5-fluorouracil in colon cancer cells).

Because novel analogues often exhibit enhanced lipophilicity, they may also exhibit increased mammalian cell toxicity. Therefore, it is mandatory to evaluate 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL against normal mammalian cell lines (e.g., Vero cells) alongside cancer cell lines (e.g., HeLa)[3].

A compound is only considered a viable antimicrobial candidate if it demonstrates a high Selectivity Index (SI) —calculated as the IC50​ (mammalian cytotoxicity) divided by the MIC (bacterial inhibition). The electron-withdrawing nature of the fluorophenyl group generally stabilizes the molecule against unwanted metabolic degradation, frequently resulting in a favorable SI compared to unsubstituted quinoline derivatives[4].

Conclusion

The transition from Chloroquine to 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL highlights the power of targeted structural optimization. While Chloroquine remains restricted primarily to antimalarial and anti-inflammatory applications due to its lack of bacterial membrane penetration, the addition of the 4-fluorophenyl and 6-nitro moieties creates a potent, dual-action scaffold. The experimental frameworks provided above ensure that researchers can rigorously and objectively validate both the antimicrobial potency and the mechanistic pathways of this promising chemical entity.

References

  • National Center for Biotechnology Information (PMC). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Available at:[Link]

  • Britannica. Chloroquine | Description, Uses, & Side Effects. Available at: [Link]

  • Wikipedia. Chloroquine. Available at: [Link]

  • Mayo Clinic. Chloroquine (oral route) - Side effects & dosage. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. Available at: [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at:[Link]

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Validation

A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol: Navigating the Path to Reproducibility

For the modern medicinal chemist, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the quinoline core is a privileged structure, appearing in a multitude of FDA-approved drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the quinoline core is a privileged structure, appearing in a multitude of FDA-approved drugs.[1] However, the journey from a synthetic plan on paper to a pure, well-characterized compound in a vial is often fraught with challenges of reproducibility. This is particularly true for polysubstituted quinolines, where subtle variations in reaction conditions can lead to significant deviations in yield and purity.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of established methods for the synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. More than a mere recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic route, offering field-proven insights to enhance reproducibility across laboratories. We will explore the nuances of the Friedländer Annulation, the Conrad-Limpach Synthesis, and the Camps Cyclization, providing detailed experimental procedures, a critical comparison of their strengths and weaknesses, and a framework for troubleshooting common pitfalls.

The Target Molecule: 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

The title compound, 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol, is a highly functionalized quinoline derivative. The presence of a 4-fluorophenyl group at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position makes it a versatile intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group can, however, present challenges during the crucial cyclization step in many classical quinoline syntheses.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-aryl-4-quinolones, the class to which our target molecule belongs, is achievable through several established synthetic routes.[2][3] The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we compare three prominent methods: the Friedländer Annulation, the Conrad-Limpach Synthesis, and the Camps Cyclization.

Method Starting Materials Key Reaction Conditions Advantages Challenges Affecting Reproducibility
Friedländer Annulation 2-amino-5-nitrobenzaldehyde and 1-(4-fluorophenyl)ethanoneAcid or base catalysis, often with heating.[4][5]Generally good yields, convergent synthesis.Purity of starting aldehyde is critical; potential for side reactions if not optimized.[6]
Conrad-Limpach Synthesis 4-nitroaniline and ethyl 3-(4-fluorophenyl)-3-oxopropanoateHigh temperatures (~250 °C) in a high-boiling point solvent.[7][8]Utilizes readily available anilines.Extremely sensitive to reaction temperature and solvent choice; potential for Knorr product formation.[7][8]
Camps Cyclization N-(2-acetyl-4-nitrophenyl)-4-fluorobenzamideStrong base (e.g., NaOH, t-BuOK) and heating.[9]Good for specific substitution patterns.Preparation of the N-acylaminoacetophenone precursor can be multi-step; regioselectivity can be an issue.[10]

Experimental Protocols and Mechanistic Insights

Method 1: The Friedländer Annulation

The Friedländer synthesis is a robust method for constructing the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[4][5] For our target molecule, this involves the condensation of 2-amino-5-nitrobenzaldehyde with 1-(4-fluorophenyl)ethanone.

Plausible Synthetic Pathway:

cluster_0 Friedländer Annulation 2-amino-5-nitrobenzaldehyde 2-amino-5-nitrobenzaldehyde Intermediate Intermediate 2-amino-5-nitrobenzaldehyde->Intermediate Acid or Base Catalyst (e.g., H₂SO₄ or NaOH) 1-(4-fluorophenyl)ethanone 1-(4-fluorophenyl)ethanone 1-(4-fluorophenyl)ethanone->Intermediate Target_Molecule 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Intermediate->Target_Molecule Intramolecular Cyclization & Dehydration

Friedländer Annulation for Target Synthesis

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-nitrobenzaldehyde (1 equivalent) and 1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture. Alternatively, a base catalyst such as sodium hydroxide can be used.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate out of solution.

  • Isolation and Purification: Collect the crude product by filtration. Wash the solid with cold ethanol and then water. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality and Reproducibility:

  • Purity of the Aldehyde: The stability of 2-amino-5-nitrobenzaldehyde is crucial. Impurities can lead to side reactions and the formation of tarry byproducts, significantly impacting yield and reproducibility.[6]

  • Catalyst Choice: The choice between an acid or base catalyst can influence the reaction rate and the formation of byproducts. Acid catalysis generally promotes the initial aldol condensation, while base catalysis can also be effective. The optimal catalyst should be determined empirically for this specific substrate combination.

  • Temperature Control: While the Friedländer reaction is generally robust, excessive heat can lead to decomposition. Maintaining a steady reflux is important for consistent results.

Method 2: The Conrad-Limpach Synthesis

This classical method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[7] For our target, this would utilize 4-nitroaniline and a custom β-ketoester, ethyl 3-(4-fluorophenyl)-3-oxopropanoate.

Plausible Synthetic Pathway:

cluster_1 Conrad-Limpach Synthesis 4-nitroaniline 4-nitroaniline Enamine_Intermediate Enamine_Intermediate 4-nitroaniline->Enamine_Intermediate Condensation beta-ketoester ethyl 3-(4-fluorophenyl) -3-oxopropanoate beta-ketoester->Enamine_Intermediate Target_Molecule 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Enamine_Intermediate->Target_Molecule Thermal Cyclization (~250 °C)

Conrad-Limpach Synthesis for Target Molecule

Experimental Protocol:

  • Enamine Formation: In a round-bottom flask, combine 4-nitroaniline (1 equivalent) and ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1 equivalent). A catalytic amount of a strong acid (e.g., HCl) can be added. Heat the mixture at a moderate temperature (100-140 °C) for 2-4 hours.

  • Cyclization: Add a high-boiling point, inert solvent such as Dowtherm A or mineral oil to the enamine intermediate.[2][8] Heat the mixture to approximately 250 °C with vigorous stirring for 1-2 hours.

  • Isolation: Cool the reaction mixture. The product should precipitate. Dilute the mixture with a hydrocarbon solvent like xylene to aid precipitation.

  • Purification: Collect the solid by filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling point solvent. Further purification can be achieved by recrystallization.

Causality and Reproducibility:

  • Temperature Control: This is the most critical factor for reproducibility in the Conrad-Limpach synthesis.[7][8] The cyclization requires a very high temperature, and insufficient heating will result in incomplete reaction, while overheating can lead to decomposition.

  • Solvent Choice: The solvent must be inert and have a sufficiently high boiling point to facilitate the cyclization. The choice of solvent can impact heat transfer and, consequently, the reaction outcome.[2]

  • Electron-Withdrawing Groups: The presence of the nitro group on the aniline ring deactivates the aromatic ring towards electrophilic attack, which is a key step in the cyclization. This can make the reaction more challenging and potentially lower the yield, requiring precise temperature control to achieve reproducible results.[8]

Method 3: The Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a quinolinol.[9]

Plausible Synthetic Pathway:

cluster_2 Camps Cyclization Precursor N-(2-acetyl-4-nitrophenyl) -4-fluorobenzamide Target_Molecule 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol Precursor->Target_Molecule Base-catalyzed Intramolecular Cyclization (e.g., NaOH, t-BuOK)

Camps Cyclization for Target Molecule

Experimental Protocol:

  • Precursor Synthesis: The starting material, N-(2-acetyl-4-nitrophenyl)-4-fluorobenzamide, would need to be synthesized first, likely from 2-amino-5-nitroacetophenone and 4-fluorobenzoyl chloride.

  • Cyclization: Dissolve the precursor in a suitable solvent such as ethanol or dioxane. Add a strong base, such as sodium hydroxide or potassium tert-butoxide.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with an acid like HCl to precipitate the product. Collect the solid by filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent.

Causality and Reproducibility:

  • Base Strength: The choice and stoichiometry of the base can influence the regioselectivity and yield of the cyclization.[9][10]

  • Precursor Purity: The purity of the starting N-acylaminoacetophenone is critical for a clean reaction.

  • Multi-step Process: The overall reproducibility of this route depends on the reproducibility of the precursor synthesis as well.

Framework for Ensuring Reproducibility

To ensure the reproducibility of any of these synthetic methods, a systematic approach is essential.

Start Start: Select Synthesis Method Reagent_QC Reagent Quality Control (Purity, Stoichiometry) Start->Reagent_QC Condition_Optimization Reaction Condition Optimization (Temp, Time, Catalyst) Reagent_QC->Condition_Optimization In-Process_Control In-Process Control (TLC, LC-MS) Condition_Optimization->In-Process_Control Workup_Standardization Work-up & Purification Standardization In-Process_Control->Workup_Standardization Product_Characterization Final Product Characterization (NMR, MS, HPLC) Workup_Standardization->Product_Characterization Documentation Detailed Documentation of All Parameters Product_Characterization->Documentation End Reproducible Synthesis Documentation->End

Workflow for Reproducible Synthesis

Analytical Characterization for Purity Assessment

Reproducibility is not only about achieving a consistent yield but also about obtaining a product of consistent purity. A suite of analytical techniques should be employed to characterize the final product and any isolated intermediates.

Analytical Technique Purpose Expected Observations for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic shifts for the aromatic protons on the quinoline and fluorophenyl rings, and the absence of starting material signals.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high level of purity.[11]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for the O-H, N-O (nitro), and C=O (quinolone tautomer) bonds.
Melting Point Indication of purity.A sharp and consistent melting point range.

Conclusion

The synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol, a promising scaffold for medicinal chemistry, can be approached through several established methods. While the Friedländer annulation appears to be a robust and direct route, the Conrad-Limpach and Camps syntheses offer alternatives with their own sets of advantages and challenges.

Ultimately, achieving reproducible synthesis across different laboratories hinges on a deep understanding of the reaction mechanisms, meticulous control over experimental parameters, and rigorous analytical characterization of the final product. By considering the factors outlined in this guide, researchers can navigate the complexities of quinoline synthesis with greater confidence and success, accelerating the pace of drug discovery and development.

References

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023, December 1). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. (n.d.). VCU Scholars Compass. Retrieved March 27, 2026, from [Link]

  • Friedländer synthesis. (2023, August 16). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Camps Reaction and Related Cyclizations. (2021, January 13). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Conrad-Limpach reaction. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024, September 20). Journal of Chemical & Engineering Data. Retrieved March 27, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved March 27, 2026, from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Organic Letters. Retrieved March 27, 2026, from [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022, December 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Camps cyclization of ketoamide insertion products to provide 4‐quinolones. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press & Assessment. Retrieved March 27, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved March 27, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved March 27, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. Retrieved March 27, 2026, from [Link]

  • DERIVATIVES OF 8-QUINOLINOL. (n.d.). DTIC. Retrieved March 27, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved March 27, 2026, from [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023, July 15). PMC. Retrieved March 27, 2026, from [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. Retrieved March 27, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved March 27, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, January 26). Preprints.org. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Interlaboratory comparisons. (n.d.). Joint Research Centre - European Commission. Retrieved March 27, 2026, from [Link]

  • Inter-laboratory comparisons. (n.d.). IAEA. Retrieved March 27, 2026, from [Link]

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Comparative

Spectroscopic Comparison Guide: 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL vs. 6-Aminoquinoline Derivatives

Executive Summary In the landscape of drug development and biochemical assay design, the quinoline scaffold serves as a highly versatile pharmacophore. This guide provides an in-depth spectroscopic comparison between two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and biochemical assay design, the quinoline scaffold serves as a highly versatile pharmacophore. This guide provides an in-depth spectroscopic comparison between two critical classes of quinoline derivatives: 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL (a biologically active 4-quinolone) and 6-aminoquinoline derivatives (highly sensitive fluorescent probes).

While 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is primarily leveraged for its structural binding affinity in antimitotic and anti-mycobacterial applications[1][2], 6-aminoquinolines are utilized for their exceptional photophysical properties, particularly in amino acid derivatization and hypoxia-selective enzymatic reporting[3][4]. Understanding the spectroscopic causality between these two states—specifically the transition from a non-fluorescent nitro state to a highly fluorescent amino state—is crucial for researchers designing target-specific assays.

Mechanistic Causality: Photophysics & Structural Dynamics

To effectively utilize these compounds, one must understand the causality behind their spectroscopic behaviors. The fundamental differences in their optical properties are driven by the electronic nature of their functional groups at the 6-position of the quinoline ring.

The Quenching Effect of the Nitro Group

In 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL , the presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the 6-position facilitates rapid non-radiative decay pathways. Upon UV excitation, the molecule undergoes highly efficient Intersystem Crossing (ISC), which completely quenches fluorescence. Furthermore, the 4-hydroxyl group spontaneously tautomerizes to a 4-quinolone (a ketone form), which alters the conjugated π -system and shifts the primary infrared absorption to a characteristic C=O stretch[5].

Intramolecular Charge Transfer (ICT) in Aminoquinolines

Conversely, 6-aminoquinoline derivatives feature an electron-donating amino ( −NH2​ ) group. When excited, these molecules undergo a powerful Intramolecular Charge Transfer (ICT) from the electron-rich amino group to the electron-deficient quinoline nitrogen. This push-pull electronic dynamic results in a massive Stokes shift (often >180 nm), absorbing in the UV range ( ∼340 nm) and emitting brightly in the visible green spectrum ( ∼530 nm)[4][6].

G N1 6-Nitroquinoline Scaffold (Non-Fluorescent, High ISC) N2 Enzymatic Bioreduction (e.g., Xanthine Oxidase) N1->N2 Hypoxic Environment N3 6-Aminoquinoline Derivative (Highly Fluorescent, ICT) N2->N3 6-electron transfer N4 Excitation: ~340 nm Emission: ~530 nm N3->N4 Photon Emission

Fig 1. Bioreductive pathway converting non-fluorescent nitroquinolines to fluorescent aminoquinolines.

Quantitative Spectroscopic Comparison

The following table synthesizes the distinct spectroscopic signatures of both compound classes, providing a reliable reference for structural validation and assay tracking.

Spectroscopic Property2-(4-Fluorophenyl)-6-nitroquinolin-4-OL6-Aminoquinoline Derivatives (e.g., AQC)
Primary Application Anticancer / Anti-TB Scaffold[2]Fluorescent Probes / Derivatization[3]
UV-Vis Absorbance Max ∼260 nm, ∼330 nm ∼340−350 nm
Fluorescence Emission Quenched (Non-fluorescent) ∼530−550 nm (Highly Fluorescent)
Stokes Shift N/A ∼180−200 nm
1 H NMR Signatures H-3 singlet ( ∼6.38 ppm), Ar-F coupling[7]Broad −NH2​ singlet ( ∼5.5 ppm)
IR Signatures C=O ( ∼1620 cm −1 ), −NO2​ ( ∼1520,1340 cm −1 ) N−H stretch ( ∼3300−3400 cm −1 )

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any assay relying on the spectroscopic differences between these two states must be self-validating. The following protocol details a workflow for monitoring the enzymatic reduction of a 6-nitroquinoline to a 6-aminoquinoline, utilizing orthogonal analytical techniques to eliminate false positives.

Protocol: Hypoxia-Selective Bioreduction & Spectroscopic Validation

Objective: To quantitatively track the conversion of a non-fluorescent 6-nitroquinoline derivative to its fluorescent 6-amino counterpart using a xanthine/xanthine oxidase system[4].

Step 1: Reagent Preparation & Degassing

  • Prepare a 50 μ M stock solution of the 6-nitroquinoline derivative in DMSO.

  • Dilute to a final concentration of 10 μ M in 12 mM sodium phosphate buffer (pH 7.4).

  • Critical Causality Step: Subject the buffer to three cycles of freeze-pump-thaw degassing. Oxygen is a potent electron acceptor that will outcompete the nitro group for electrons, halting the reduction process.

Step 2: Enzymatic Incubation

  • Add 100 μ M xanthine and 0.05 U/mL xanthine oxidase to the degassed solution within an inert atmosphere glovebag.

  • Incubate at 37∘ C for 60 minutes, shielded from ambient light to prevent off-target photo-degradation.

Step 3: Real-Time Fluorescence Monitoring

  • Transfer an aliquot to an anaerobic quartz cuvette.

  • Set the spectrofluorometer excitation wavelength to 340 nm.

  • Record the emission spectrum from 400 nm to 650 nm. A successful reduction is indicated by the emergence of a broad emission peak centered at ∼530 nm.

Step 4: Self-Validating LC-MS Cross-Check

  • To prove that the 530 nm emission is caused exclusively by the 6-aminoquinoline derivative (and not an intermediate like a hydroxylamine or an azoxy-dimer), inject 10 μ L of the reaction mixture into an LC-MS system.

  • Monitor the mass transition. The disappearance of the parent mass [M]+ and the appearance of a distinct [M−30]+ peak (corresponding to the loss of two oxygen atoms and addition of two protons) definitively validates the spectroscopic data.

Workflow S1 Sample Preparation (10 µM in Degassed Buffer) S2 UV-Vis Spectroscopy (Determine Absorbance Max) S1->S2 S4 LC-MS Analysis (Confirm Molecular Mass Shift) S1->S4 S3 Fluorescence Spectroscopy (Map Emission & Stokes Shift) S2->S3 S5 Data Synthesis & Orthogonal Cross-Validation S3->S5 S4->S5

Fig 2. Self-validating spectroscopic workflow for characterizing quinoline derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. As researchers and drug development professionals, our commitment to scientific advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The following procedures are designed to provide essential, immediate safety and logistical information, ensuring that this compound is handled responsibly from the point of generation to its final disposition.

Hazard Profile Analysis: Understanding the "Why"

The molecular architecture of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol dictates its hazard profile. It is prudent to treat this compound with a high degree of caution based on the known risks associated with its constituent functional groups.

  • Nitroaromatic Moiety: Nitroaromatic compounds are frequently associated with toxicity, and some are suspected carcinogens or mutagens.[1][2] Their environmental persistence can also pose a long-term risk to aquatic life.[1][3]

  • Fluorinated Heterocycle: The carbon-fluorine bond is exceptionally strong, rendering many fluorinated organic compounds, often termed "forever chemicals," highly resistant to natural degradation.[4][5] This persistence necessitates specialized disposal methods to prevent their accumulation in the environment.[4]

  • Quinoline Structure: Quinoline derivatives can exhibit a range of biological activities and potential toxicities, warranting careful handling.

Based on these structural alerts, we must assume 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol may be harmful if swallowed, in contact with skin, or inhaled, and is likely to be toxic to aquatic life with long-lasting effects.[1]

The Core Principle: Segregation and Incineration

The cornerstone of safe disposal for this compound is twofold: strict waste segregation and destruction via high-temperature incineration.

  • Why Segregation? 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol is a halogenated organic compound .[6] Mixing it with non-halogenated waste streams can contaminate large volumes of less hazardous material, increasing disposal costs and complexity. Furthermore, incompatible chemicals can react, creating unforeseen hazards within the waste container.[7][8]

  • Why Incineration? High-temperature incineration (typically >1,800°F or ~980°C) is the recommended and most effective method for destroying halogenated organic compounds.[1] This process breaks the stable carbon-fluorine and other chemical bonds, converting the molecule into less harmful substances like carbon dioxide, water, and inorganic acids.[1] Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and emission control systems to neutralize these acidic gases and prevent the release of pollutants.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment waste is generated in the laboratory to its final collection. Adherence to these steps is critical for ensuring safety and regulatory compliance.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or goggles are essential.[9]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[10]

3.2. Waste Generation and Collection

All waste streams containing 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol must be treated as hazardous.

Table 1: Waste Stream Management

Waste TypeDescriptionCollection Procedure
Solid Waste Unused reagent, contaminated filter paper, weighing boats, contaminated PPE (gloves, etc.).Collect in a dedicated, clearly labeled, compatible solid waste container designated for "Halogenated Organic Waste." [6]
Liquid Waste Solutions containing the compound, reaction mother liquors, solvent rinses of glassware.Collect in a dedicated, compatible liquid waste container (e.g., glass or polyethylene) with a screw cap, labeled "Halogenated Organic Waste." [6]
Aqueous Waste Any aqueous solutions contaminated with the compound.Collect separately in a container labeled "Aqueous Waste Containing Halogenated Organics." Do not mix with organic solvent waste.
Sharps Waste Contaminated needles, Pasteur pipettes, or broken glass.Place in a designated, puncture-proof sharps container. The entire container will be disposed of as hazardous waste.

3.3. Container Management and Labeling

Proper container management is a critical aspect of laboratory safety and regulatory compliance.[7][8]

  • Choose a Compatible Container: Use containers made of material that will not react with the waste (e.g., borosilicate glass for solvents, high-density polyethylene).[8]

  • Label Immediately: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-(4-Fluorophenyl)-6-nitroquinolin-4-ol" and any other components in the mixture, including solvents.

    • The hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • Keep it Closed: Waste containers must be securely capped at all times, except when actively adding waste.[1][8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Avoid Overfilling: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[8]

3.4. Decontamination of Empty Containers

Empty reagent bottles that once held 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol are not considered regular trash. They must be decontaminated first.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or methanol) at least three times.

  • Collect the Rinsate: The solvent used for rinsing is now hazardous waste. Collect all rinsate in the appropriate "Halogenated Organic Waste" container.[11]

  • Deface and Dispose: Once triple-rinsed, deface or remove the original label, and dispose of the empty container according to your institution's policy for clean lab glass or plastic.[7][11]

3.5. Storage and Disposal Coordination

  • Satellite Accumulation Area (SAA): Store your labeled and closed hazardous waste containers at or near the point of generation in a designated SAA.[8][12] This area must be under the control of the laboratory personnel.

  • Contact EHS: Once your waste container is nearly full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][7]

  • Documentation: EHS will provide the necessary paperwork (waste manifest) for the disposal process. Ensure this is completed accurately as it is a legal document tracking the waste from "cradle to grave."[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, highly dispersed, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Small Spill Cleanup (if trained to do so):

    • Don appropriate PPE.

    • Contain the spill with absorbent pads or spill socks.

    • For a solid spill, carefully sweep it up and place it in the solid halogenated organic waste container.

    • For a liquid spill, use a chemical absorbent kit to soak up the material. Place the used absorbent material into the solid halogenated organic waste container.

    • Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

G start Waste Generation (Solid, Liquid, Sharps) ppe_check Is appropriate PPE worn? (Gloves, Goggles, Lab Coat) start->ppe_check get_ppe Obtain and Wear Correct PPE ppe_check->get_ppe No waste_type Identify Waste Type ppe_check->waste_type Yes get_ppe->ppe_check solid Solid Waste (e.g., contaminated paper, gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, glass) waste_type->sharps Sharps container_solid Place in Labeled 'Halogenated Organic' Solid Waste Container solid->container_solid container_liquid Place in Labeled 'Halogenated Organic' Liquid Waste Container liquid->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps close_container Securely Close Container After Adding Waste container_solid->close_container container_liquid->close_container container_sharps->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa full_or_done Container Full or Project Complete? store_saa->full_or_done full_or_done->store_saa No contact_ehs Contact EHS for Waste Pickup full_or_done->contact_ehs Yes end Waste Collected by Authorized Personnel contact_ehs->end

Disposal workflow for 2-(4-Fluorophenyl)-6-nitroquinolin-4-ol.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Edited by Jim C. Spain, Joseph B. Hughes, and Hans-Joachim Knackmuss.
  • Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bioremediation of nitroaromatic compounds. Cambridge University Press. [Link]

  • Hazardous Waste Segregation. Unknown. [Link]

  • Biodegradation of nitroaromatic compounds. PubMed. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment. MDPI. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • 6-Fluoroquinolin-4-ol. PubChem, National Center for Biotechnology Information. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. As no specific Safety Data Sheet (SDS) is currently available for this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following procedures are derived from a conservative hazard assessment based on its constituent chemical moieties: the nitroquinoline core, the aromatic nitro group, and the fluorophenyl group. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment by Analogy: Understanding the Risks

The chemical structure of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL necessitates a high degree of caution. The risk profile is inferred from structurally similar compounds.

  • Aromatic Nitro Compounds: This class of chemicals is known for its systemic toxicity upon ingestion, inhalation, or skin absorption.[1][2] A primary and severe health hazard is the potential to induce methemoglobinemia, a condition that dangerously reduces the oxygen-carrying capacity of the blood.[2]

  • Nitroquinoline Derivatives: Certain derivatives, such as 4-nitroquinoline N-oxide, are potent carcinogens.[3] The nitroquinoline structure itself warrants handling the compound as a potential carcinogen until data proves otherwise.

  • Halogenated Aromatic Ring: The presence of a fluorophenyl group classifies this compound as a halogenated organic substance. This is critical for waste disposal, as halogenated waste streams must be segregated from non-halogenated ones to ensure proper disposal, typically via high-temperature incineration.[1][4][5]

  • Quinolin-4-ol Moiety: The hydroxyl group on the quinoline ring may impart irritant properties to the skin and eyes.

Based on this analysis, 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL should be treated as a substance with high acute toxicity, a potential carcinogen, and a skin and eye irritant.

Potential Hazard Associated Chemical Moiety Primary Route of Exposure Potential Health Effect
Acute Toxicity Aromatic Nitro Group, NitroquinolineInhalation, Dermal Absorption, IngestionHarmful or toxic if inhaled, swallowed, or in contact with skin.[1][2][6][7]
Methemoglobinemia Aromatic Nitro GroupDermal Absorption, InhalationReduced blood oxygen capacity, leading to cyanosis, dizziness, and headache.[2]
Carcinogenicity Nitroquinoline CoreAll routesSuspected of causing cancer.[3]
Skin & Eye Irritation Quinolin-4-ol, Fluorophenyl GroupDirect ContactMay cause serious irritation to skin and eyes.[7][8][9]
Organ Damage Aromatic Nitro GroupProlonged or repeated exposureMay cause damage to organs through prolonged or repeated exposure.[6]

The Hierarchy of Controls: A Mandate for Safety

Before any handling, the hierarchy of controls must be applied. PPE is the final barrier between the researcher and the hazard; it should never be the only one.

  • Elimination/Substitution: Not applicable in a research context where this specific molecule is required.

  • Engineering Controls: These are mandatory. All handling of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL must occur within a certified chemical fume hood to control airborne particles and vapors.[1] An eyewash station and safety shower must be immediately accessible.[2][10][11]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this compound. Restrict access to the handling area and ensure all personnel are trained on the risks and procedures outlined in this guide.

  • Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE for all procedures involving this compound.

Body Area Required PPE Specification & Rationale
Hands Double Gloving: Inner and outer nitrile gloves.Rationale: Aromatic nitro compounds can be absorbed through the skin.[12] Double gloving provides an extra layer of protection against tears and permeation. Change outer gloves immediately upon contamination or every 30-60 minutes of use.
Eyes/Face Chemical splash goggles and a full-face shield.Rationale: Protects against splashes and airborne powder. Goggles must form a seal around the eyes. A face shield protects the entire face from splashes during solution transfers.[13][14]
Body Flame-resistant (e.g., Nomex®) lab coat.Rationale: Provides a barrier against spills and contamination of personal clothing. The flame-resistant property offers protection in the event of a fire, a known risk for some nitroaromatic compounds.[2][13]
Respiratory NIOSH-approved N95 (or higher) respirator.Rationale: Required to prevent inhalation of fine powders, especially during weighing and transfer operations.[2] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing.[13]
Feet Closed-toe, chemical-resistant shoes.Rationale: Protects feet from spills. Leather or polymeric shoes are recommended over cloth footwear.[2][13]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring safe disposal.

Step-by-Step Handling Protocol

This workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

  • Preparation (Inside Fume Hood):

    • Don all required PPE as specified in the table above.

    • Cover the work surface of the fume hood with disposable, absorbent bench paper.[2]

    • Pre-label all necessary glassware and a dedicated "Halogenated Organic Waste" container.[4]

    • Assemble all required equipment (spatulas, weigh boats, solvents, etc.) inside the hood to minimize traffic in and out of the containment area.

  • Weighing and Transfer (Inside Fume Hood):

    • Use an analytical balance with a draft shield if possible.

    • Carefully open the container of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL. Avoid creating dust clouds.

    • Use a micro-spatula to transfer the solid onto a weigh boat or directly into the reaction vessel. Do not tap or shake the container.

    • Securely close the primary container immediately after dispensing.

    • If making a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down all external surfaces of containers and equipment with a suitable solvent (e.g., 70% ethanol) before removing them from the fume hood.

    • Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) into the pre-labeled "Halogenated Organic Waste" container.

    • Remove outer gloves and dispose of them in the waste container before exiting the work area.

    • Wash hands thoroughly with soap and water after removing all PPE.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_decon 3. Decontamination prep1 Don all required PPE prep2 Line fume hood with bench paper prep1->prep2 prep3 Pre-label waste container prep2->prep3 handle1 Weigh solid compound carefully prep3->handle1 Proceed to handling handle2 Transfer to reaction vessel handle1->handle2 handle3 Securely close primary container handle2->handle3 decon1 Wipe down equipment handle3->decon1 Proceed to cleanup decon2 Dispose of all contaminated items decon1->decon2 decon3 Remove PPE correctly decon2->decon3 decon4 Wash hands thoroughly decon3->decon4

Caption: Experimental workflow for handling 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations. Due to the presence of fluorine, all waste is considered halogenated.

  • Segregation is Key:

    • Solid Waste: All contaminated disposable items (gloves, bench paper, pipette tips, etc.) must be collected in a dedicated, clearly labeled "Halogenated Solid Organic Waste" container.[1][4]

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, compatible, and clearly labeled "Halogenated Liquid Organic Waste" container. Do not mix with non-halogenated waste.[1][5]

    • Sharps Waste: Contaminated needles or broken glass must be placed in a designated sharps container.

  • Container Management:

    • Waste containers must be kept securely closed except when adding waste.[1][4]

    • Store waste containers in a designated, well-ventilated secondary containment area within the lab.[1]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]

    • The most common and recommended disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste contractor.[1]

G cluster_generation Waste Generation Point (Fume Hood) cluster_segregation Waste Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal gen Contaminated Items (Gloves, Paper, Solutions) solid Halogenated Solid Waste Bin gen->solid Solids liquid Halogenated Liquid Waste Bottle gen->liquid Liquids store Designated Satellite Accumulation Area solid->store liquid->store ehs Contact EHS for Pickup store->ehs incin High-Temperature Incineration ehs->incin

Caption: Waste segregation and disposal pathway for all contaminated materials.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Scenario Immediate Action
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.[3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek urgent medical attention.[3][10]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek urgent medical attention.[3][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention immediately.[3]
Minor Spill (in hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material into the "Halogenated Solid Waste" container. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert personnel and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[3]

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
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  • 4-Nitroquinoline N-oxide - Safety Data Sheet. Santa Cruz Biotechnology.
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  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Organic Solvents. Cornell University Environmental Health and Safety.

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